2-Chloro-6-(trifluoromethyl)quinazoline
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-6-(trifluoromethyl)quinazoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClF3N2/c10-8-14-4-5-3-6(9(11,12)13)1-2-7(5)15-8/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGKICHJOVNGJBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NC=C2C=C1C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClF3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-Chloro-6-(trifluoromethyl)quinazoline chemical structure and IUPAC name
This document serves as a comprehensive technical guide on 2-chloro-6-(trifluoromethyl)quinazoline, a pivotal heterocyclic building block in contemporary drug discovery. We will dissect its chemical architecture, outline robust synthetic methodologies, and explore its strategic application, particularly in the development of targeted therapeutics. This guide is designed to provide both foundational knowledge and actionable, field-proven insights for professionals engaged in medicinal chemistry and pharmaceutical research.
Part 1: Core Molecular Attributes and Physicochemical Profile
A thorough understanding of a compound's fundamental characteristics is the bedrock of its successful application in research and development.
Chemical Structure and IUPAC Nomenclature
The identity of this molecule is defined by its precise atomic arrangement and systematic name.
-
Chemical Structure: The compound is a bicyclic heteroaromatic system composed of a pyrimidine ring fused to a benzene ring, forming the quinazoline core. Key substitutions include a chlorine atom at the 2-position and a trifluoromethyl group at the 6-position. The electron-withdrawing nature of both the chloro and trifluoromethyl substituents significantly influences the molecule's reactivity and physicochemical properties.
Caption: Chemical Structure of 2-Chloro-6-(trifluoromethyl)quinazoline.
-
IUPAC Name: The internationally recognized systematic name is 2-chloro-6-(trifluoromethyl)quinazoline .[1]
-
Canonical SMILES: C1=CC2=NC(=NC=C2C=C1C(F)(F)F)Cl[1]
Physicochemical Data Summary
The following table summarizes essential data, critical for designing experimental conditions, from solubility tests to reaction stoichiometry.
| Property | Value | Authoritative Source |
| Molecular Formula | C₉H₄ClF₃N₂ | PubChem[1], Sigma-Aldrich[2][3] |
| Molecular Weight | 232.59 g/mol | PubChem[1], Sigma-Aldrich[2] |
| CAS Number | 1388025-17-9 | Sigma-Aldrich[2][3] |
| Physical Form | Solid / Crystalline Powder | Sigma-Aldrich[2] |
| Monoisotopic Mass | 232.0015103 Da | PubChem[1] |
| XLogP3 (Predicted) | 3.4 | PubChem[1] |
| Storage Temperature | 2-8 °C, Inert atmosphere | Sigma-Aldrich[2] |
Part 2: Synthesis and Mechanistic Rationale
The construction of the 2-chloro-6-(trifluoromethyl)quinazoline scaffold is a multi-step process. The presented protocol is a robust and commonly employed pathway, selected for its reliability and scalability.
Synthetic Workflow Overview
The synthesis begins with a substituted anthranilic acid and proceeds through cyclization, chlorination, and selective de-chlorination. Each step is chosen to control regioselectivity and maximize yield.
Caption: High-level overview of the synthetic pathway.
Detailed Experimental Protocol
Step 1: Synthesis of 6-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione
-
Causality: This initial cyclization establishes the core quinazoline ring system. The reaction of an anthranilic acid with urea is a classic, high-temperature condensation method to form the quinazolinedione scaffold.
-
Methodology:
-
Combine 2-amino-5-(trifluoromethyl)benzoic acid (1.0 equiv) and urea (3.0 equiv) in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to 180-190 °C for 4-6 hours. The reaction mixture will become a molten solid.
-
Cool the reaction to room temperature. Treat the resulting solid with a hot aqueous solution of sodium hydroxide (1 M) to dissolve the product.
-
Filter the hot solution to remove any insoluble byproducts.
-
Acidify the filtrate with concentrated hydrochloric acid (HCl) until the pH is ~2-3, inducing precipitation.
-
Collect the white precipitate by vacuum filtration, wash thoroughly with deionized water, and dry under vacuum to yield the quinazolinedione intermediate.
-
Step 2: Synthesis of 2,4-Dichloro-6-(trifluoromethyl)quinazoline
-
Causality: The hydroxyl groups of the quinazolinedione tautomer are converted to chlorides, creating reactive sites for subsequent modification. Phosphorus oxychloride (POCl₃) is a powerful chlorinating agent for this transformation. A tertiary amine base like N,N-Diisopropylethylamine (DIPEA) is added to scavenge the HCl byproduct.[4]
-
Methodology:
-
To a flask containing 6-(trifluoromethyl)quinazoline-2,4(1H,3H)-dione (1.0 equiv), add phosphorus oxychloride (10.0 equiv) and a catalytic amount of DIPEA (0.1 equiv).
-
Heat the mixture to reflux (approx. 110 °C) for 8-12 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Carefully remove the excess POCl₃ under reduced pressure.
-
Slowly pour the cooled residue onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to obtain the crude di-chloro product.[5]
-
Step 3: Synthesis of 2-Chloro-6-(trifluoromethyl)quinazoline
-
Causality: This step relies on the differential reactivity of the two chlorine atoms. The C4-Cl bond is more susceptible to nucleophilic attack and reduction than the C2-Cl bond. Treatment with zinc dust in acetic acid provides a mild reducing environment that selectively removes the C4-chloro substituent.
-
Methodology:
-
Dissolve the crude 2,4-dichloro-6-(trifluoromethyl)quinazoline (1.0 equiv) in glacial acetic acid.
-
Add zinc dust (2.0-3.0 equiv) portion-wise while stirring at room temperature. An exotherm may be observed.
-
Continue stirring for 2-4 hours at room temperature, monitoring by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite to remove excess zinc and inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the acetic acid.
-
Purify the residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the final product, 2-chloro-6-(trifluoromethyl)quinazoline, as a white to off-white solid.
-
Part 3: Application in Drug Discovery & Medicinal Chemistry
The 2-chloro-6-(trifluoromethyl)quinazoline scaffold is a "privileged structure" in medicinal chemistry, primarily due to two key features: the quinazoline core, which mimics the purine structure of ATP, and the trifluoromethyl group, which enhances drug-like properties.
Strategic Importance as a Scaffold
-
Kinase Inhibition: The quinazoline ring system is a cornerstone of many approved tyrosine kinase inhibitors (TKIs).[6] The nitrogen atoms at positions 1 and 3 can form critical hydrogen bonds with the "hinge region" of the ATP-binding pocket of kinases, leading to potent inhibition. The 2-chloro position serves as a versatile synthetic handle for introducing various side chains (via nucleophilic aromatic substitution) to target specific amino acid residues within the kinase domain, thereby tuning selectivity and potency.
-
Role of the Trifluoromethyl Group: The -CF₃ group is a bioisostere of a methyl group but with profoundly different electronic properties. Its inclusion is a deliberate strategy to enhance:
-
Metabolic Stability: The C-F bond is exceptionally strong, making the group resistant to oxidative metabolism by cytochrome P450 enzymes, which can increase a drug's half-life.[7]
-
Lipophilicity: The -CF₃ group significantly increases the molecule's lipophilicity, which can improve membrane permeability and cell penetration.[7][8]
-
Binding Affinity: The strong dipole moment of the -CF₃ group can lead to favorable interactions with the target protein, enhancing binding affinity.[8]
-
Therapeutic Targets and Indications
Derivatives of this scaffold have been extensively investigated for a range of diseases:
-
Oncology: This is the most prominent area of application. By modifying the 2-position, researchers have developed potent inhibitors of Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and other kinases implicated in tumor growth and angiogenesis.[7][9]
-
Antimalarial Agents: The trifluoromethyl quinazoline core has also shown promise in developing new treatments against drug-resistant strains of Plasmodium falciparum.[7]
-
Antimicrobial and Anti-inflammatory: The quinazoline skeleton is a versatile pharmacophore that has been explored for a wide spectrum of biological activities, including antibacterial and anti-inflammatory applications.[10]
References
-
PubChem (2024). 2-Chloro-6-(trifluoromethyl)quinazoline. National Center for Biotechnology Information. Available at: [Link]
-
ChemSynthesis (2025). 2-chloro-6-(trifluoromethyl)quinoline. Available at: [Link]
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PubChem (2025). 2,4-Dichloro-6-(trifluoromethyl)quinazoline. National Center for Biotechnology Information. Available at: [Link]
- Mahesh Y. (2024). Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications.
- Chen, J., et al. (2014). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules.
- Chandrika, P. M., et al. (2008). Synthesis leading to novel 2,4,6-trisubstituted quinazoline derivatives, their antibacterial and cytotoxic activity against. Indian Journal of Chemistry.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery.
- Shaik, S. P., et al. (2018). Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents. Journal of Pharmaceutical Research.
- Al-Suwaidan, I. A., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Pharmaceuticals.
- Reddy, T. S., et al. (2022). Synthesis and Antitumor Activity of 2,4,6-Trisubstituted Novel Quinazoline Derivatives Containing Trifluoromethyl. Chinese Journal of Organic Chemistry.
- Asif, M. (2014). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Journal of Chemical and Pharmaceutical Research.
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A Technical Guide to 2-Chloro-6-(trifluoromethyl)quinazoline: Synthesis, Properties, and Applications in Kinase Inhibitor Scaffolding
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of 2-Chloro-6-(trifluoromethyl)quinazoline, a key heterocyclic building block in medicinal chemistry. We will explore its fundamental properties, a detailed synthesis protocol, and its critical role as a scaffold in the development of targeted therapeutics, particularly kinase inhibitors. This document is intended to serve as a practical resource for researchers engaged in drug discovery and organic synthesis.
Introduction: The Significance of the Quinazoline Scaffold
The quinazoline ring system is a privileged scaffold in drug discovery, forming the core of numerous biologically active compounds.[1] Its rigid, planar structure provides a versatile platform for the spatial orientation of various functional groups, enabling precise interactions with biological targets. The introduction of a trifluoromethyl group at the 6-position significantly enhances the molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[2][3] The chlorine atom at the 2-position serves as a reactive handle, allowing for further molecular elaboration and the synthesis of diverse compound libraries.
2-Chloro-6-(trifluoromethyl)quinazoline, in particular, has emerged as a valuable intermediate in the synthesis of potent enzyme inhibitors, most notably for receptor tyrosine kinases (RTKs) like the Epidermal Growth-Factor Receptor (EGFR).[3][4] Dysregulation of EGFR signaling is a hallmark of many cancers, making it a prime target for therapeutic intervention.[5][6]
Physicochemical and Safety Profile
A thorough understanding of a compound's properties and hazards is paramount for its safe and effective use in a laboratory setting.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 1388025-17-9 | [7] |
| Molecular Formula | C₉H₄ClF₃N₂ | PubChem |
| Molecular Weight | 232.59 g/mol | PubChem |
| Appearance | Solid | Sigma-Aldrich |
| XLogP3 | 3.4 | PubChem |
| InChI | InChI=1S/C9H4ClF3N2/c10-8-14-4-5-3-6(9(11,12)13)1-2-7(5)15-8/h1-4H | PubChem |
| SMILES | C1=CC2=NC(=NC=C2C=C1C(F)(F)F)Cl | PubChem |
Safety and Handling
2-Chloro-6-(trifluoromethyl)quinazoline is classified as a hazardous substance and requires careful handling in a controlled laboratory environment.
GHS Hazard Statements: [6]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements: [8][9]
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this compound.[8][9][10][11]
Synthesis of 2-Chloro-6-(trifluoromethyl)quinazoline
The synthesis of 2-Chloro-6-(trifluoromethyl)quinazoline is typically achieved through a multi-step process starting from a substituted anthranilic acid. The following protocol is a representative method based on established quinazoline synthesis strategies.
Synthetic Pathway Overview
Caption: Synthetic route to 2-Chloro-6-(trifluoromethyl)quinazoline.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 2-(Trifluoromethyl)quinazolin-4(3H)-one
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-5-(trifluoromethyl)benzoic acid (1.0 eq).
-
Reagent Addition: Add an excess of formic acid (e.g., 10-15 eq).
-
Reaction Conditions: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into ice-cold water with stirring.
-
Isolation: The solid product will precipitate out. Collect the precipitate by vacuum filtration, wash thoroughly with water to remove excess formic acid, and dry under vacuum.
Causality: The initial step involves the cyclization of the anthranilic acid derivative with formic acid to form the quinazolinone core. Refluxing provides the necessary energy to overcome the activation barrier for the condensation and subsequent cyclization reactions.
Step 2: Chlorination to 2-Chloro-6-(trifluoromethyl)quinazoline
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place the dried 2-(Trifluoromethyl)quinazolin-4(3H)-one (1.0 eq) from the previous step.
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, e.g., 10-15 eq) and phosphorus pentachloride (PCl₅, e.g., 2-3 eq). This step should be performed in a well-ventilated fume hood as these reagents are corrosive and react with moisture.
-
Reaction Conditions: Heat the mixture to reflux and maintain for 3-5 hours, or until the reaction is complete as indicated by TLC.
-
Work-up: Cool the reaction mixture to room temperature. Slowly and carefully quench the reaction by pouring it onto crushed ice with vigorous stirring. This will hydrolyze the excess POCl₃ and PCl₅.
-
Extraction: The aqueous mixture is then made basic by the slow addition of a saturated sodium bicarbonate solution or other suitable base until the pH is ~8-9. Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Causality: The hydroxyl group of the quinazolinone is converted to a chloro group using a mixture of phosphorus oxychloride and phosphorus pentachloride. This chlorination step is crucial as it activates the 2-position for subsequent nucleophilic substitution reactions, making it a versatile intermediate.
Applications in Drug Discovery: A Scaffold for Kinase Inhibitors
The primary application of 2-Chloro-6-(trifluoromethyl)quinazoline in medicinal chemistry is as a key intermediate for the synthesis of kinase inhibitors. The 2-chloro position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various amine-containing side chains, which can be tailored to target the ATP-binding site of specific kinases.
Targeting the EGFR Signaling Pathway
Quinazoline derivatives are well-established inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key driver in many cancers.[5] The quinazoline core mimics the adenine portion of ATP, allowing it to bind to the kinase domain and block its activity. The trifluoromethyl group often enhances this binding and improves the overall drug-like properties of the molecule.[2]
Caption: Simplified EGFR signaling pathway and the inhibitory action of quinazoline derivatives.
The diagram illustrates how the binding of Epidermal Growth Factor (EGF) to its receptor (EGFR) triggers a signaling cascade involving the Ras-Raf-MEK-ERK and PI3K-Akt-mTOR pathways, ultimately leading to cell proliferation and survival.[5] Quinazoline-based inhibitors compete with ATP for the kinase domain of EGFR, thereby blocking this signaling cascade.
Conclusion
2-Chloro-6-(trifluoromethyl)quinazoline is a fundamentally important building block in modern medicinal chemistry. Its well-defined physicochemical properties, coupled with a reactive chloro group and the beneficial effects of the trifluoromethyl substituent, make it an ideal starting point for the synthesis of targeted therapeutics. A comprehensive understanding of its synthesis, handling, and reactivity is crucial for researchers aiming to develop the next generation of kinase inhibitors and other novel drug candidates.
References
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PubChem. 2-Chloro-6-(trifluoromethyl)quinazoline. [Link]
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A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and Docking Studies. Molecules. [Link]
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Brieflands. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. [Link]
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MDPI. A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. [Link]
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SciSpace. Synthesis leading to novel 2,4,6-trisubstituted quinazoline derivatives, their antibacterial and cytotoxic activity against. [Link]
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SciELO. Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. [Link]
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MDPI. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. [Link]
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International Journal of Chemical Studies. Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. [Link]
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ResearchGate. A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. [Link]
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CABI Digital Library. Medicinal and biological significance of quinazoline: a highly important scaffold for drug discovery: a review. [Link]
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PMC. Quinazolinones, the Winning Horse in Drug Discovery. [Link]
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MDPI. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. [Link]
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An In-depth Technical Guide to the Potential Therapeutic Targets of 2-Chloro-6-(trifluoromethyl)quinazoline
Executive Summary
The quinazoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1] This guide focuses on a specific, highly functionalized derivative, 2-Chloro-6-(trifluoromethyl)quinazoline . The presence of a reactive 2-chloro group and an electron-withdrawing 6-trifluoromethyl moiety endows this molecule with unique chemical and pharmacokinetic properties, making it an exceptional starting point for the development of targeted therapeutics. The trifluoromethyl group, in particular, is known to enhance metabolic stability, lipophilicity, and bioavailability, features highly desirable in drug candidates.[2][3] This document provides a comprehensive analysis of the most promising therapeutic targets for derivatives of this compound, with a primary focus on protein kinases involved in oncogenesis. It further explores secondary targets, including enzymes critical for DNA repair and cytoskeletal components essential for cell division. For each potential target, we will dissect the mechanistic rationale, provide detailed protocols for experimental validation, and outline strategic pathways for drug discovery.
Part 1: The 2-Chloro-6-(trifluoromethyl)quinazoline Core: A Chemist's Gateway to Targeted Therapy
The therapeutic potential of 2-Chloro-6-(trifluoromethyl)quinazoline stems directly from its chemical architecture. It is not typically an active drug itself, but rather a critical intermediate for synthesizing a diverse library of bioactive molecules.
-
The 2-Chloro Position: This is the molecule's primary reactive handle. The chlorine atom is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. This allows for the straightforward introduction of various nitrogen (anilines, amines), sulfur (thiols), or oxygen (alcohols, phenols) nucleophiles. This chemical tractability is the foundation for creating libraries of 4-anilinoquinazoline derivatives, which have proven to be highly effective kinase inhibitors.[4][5]
-
The 6-Trifluoromethyl (-CF3) Group: This group profoundly influences the molecule's drug-like properties. Its strong electron-withdrawing nature can affect the reactivity of the quinazoline ring system, while its lipophilicity can enhance cell membrane permeability.[2] Crucially, the -CF3 group often improves metabolic stability by blocking potential sites of oxidative metabolism, thereby increasing the compound's half-life in vivo.[3]
The logical workflow for drug discovery using this core is to leverage the 2-chloro position to build diversity and explore structure-activity relationships (SAR) against specific biological targets.
Caption: Synthetic workflow for developing therapeutic candidates.
Part 2: Primary Target Class: Protein Kinase Inhibition
The quinazoline framework is most famously associated with the inhibition of protein kinases, enzymes that regulate the majority of cellular pathways and are frequently dysregulated in cancer.[1][6] Several FDA-approved anticancer drugs, including gefitinib, erlotinib, and lapatinib, are based on the 4-anilinoquinazoline scaffold and function as potent kinase inhibitors.[7][8]
Receptor Tyrosine Kinase (RTK) Targets
Mechanistic Rationale: EGFR is a transmembrane receptor tyrosine kinase that, upon activation by ligands like EGF, triggers downstream signaling cascades (e.g., RAS-RAF-MAPK, PI3K-AKT) that promote cell proliferation, survival, and migration.[6] Overexpression or activating mutations of EGFR are hallmarks of various cancers, particularly non-small-cell lung cancer (NSCLC).[2] Quinazoline derivatives are classic ATP-competitive inhibitors, binding to the hinge region of the EGFR kinase domain and blocking its catalytic activity.[6]
Caption: Simplified EGFR signaling pathway and point of inhibition.
Experimental Validation Protocol: In Vitro EGFR Kinase Assay (HTRF)
This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay, a robust method for measuring kinase activity in a high-throughput format.
-
Principle: The assay measures the phosphorylation of a biotinylated peptide substrate by the EGFR kinase domain. A europium cryptate-labeled anti-phosphotyrosine antibody and a streptavidin-XL665 acceptor are used for detection. When the substrate is phosphorylated, the antibody binds, bringing the europium donor and XL665 acceptor into close proximity, resulting in a FRET signal.
-
Materials:
-
Recombinant human EGFR kinase domain.
-
Biotinylated poly-GT peptide substrate.
-
ATP.
-
HTRF Detection Buffer.
-
Europium-labeled anti-phosphotyrosine antibody (e.g., PT66).
-
Streptavidin-XL665.
-
384-well low-volume white plates.
-
Test compounds (derivatives of 2-Chloro-6-(trifluoromethyl)quinazoline) dissolved in DMSO.
-
-
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO. Further dilute into the kinase reaction buffer.
-
To each well of the 384-well plate, add 5 µL of the diluted test compound. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Add 5 µL of a 2x EGFR enzyme solution to each well (except negative controls).
-
Initiate the kinase reaction by adding 10 µL of a 2x substrate/ATP mixture. The final concentrations should be optimized but are typically in the range of 10-50 ng/mL enzyme, 0.5 µM substrate, and 10-20 µM ATP (near the Km for ATP).
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and initiate detection by adding 10 µL of the HTRF detection mixture containing the europium-antibody and streptavidin-XL665.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.
-
-
Data Analysis: Calculate the HTRF ratio (665nm/620nm * 10,000). Plot the percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Causality & Self-Validation: This assay directly measures the inhibition of the target enzyme's catalytic activity. The use of a specific antibody for the phosphorylated substrate ensures the signal is directly linked to EGFR activity. Running a counterscreen without the enzyme validates that compounds are not interfering with the detection system.
Mechanistic Rationale: VEGFR-2 is the primary mediator of angiogenesis, the formation of new blood vessels.[9] This process is critical for tumor growth and metastasis, as it supplies tumors with oxygen and nutrients. Inhibiting VEGFR-2 can starve tumors and prevent their expansion. Many quinazoline derivatives have been developed as multi-target inhibitors, hitting both EGFR and VEGFR-2, which can be a powerful anti-cancer strategy.[4][5]
Experimental Validation Protocol: Cell-Based Tube Formation Assay
This assay assesses a compound's ability to inhibit the formation of capillary-like structures by endothelial cells, a key step in angiogenesis.
-
Principle: Human Umbilical Vein Endothelial Cells (HUVECs), when cultured on a basement membrane extract (Matrigel), will rapidly align and form a network of tube-like structures. Anti-angiogenic compounds disrupt this process.
-
Materials:
-
HUVECs.
-
Endothelial Cell Growth Medium.
-
Matrigel Basement Membrane Matrix.
-
96-well plates.
-
Test compounds.
-
Calcein AM (for visualization).
-
-
Procedure:
-
Thaw Matrigel on ice overnight. Pipette 50 µL of cold Matrigel into each well of a pre-chilled 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Harvest HUVECs and resuspend them in a basal medium at a density of 2-3 x 105 cells/mL.
-
Add the test compounds at various concentrations to the cell suspension and mix gently.
-
Seed 100 µL of the cell/compound mixture onto the solidified Matrigel.
-
Incubate at 37°C, 5% CO2 for 4-12 hours.
-
Monitor tube formation under a microscope. Once tubes have formed in the vehicle control wells, remove the medium.
-
Stain the cells with Calcein AM for 30 minutes for fluorescent visualization.
-
Image the wells using a fluorescence microscope.
-
-
Data Analysis: Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin). Calculate the percent inhibition relative to the vehicle control.
-
Causality & Self-Validation: This is a functional, cell-based assay that recapitulates a key aspect of the biological process (angiogenesis) being targeted. A parallel cytotoxicity assay (e.g., MTT) should be run to ensure that the inhibition of tube formation is not simply due to cell death.
Table 1: Reported Activities of Selected Quinazoline Kinase Inhibitors
| Compound | Target(s) | IC50 | Disease Context | Reference |
| Gefitinib | EGFR | ~5 nM | NSCLC | [2] |
| Erlotinib | EGFR | ~2 nM | NSCLC, Pancreatic Cancer | [7] |
| Lapatinib | EGFR, HER2 | ~10 nM | Breast Cancer | [6] |
| Vandetanib | VEGFR-2, EGFR | ~40 nM (VEGFR-2) | Medullary Thyroid Cancer | [7] |
| Compound 22a | VEGFR-2 | 0.11 µM (HepG2) | Hepatocellular Carcinoma | [9] |
| Compound 93 | EGFR, PI3Kα | 2.4 nM (EGFR) | Cancer | [10] |
Part 3: Secondary & Exploratory Therapeutic Targets
The versatility of the quinazoline scaffold extends beyond kinase inhibition. Derivatives can be designed to interact with other critical cellular machinery.[6][11]
A. Poly(ADP-ribose)polymerase-1 (PARP-1)
Mechanistic Rationale: PARP-1 is a nuclear enzyme crucial for the repair of DNA single-strand breaks (SSBs) via the base excision repair (BER) pathway.[7] Inhibiting PARP-1 in cancer cells with pre-existing defects in homologous recombination (HR) repair (e.g., those with BRCA1/2 mutations) leads to the accumulation of cytotoxic double-strand breaks during replication, a concept known as synthetic lethality. Quinazoline-2,4(1H,3H)-dione derivatives have shown potent PARP-1 inhibitory activity.[7]
Caption: Workflow for PARP-1 inhibition and synthetic lethality.
Experimental Validation Protocol: PARP-1 Colorimetric Activity Assay
-
Principle: This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, which are coated onto a 96-well plate. The amount of incorporated biotin is then detected using a streptavidin-HRP conjugate and a colorimetric substrate.
-
Materials:
-
Histone-coated 96-well plate.
-
Recombinant human PARP-1 enzyme.
-
PARP buffer and cocktail (containing activated DNA and NAD+).
-
Biotinylated NAD+.
-
Streptavidin-HRP and colorimetric substrate (e.g., TMB).
-
Stop solution.
-
-
Procedure:
-
Add test compounds at various concentrations to the wells.
-
Add PARP-1 enzyme to all wells (except negative control).
-
Initiate the reaction by adding the PARP cocktail containing biotinylated NAD+.
-
Incubate at room temperature for 60 minutes.
-
Wash the plate multiple times to remove unincorporated reagents.
-
Add streptavidin-HRP conjugate and incubate for 60 minutes.
-
Wash the plate again.
-
Add TMB substrate and incubate until color develops (15-30 minutes).
-
Add stop solution and read the absorbance at 450 nm.
-
-
Data Analysis: A lower absorbance value corresponds to higher PARP-1 inhibition. Calculate percent inhibition and determine the IC50.
B. Tubulin Polymerization
Mechanistic Rationale: Microtubules are dynamic polymers of α- and β-tubulin heterodimers that form the mitotic spindle, which is essential for chromosome segregation during cell division.[8] Compounds that interfere with tubulin dynamics (either by inhibiting polymerization or stabilizing microtubules) cause cell cycle arrest in the G2/M phase and induce apoptosis. Certain quinazoline derivatives have been shown to inhibit tubulin polymerization, often by binding to the colchicine binding site.[11][12]
Experimental Validation Protocol: Cell Cycle Analysis by Flow Cytometry
-
Principle: This method quantifies the DNA content of individual cells in a population. Cells in the G2 and M phases of the cell cycle have twice the DNA content (4N) of cells in the G1 phase (2N). A compound that causes G2/M arrest will lead to an accumulation of cells in the 4N population.
-
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7).
-
Cell culture medium and reagents.
-
Test compound.
-
Phosphate-buffered saline (PBS).
-
70% cold ethanol (for fixation).
-
Propidium Iodide (PI)/RNase staining buffer.
-
Flow cytometer.
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the test compound at various concentrations (typically 1x, 5x, and 10x the cytotoxic IC50) for 24 hours. Include a vehicle control.
-
Harvest the cells (including any floating cells) by trypsinization and centrifugation.
-
Wash the cell pellet with PBS.
-
Fix the cells by resuspending the pellet in cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI/RNase staining buffer and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
-
Data Analysis: Gate the cell population to exclude debris and doublets. Generate a histogram of DNA content (PI fluorescence). Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle using cell cycle analysis software (e.g., FlowJo, ModFit LT). A significant increase in the G2/M population with a corresponding decrease in the G1 population indicates G2/M arrest.
Conclusion and Future Directions
2-Chloro-6-(trifluoromethyl)quinazoline is a highly valuable starting material for the discovery of targeted therapeutics. The overwhelming body of evidence points to protein kinases , particularly EGFR and VEGFR-2 , as the highest-priority targets for derivatives of this scaffold.[6][9][13] The established success of FDA-approved quinazoline-based kinase inhibitors provides a strong rationale and a clear path forward for drug development.
Future research should focus on synthesizing diverse libraries via the 2-chloro position to perform systematic SAR studies against a panel of cancer-relevant kinases. The development of dual or multi-targeted inhibitors remains a clinically relevant strategy to overcome drug resistance.[10] Furthermore, the exploration of secondary targets like PARP-1 and tubulin should not be discounted, as the quinazoline core's versatility may yet yield novel inhibitors with unique mechanisms of action, potentially expanding the therapeutic utility of this remarkable scaffold beyond oncology.
References
A consolidated list of authoritative sources cited within this guide.
-
An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (Source: Royal Society of Chemistry, URL: [Link])
-
The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors. (Source: RACO (Revistes Catalanes amb Accés Obert), URL: [Link])
-
Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. (Source: International Journal of Molecular Sciences, URL: [Link])
-
Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (Source: National Center for Biotechnology Information (PMC), URL: [Link])
-
Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent. (Source: Journal of Molecular and Organic Chemistry, URL: [Link])
-
Quinazoline Derivatives as Potential Therapeutic Agents in Breast Cancer, Cervical Cancer, and Ovarian Cancer Therapy. (Source: Vascular and Endovascular Review, URL: [Link])
-
Advancements in Quinazoline Derivatives as Targeted Anticancer Agents: A Review on its Synthesis, Mechanisms, and Therapeutic Potential. (Source: Eman Research Publishing, URL: [Link])
-
(PDF) Quinazoline Derivatives as Targeted Chemotherapeutic Agents. (Source: ResearchGate, URL: [Link])
-
Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (Source: Hilaris Publisher, URL: [Link])
-
Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. (Source: Frontiers in Chemistry, URL: [Link])
-
exploring the protein kinase inhibitory activity of quinazolines as anticancer agents: fda-approved drugs and promising reported compounds. (Source: ResearchGate, URL: [Link])
-
Therapeutic progression of quinazolines as targeted chemotherapeutic agents. (Source: PubMed, URL: [Link])
-
Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. (Source: SciELO, URL: [Link])
-
Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (Source: MDPI, URL: [Link])
-
Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. (Source: International Journal of Chemical Studies, URL: [Link])
-
Synthesis leading to novel 2,4,6-trisubstituted quinazoline derivatives, their antibacterial and cytotoxic activity against. (Source: SciSpace, URL: [Link])
-
Synthesis of 6-chloro quinazoline-2-thiol | Download Scientific Diagram. (Source: ResearchGate, URL: [Link])
-
Synthesis and Antitumor Activity of 2,4,6-Trisubstituted Novel Quinazoline Derivatives Containing Trifluoromethyl. (Source: ResearchGate, URL: [Link])
-
Design, Synthesis, and Biological Evaluation of Novel Quinazoline Derivatives Possessing a Trifluoromethyl Moiety as Potential Antitumor Agents. (Source: ResearchGate, URL: [Link])
-
Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. (Source: International Journal of Chemical Studies, URL: [Link])
-
Discovery of novel quinazoline derivatives containing trifluoromethyl against cell proliferation by targeting werner helicase. (Source: ResearchGate, URL: [Link])
-
Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (Source: National Center for Biotechnology Information (PMC), URL: [Link])
-
Quinazoline – Knowledge and References. (Source: Taylor & Francis Online, URL: [Link])
-
Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (Source: MDPI, URL: [Link])
Sources
- 1. Therapeutic progression of quinazolines as targeted chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemijournal.com [chemijournal.com]
- 3. chemijournal.com [chemijournal.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. raco.cat [raco.cat]
- 7. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy [frontiersin.org]
- 9. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. hilarispublisher.com [hilarispublisher.com]
An In-depth Technical Guide to 2-Chloro-6-(trifluoromethyl)quinazoline: A Key Intermediate in Kinase Inhibitor Discovery
This guide provides a comprehensive technical overview of 2-Chloro-6-(trifluoromethyl)quinazoline, a crucial building block for medicinal chemists and researchers in the field of drug discovery. Its unique structural features, particularly the reactive chloro group at the 2-position and the electron-withdrawing trifluoromethyl group, make it a valuable precursor for the synthesis of potent and selective kinase inhibitors.
Core Molecular Attributes
2-Chloro-6-(trifluoromethyl)quinazoline is a solid organic compound under standard conditions. Its fundamental properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₄ClF₃N₂ | PubChem[1] |
| Molecular Weight | 232.59 g/mol | PubChem[1] |
| Monoisotopic Mass | 232.0015103 Da | PubChem[1] |
| Physical Form | Solid | Sigma-Aldrich |
| CAS Number | 1388025-17-9 | PubChem[1] |
The Strategic Importance in Medicinal Chemistry: A Gateway to Kinase Inhibitors
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[2] These compounds are particularly prominent as inhibitors of protein kinases, enzymes that play a critical role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer.
The trifluoromethyl group (-CF₃) at the 6-position of this particular quinazoline derivative is of significant interest. This group can enhance a molecule's metabolic stability, lipophilicity, and bioavailability, all of which are crucial pharmacokinetic properties for a successful drug candidate.[3]
The chloro group at the 2-position serves as a versatile synthetic handle. It is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide variety of functional groups and the construction of diverse molecular libraries. This reactivity is key to its utility in the synthesis of targeted therapeutics.
Synthesis of 2-Chloro-6-(trifluoromethyl)quinazoline: A Probable Two-Step Approach
Step 1: Synthesis of 2-(Trifluoromethyl)quinazolin-4(3H)-one
The initial step involves the formation of the quinazolinone ring system. This is typically achieved by the cyclization of an appropriately substituted anthranilic acid derivative.
Experimental Protocol (General Method):
-
To a round-bottom flask, add 2-amino-5-(trifluoromethyl)benzoic acid and an excess of formamide.
-
Heat the reaction mixture, for example, to 190°C, for a designated period (e.g., 1.5 hours).[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to yield 2-(trifluoromethyl)quinazolin-4(3H)-one.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Step 2: Chlorination to 2-Chloro-6-(trifluoromethyl)quinazoline
The second step involves the conversion of the quinazolinone to the desired 2-chloroquinazoline. This is a standard transformation often accomplished using a chlorinating agent like phosphorus oxychloride (POCl₃), sometimes in the presence of phosphorus pentachloride (PCl₅).[4][5]
Sources
- 1. 2-Chloro-6-(trifluoromethyl)quinazoline | C9H4ClF3N2 | CID 105492006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. arkat-usa.org [arkat-usa.org]
- 3. chemijournal.com [chemijournal.com]
- 4. scispace.com [scispace.com]
- 5. Synthesis of Triazole-linked 2-Trichloromethylquinazolines and Exploration of Their Efficacy Against P falciparum [scielo.org.za]
Methodological & Application
Protocol for nucleophilic aromatic substitution on 2,4-dichloroquinazolines
Introduction: The Quinazoline Scaffold
The quinazoline pharmacophore is a "privileged structure" in medicinal chemistry, serving as the backbone for numerous kinase inhibitors (e.g., Gefitinib, Erlotinib) and
For synthetic chemists, 2,4-dichloroquinazoline represents a versatile, bifunctional electrophile. The core challenge—and opportunity—lies in its regioselectivity . The C4 and C2 positions display distinct reactivity profiles, allowing for the sequential installation of two different nucleophiles without the need for intermediate protection steps.
This Application Note details the protocol for achieving high-fidelity regiocontrol, moving from the highly reactive C4 position to the latent C2 position.
Mechanistic Basis of Regioselectivity
Before executing the protocol, it is critical to understand why the reaction proceeds as it does. This causality ensures you can troubleshoot deviations.
The Electronic Hierarchy (C4 > C2)
Experimental evidence and Frontier Molecular Orbital (FMO) theory confirm that the C4 position is significantly more electrophilic than the C2 position.
-
LUMO Coefficient: Density Functional Theory (DFT) calculations indicate a higher LUMO coefficient at C4, lowering the activation energy for nucleophilic attack at this site.[1][2][3]
-
Meisenheimer Complex Stabilization:
-
Attack at C4: The negative charge in the transition state is delocalized onto the N3 nitrogen and the benzene ring. Crucially, the N1 nitrogen can also accept electron density via resonance.
-
Attack at C2: The resonance stabilization is less effective compared to the C4 pathway, and the proximity to two nitrogen lone pairs can create electronic repulsion for incoming nucleophiles.
-
Key Takeaway: Under kinetically controlled conditions (low temperature, stoichiometric equivalence), substitution occurs almost exclusively at C4 . The C2 position requires thermodynamic forcing (heat, excess nucleophile).
Visualizing the Pathway
Figure 1: Mechanistic divergence showing the kinetic preference for C4 substitution due to lower activation energy (
Experimental Protocols
Phase 1: Regioselective C4-Substitution
Objective: Isolate the 2-chloro-4-substituted intermediate with >95% regiopurity.
| Parameter | Specification | Rationale |
| Solvent | Isopropanol (IPA) or THF | IPA is preferred. The HCl salt of the product often precipitates directly, driving equilibrium and simplifying purification. |
| Base | If the amine is valuable, use base to scavenge HCl. If amine is cheap, use 2.0 eq of amine (one acts as base). | |
| Temperature | Crucial: Keeping temp low prevents C2 activation. | |
| Stoichiometry | 1.0 – 1.1 eq (Nucleophile) | Excess nucleophile risks double substitution at C2. |
Step-by-Step Methodology:
-
Preparation: Dissolve 2,4-dichloroquinazoline (1.0 eq) in Isopropanol (
). Cool the solution to in an ice bath. -
Addition: Add the amine nucleophile (1.05 eq) dropwise.
-
Note: If the amine is a solid, dissolve it in a minimal amount of IPA first.
-
Optional: If using a tertiary amine base (DIPEA/TEA), add it after the nucleophile to avoid potential degradation of the starting material, though simultaneous addition is standard.
-
-
Reaction: Stir at
for 30 minutes, then allow to warm to Room Temperature (RT). Monitor by TLC/LCMS (Target mass: M+Nucleophile-Cl).-
Endpoint: usually 1–3 hours.
-
-
Workup (Precipitation Method):
-
The product often precipitates as a white/yellow solid.
-
Filter the solid. Wash with cold IPA and Hexanes.
-
If no precipitate: Evaporate solvent, redissolve in EtOAc, wash with water/brine, dry over
, and concentrate.
-
Phase 2: Sequential C2-Substitution
Objective: Displace the remaining C2-chlorine to form the 2,4-disubstituted quinazoline.
| Parameter | Specification | Rationale |
| Solvent | n-Butanol, Dioxane, or DMSO | Higher boiling point solvents are required to overcome the higher energy barrier at C2. |
| Temperature | Thermal energy is necessary to dislodge the C2-Cl. | |
| Stoichiometry | 1.5 – 3.0 eq (Nucleophile) | Excess nucleophile drives the reaction to completion. |
| Catalyst | Optional: KF or Acid (HCl) | Acid catalysis (protonation of N1) can activate the ring if the nucleophile is weak. |
Step-by-Step Methodology:
-
Preparation: Suspend the 2-chloro-4-aminoquinazoline intermediate (from Phase 1) in n-Butanol or Dioxane (
). -
Addition: Add the second nucleophile (2.0 eq). Add DIPEA (2.0 eq) if using a salt form of the amine.
-
Reaction: Heat to reflux (
).-
Time: 4–16 hours. Monitor by LCMS.[4] The C2-Cl is stubborn; if conversion stalls, add more nucleophile or switch to microwave irradiation (
, 30 min).
-
-
Workup:
-
Concentrate the reaction mixture.
-
Partition between DCM and
(aq). -
Purify via flash column chromatography (typically MeOH/DCM gradients).
-
Workflow Visualization
The following diagram illustrates the sequential synthesis of a Prazosin-like analog (4-amino-2-piperazinyl derivative).
Figure 2: Sequential workflow for the synthesis of unsymmetrical 2,4-disubstituted quinazolines.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Mixture of C4 and C2 products in Step 1 | Temperature too high or excess nucleophile used. | Strictly maintain |
| No reaction at C2 (Step 2) | Nucleophile is too bulky or sterically hindered; C2 is deactivated. | Switch solvent to DMSO (polar aprotic increases rate). Use Microwave irradiation ( |
| Hydrolysis (Formation of Quinazolinone) | Wet solvents or presence of water with base. | Dry solvents over molecular sieves. Ensure base (TEA/DIPEA) is dry. |
References
-
Regioselectivity Mechanism & DFT Analysis
- Ribeiro, J. F., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis. MDPI / Molecules.
-
Synthesis of Gefitinib (Relevant Precursors)
-
Maskrey, T. S., et al. (2019).[4] A New Synthesis of Gefitinib. Synlett.
-
-
Sequential Substitution Protocols
- Luo, Y., et al. (2013).
-
Reactivity Comparison (C4 vs C2)
- BenchChem Application Note. Reactivity Face-Off: 2,4-dichloro-7-nitroquinazoline vs. 2,4-dichloroquinazoline.
-
(Representative Link)
Sources
- 1. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. thieme-connect.de [thieme-connect.de]
Application Note: Precision Engineering of Suzuki-Miyaura Cross-Coupling for 2-Chloroquinazolines
This Application Note is designed for researchers and drug development professionals requiring a robust, high-yield methodology for the Suzuki-Miyaura cross-coupling of 2-chloroquinazolines.
Executive Summary
The quinazoline scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., Gefitinib, Erlotinib). While functionalization at the C4 position is kinetically favored due to the
Mechanistic Rationale & Reactivity Profile[1]
The Electronic Landscape
Quinazoline is an electron-deficient bicycle. Nucleophilic attack (and oxidative addition) is favored at positions ortho/para to the ring nitrogens.
-
C4 Position: Highly reactive. The C4-Cl bond is extremely labile due to the additive electron-withdrawing effects of N3 and the fused benzene ring, plus the ability of N1 to accept electron density during the transition state.
-
C2 Position: Moderately reactive. While activated by N1 and N3, it lacks the same degree of activation as C4. Consequently, if a substrate contains chlorides at both C2 and C4, C4 will react first under mild conditions (RT). Coupling at C2 typically requires thermal activation (
60°C) or more active phosphine ligands.
The Challenge of Hydrolysis
A critical failure mode in quinazoline chemistry is hydrolysis. The electron-deficient nature of the ring makes the C-Cl bond susceptible to attack by hydroxide ions (present in the basic aqueous Suzuki conditions), converting the starting material into the corresponding quinazolinone (inactive).
-
Mitigation: Use mild bases (Carbonates/Phosphates) rather than Hydroxides, and minimize the water:organic solvent ratio to the minimum required for base solubility.
Mechanistic Diagram
The following diagram illustrates the catalytic cycle with a focus on the specific electronic activation of the 2-chloroquinazoline substrate.
Caption: Catalytic cycle highlighting the oxidative addition at the C2 position and the competitive hydrolysis pathway.
Critical Reaction Parameters
Catalyst Selection[2]
-
Standard (Cost-Effective): Pd(PPh3)4 (Tetrakis).[1][2] Reliable for aryl boronic acids with good solubility. Requires strictly oxygen-free conditions as the phosphine oxidizes easily.
-
Robust (High Turnover): Pd(dppf)Cl2 or Pd(dppf)Cl2·DCM.[2] The bidentate ferrocenyl ligand prevents
-hydride elimination (if alkyl groups are present) and forms a very stable complex that resists deactivation at high temperatures. -
Challenging Substrates: XPhos Pd G2/G3 or SPhos Pd G2. These Buchwald precatalysts are essential when coupling sterically hindered boronic acids or when the 2-chloroquinazoline bears electron-donating groups (e.g., -OMe) that deactivate the C-Cl bond.
Base and Solvent Systems
The choice of base dictates the reaction rate and the hydrolysis risk.
-
Preferred Base: K2CO3 or Cs2CO3. Cesium carbonate is superior in solvents like Dioxane or DMF due to higher solubility ("Cesium Effect").
-
Solvent:
-
Dioxane/Water (4:1): The gold standard. High boiling point (101°C) allows for thermal activation.
-
Toluene/Ethanol/Water (4:1:1): Excellent for substrates with poor solubility in dioxane.
-
DMF/Water: Use only if substrates are insoluble elsewhere. High boiling point makes removal difficult, and DMF can decompose to dimethylamine at high temps, reacting with the chloride.
-
Standardized Protocols
Protocol A: The "Workhorse" Method (General Purpose)
Best for: Routine synthesis of 2-arylquinazolines from simple boronic acids.
Reagents:
-
2-Chloroquinazoline derivative (1.0 equiv)
-
Arylboronic acid (1.2 – 1.5 equiv)
-
Catalyst: Pd(PPh3)4 (5 mol%)
-
Base: Na2CO3 or K2CO3 (2.0 equiv)
-
Solvent: 1,4-Dioxane : Water (4:1 ratio)
Procedure:
-
Setup: Charge a reaction vial (microwave vial or round bottom flask) with the 2-chloroquinazoline, arylboronic acid, and base.
-
Solvent & Degassing: Add the Dioxane/Water mixture.[3] Crucial Step: Sparge the solution with Nitrogen or Argon for 10-15 minutes. Oxygen is the enemy of Pd(0).
-
Catalyst Addition: Add Pd(PPh3)4 quickly under a positive pressure of inert gas. Seal the vessel immediately.
-
Reaction: Heat to 90°C for 4–12 hours. Monitor by TLC/LCMS.
-
Note: Conversion is usually >90% within 6 hours.
-
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.
-
Purification: Flash chromatography (Hexane/EtOAc).
Protocol B: The "High-Performance" Method (Sterically Hindered/Deactivated)
Best for: Ortho-substituted boronic acids or electron-rich quinazolines (e.g., 6,7-dimethoxy-2-chloroquinazoline).
Reagents:
-
2-Chloroquinazoline derivative (1.0 equiv)
-
Boronic acid (1.5 equiv)
-
Catalyst: Pd(dppf)Cl2[4]·DCM (3-5 mol%) OR XPhos Pd G2 (2 mol%)
-
Base: Cs2CO3 (2.0 equiv)[2]
-
Solvent: Toluene : Water (10:1) or Dioxane : Water (10:1)
Procedure:
-
Follow the degassing procedure strictly.
-
Heat at 100–110°C (Reflux for Toluene).
-
The use of Cs2CO3 often accelerates the reaction significantly.
-
If using XPhos Pd G2, the reaction may proceed at lower temperatures (60-80°C), reducing thermal decomposition byproducts.
Protocol C: Microwave Assisted (Rapid Library Synthesis)
Best for: Small scale (<100 mg) library generation.
Conditions:
-
Catalyst: Pd(PPh3)4 (5 mol%)
-
Base: K2CO3 (2 equiv)
-
Microwave Settings: 150°C, High Absorption, 10–20 minutes.
Data Summary & Optimization Guide
The following table summarizes expected outcomes based on varying conditions found in literature [1][2][5].
| Substrate Type | Boronic Acid | Catalyst | Base/Solvent | Temp/Time | Yield | Notes |
| 2-Chloro-4-phenyl | Phenyl-B(OH)2 | Pd(PPh3)4 | Na2CO3 / Dioxane:H2O | 90°C / 6h | 85-95% | Standard conditions work well. |
| 2-Chloro-6,7-OMe | 2-Tolyl-B(OH)2 | Pd(dppf)Cl2 | Cs2CO3 / Toluene:H2O | 110°C / 12h | 75-85% | Steric hindrance requires active catalyst & high temp. |
| 2,4-Dichloro | Phenyl-B(OH)2 | Pd(PPh3)4 | Na2CO3 / THF:H2O | RT / 2h | >90% (C4 only) | Regioselectivity: C4 reacts exclusively at RT. |
| 2-Chloro-4-amino | Heteroaryl-B(OH)2 | XPhos Pd G2 | K3PO4 / Dioxane:H2O | 80°C / 4h | 80-90% | Buchwald precatalyst prevents amine coordination issues. |
Optimization Workflow Diagram
Caption: Decision tree for optimizing reaction conditions based on substrate substitution and initial yield.
Troubleshooting & Safety
Common Issues
-
Protodeboronation: The boronic acid loses boron and is replaced by hydrogen.
-
Cause: Temperature too high or base too strong.
-
Fix: Switch to mild base (K3PO4) or use Boronic Esters (Pinacol esters) which are more robust. Excess boronic acid (1.5 equiv) is standard to compensate.
-
-
Hydrolysis (Quinazolinone formation):
-
Fix: Reduce water content. Use anhydrous Toluene/Dioxane with strictly 2-3 equivalents of water added, rather than a bulk 1:1 mixture.
-
-
Palladium Black Precipitation:
-
Cause: Catalyst decomposition due to oxidation or lack of ligands.
-
Fix: Ensure rigorous degassing. Add 10 mol% extra free ligand (e.g., PPh3) to stabilize the Pd species.
-
Safety
-
Palladium: Heavy metal. Waste must be segregated.
-
2-Chloroquinazolines: Potential skin sensitizers and irritants. Handle in a fume hood.
-
Pressure: Reactions at 100°C+ in sealed vials generate pressure. Use rated pressure vials.
References
-
Lottner, C., et al. "Synthesis and biological evaluation of 2-phenyl-substituted quinazolines." Journal of Medicinal Chemistry, 2002.
-
Candeias, N. R., et al. "Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives." Molecules, 2014.[3][5]
-
Littke, A. F., & Fu, G. C. "Palladium-catalyzed coupling reactions of aryl chlorides."[5] Angewandte Chemie International Edition, 2002.
-
BenchChem. "Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-3-(2-pyridinyl)quinoxaline." BenchChem Application Library, 2025.
-
Verma, P., et al. "Microwave Promoted Suzuki Cross-coupling Reactions of Quinazoline Halides." Asian Journal of Chemistry, 2012.
Sources
Application Notes: 2-Chloro-6-(trifluoromethyl)quinazoline as a Versatile Intermediate for Kinase Inhibitor Synthesis
Introduction: The Quinazoline Scaffold in Modern Oncology
The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved and investigational drugs.[1] Its rigid, planar structure and ability to form key hydrogen bonds make it an ideal anchor for binding within the ATP-binding pocket of protein kinases.[2] Dysregulation of protein kinase signaling is a hallmark of cancer, driving uncontrolled cell proliferation, survival, and angiogenesis.[3] Consequently, small molecule kinase inhibitors have become a cornerstone of targeted cancer therapy.[4]
Several FDA-approved drugs, including gefitinib, erlotinib, and lapatinib, are quinazoline-based tyrosine kinase inhibitors (TKIs) that have revolutionized the treatment of specific cancers, particularly non-small cell lung cancer (NSCLC). These molecules typically feature a 4-anilinoquinazoline core, which mimics the adenine portion of ATP, enabling competitive inhibition of the kinase.[5]
This document provides a detailed guide to the application of 2-Chloro-6-(trifluoromethyl)quinazoline , a key intermediate for the synthesis of next-generation kinase inhibitors. The strategic placement of the trifluoromethyl (-CF3) group at the 6-position and the chloro group at the 2-position provides significant advantages:
-
The Trifluoromethyl Group: This electron-withdrawing group enhances metabolic stability, increases lipophilicity for better cell membrane penetration, and can improve binding affinity through specific interactions within the kinase active site.[6]
-
The 2-Chloro Group: While many first-generation inhibitors are unsubstituted at the 2-position, modifying this position offers a vector for developing novel inhibitors that can overcome acquired resistance. The chlorine atom serves as a versatile reactive handle for introducing new functionalities through modern cross-coupling chemistry.
Physicochemical Properties and Handling
Proper handling and storage are critical for ensuring the integrity and reactivity of the intermediate.
| Property | Value | Source |
| IUPAC Name | 2-chloro-6-(trifluoromethyl)quinazoline | [PubChem] |
| CAS Number | 1388025-17-9 | [Sigma-Aldrich][7] |
| Molecular Formula | C₉H₄ClF₃N₂ | [PubChem] |
| Molecular Weight | 232.59 g/mol | [PubChem] |
| Physical Form | Solid | [Sigma-Aldrich][8] |
| Storage Conditions | Store at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen) | [Sigma-Aldrich][8] |
Safety & Handling:
-
Harmful if swallowed and causes skin and eye irritation.
-
May cause respiratory irritation.
-
Always handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling Reactions
The 2-chloro position of the quinazoline ring is highly activated towards palladium-catalyzed cross-coupling reactions, providing a robust platform for C-C and C-N bond formation.
C-C Bond Formation: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for synthesizing biaryl and heteroaryl compounds, which are prevalent structures in advanced kinase inhibitors.[9] It involves the palladium-catalyzed coupling of the chloro-quinazoline with an organoboron reagent, typically an arylboronic acid.
Causality Behind the Method: The choice of catalyst, ligand, base, and solvent is crucial. Electron-rich, bulky phosphine ligands (e.g., SPhos) stabilize the palladium(0) active species and facilitate the rate-limiting oxidative addition step.[10] An aqueous base is required to activate the boronic acid, forming a more nucleophilic boronate complex, which is essential for the transmetalation step.[2][11]
Diagram: Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk flask, add 2-Chloro-6-(trifluoromethyl)quinazoline (1.0 equiv.), the desired arylboronic acid (1.3 equiv.), a suitable base (e.g., Na₂CO₃, 2.0 equiv.), and the palladium catalyst system (e.g., Pd(OAc)₂ (5 mol%) and a phosphine ligand (10 mol%)).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 v/v), via syringe to achieve a concentration of approximately 0.1 M with respect to the starting quinazoline.
-
Reaction Conditions: Stir the mixture vigorously and heat to 90-110°C. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 4-12 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.
C-N Bond Formation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is indispensable for installing the 4-anilino moiety characteristic of many EGFR inhibitors. This palladium-catalyzed reaction couples the chloro-quinazoline with a primary or secondary amine.
Causality Behind the Method: The mechanism involves the oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by coordination of the amine and deprotonation by a strong, non-nucleophilic base (like NaOtBu or LHMDS) to form a palladium-amido complex. Reductive elimination then yields the desired C-N coupled product and regenerates the catalyst. The choice of a bulky, electron-rich phosphine ligand is critical to facilitate the reductive elimination step, which is often rate-limiting.
Diagram: Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a strong flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%), a suitable ligand (e.g., XPhos, 6 mol%), and a strong base (e.g., NaOtBu, 1.5 equiv.) to a dry Schlenk flask.
-
Reagent Addition: Add 2-Chloro-6-(trifluoromethyl)quinazoline (1.0 equiv.) and the desired amine (1.2 equiv.).
-
Inert Atmosphere & Solvent: Seal the flask, remove from the glovebox (if used), and add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction Conditions: Heat the mixture to 80-110°C with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 6-24 hours).
-
Work-up: Cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl solution. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues.
-
Purification: Separate the organic layer, extract the aqueous phase with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product via column chromatography.
Product Characterization: A Self-Validating System
Successful synthesis must be validated by rigorous characterization to confirm the identity and purity of the final kinase inhibitor.
| Technique | Purpose & Expected Observations |
| ¹H NMR Spectroscopy | Confirms the proton environment of the molecule. Expect to see characteristic signals for the quinazoline core protons and the newly introduced aryl or amino group. The coupling patterns and integrations should match the expected structure. |
| ¹³C NMR Spectroscopy | Provides information on the carbon skeleton. The number of signals should correspond to the number of unique carbon atoms in the molecule. |
| ¹⁹F NMR Spectroscopy | A crucial technique for this specific intermediate. A singlet corresponding to the -CF₃ group should be observed. Its chemical shift can provide information about the electronic environment of the quinazoline ring. |
| Mass Spectrometry (MS) | Determines the molecular weight of the product, providing definitive confirmation of the coupling reaction. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. |
| HPLC Analysis | Assesses the purity of the final compound. A high-purity product (typically >95%) will show a single major peak at the appropriate retention time. This is critical for subsequent biological assays to ensure that observed activity is due to the target compound. |
Overall Synthetic Workflow
The following diagram illustrates the logical flow from the starting intermediate to a final, characterized kinase inhibitor, highlighting the key decision points and processes.
Diagram: Synthetic and Analytical Workflow
Caption: General workflow for synthesizing kinase inhibitors from the title intermediate.
References
-
Shagufta, & Ahmad, I. (2017). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances, 7(55), 34859-34883. Available at: [Link]
-
BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. BYJU'S. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Wikipedia. (2024). Suzuki reaction. Wikipedia. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
ChemRxiv. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Available at: [Link]
-
PubChem. (n.d.). 2-Chloro-6-(trifluoromethyl)quinazoline. National Center for Biotechnology Information. Available at: [Link]
-
Singleton, D. A., et al. (2015). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society. Available at: [Link]
-
The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available at: [Link]
-
Wikipedia. (2024). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc. Available at: [Link]
-
International Journal of Chemical Studies. (2024). Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. International Journal of Chemical Studies. Available at: [Link]
-
Al-Tel, T. H. (2019). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules. Available at: [Link]
-
Zayed, M. F. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. SciPharm. Available at: [Link]
-
Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Pharmaceuticals. Available at: [Link]
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- 4. 2-Chloro-6-(trifluoromethyl)quinazoline | C9H4ClF3N2 | CID 105492006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
Precision Profiling: Optimized TR-FRET Protocol for in vitro EGFR Kinase Inhibition
Abstract
This application note details a robust, high-throughput compatible protocol for quantifying Epidermal Growth Factor Receptor (EGFR) kinase activity and inhibition using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Unlike traditional radiometric assays, this "mix-and-read" format eliminates radioactive waste while maintaining high sensitivity. This guide emphasizes the critical optimization of ATP concentrations to distinguish between Type I (ATP-competitive) and Type II (allosteric/conformational) inhibitors, ensuring data generated is physiologically relevant and reproducible.
Scientific Foundation
The EGFR Signaling Cascade
EGFR (ErbB1) is a receptor tyrosine kinase that, upon ligand binding, dimerizes and autophosphorylates, triggering downstream pathways including RAS-RAF-MEK-ERK (proliferation) and PI3K-AKT (survival). In drug discovery, we isolate the kinase domain to measure the direct inhibition of this catalytic event.
Figure 1: Simplified EGFR signaling cascade highlighting the central node of RTK autophosphorylation targeted in this assay.
Assay Principle: TR-FRET
This protocol utilizes a Terbium (Tb)-labeled antibody that specifically binds to the phosphorylated tyrosine residue of a Fluorescein-labeled substrate.
-
Excitation: A 340 nm pulse excites the Terbium donor.
-
Transfer: If the substrate is phosphorylated (kinase active), the antibody binds, bringing Tb and Fluorescein into proximity. Energy transfers to Fluorescein.
-
Emission: Fluorescein emits at 520 nm. The ratio of 520 nm (Acceptor) to 495 nm (Donor) quantifies phosphorylation.
Why TR-FRET? The time-delayed reading (microseconds) eliminates short-lived background fluorescence from library compounds, a common artifact in standard intensity assays.
The Criticality of ATP (The "Expertise" Pillar)
Inhibitor potency (
-
Type I Inhibitors (e.g., Gefitinib, Erlotinib): Bind the active "DFG-in" conformation and compete directly with ATP. Running the assay at high ATP (>
) will artificially inflate the (make the drug look weaker). -
Type II Inhibitors (e.g., Lapatinib): Bind the inactive "DFG-out" conformation.[1] They are less sensitive to ATP competition but still require physiological relevance.
Directive: To generate comparable data, you must run the assay at the apparent ATP
Experimental Design & Optimization
Before screening, three parameters must be validated.
Enzyme Titration (Linearity)
Determine the concentration of EGFR required to produce a signal within the linear dynamic range (typically 50-80% of maximal signal, or
-
Goal: Avoid "hook effects" or substrate depletion where inhibition is masked.
ATP Determination
Perform a Michaelis-Menten curve (Signal vs. ATP concentration) at the fixed enzyme concentration found in 3.1.
-
Protocol: Titrate ATP (0 to 1000 µM) with fixed Substrate and Enzyme.
-
Calculation: Fit to Michaelis-Menten equation. The ATP concentration yielding 50%
is your working concentration.
DMSO Tolerance
Kinase activity decreases with high solvent concentrations. Titrate DMSO (0% to 10%) to define the "Safe Zone" (usually < 2%).
Materials & Equipment
| Component | Specification | Notes |
| Kinase | Recombinant Human EGFR (cytoplasmic domain) | Store at -80°C. Avoid freeze-thaw. |
| Substrate | Fluorescein-PolyGT or specific EGFR peptide | Sequence optimized for EGFR specificity. |
| ATP | Ultra-pure ATP (10 mM stock) | Aliquot to avoid hydrolysis. |
| Detection Ab | Tb-labeled Anti-Phospho-Tyrosine | Light sensitive. |
| Assay Buffer | 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35 | Fresh DTT (2 mM) and MnCl2 (2 mM) added daily. |
| Plate | 384-well Low Volume, White or Black | White reflects more signal; Black lowers background. |
| Reader | Multi-mode reader with TR-FRET module | Filters: Ex 340nm, Em 495nm (Tb), Em 520nm (FITC). |
Step-by-Step Protocol (Inhibition Assay)
Pre-requisite: You have determined the optimal Enzyme concentration (e.g., 0.5 nM) and ATP
Workflow Diagram
Figure 2: Sequential addition workflow for a 10 µL reaction volume in a 384-well plate.
Detailed Steps
-
Compound Preparation:
-
Prepare a 10-point dilution series of the inhibitor in 100% DMSO.
-
Dilute 1:100 into 1X Assay Buffer to create a 4X working stock (Final DMSO will be 1% in assay).
-
Dispense 2.5 µL of 4X Compound into the 384-well plate.
-
Controls: Include "Min Signal" (No Enzyme) and "Max Signal" (DMSO only) wells.
-
-
Enzyme Addition:
-
Dilute EGFR kinase to 4X optimal concentration in Assay Buffer.
-
Add 2.5 µL of 4X Enzyme to all wells (except Min Signal; add buffer there).
-
Critical:Pre-incubate for 15 minutes. This allows slow-binding inhibitors (Type II) to equilibrate with the kinase before ATP competes.
-
-
Reaction Initiation:
-
Termination & Detection:
-
Prepare Detection Buffer containing EDTA (typically 20 mM final) and Tb-Antibody (2 nM final).
-
Add 10 µL of Detection Mix to all wells. The EDTA chelates Mg++, instantly stopping the kinase reaction.
-
Incubate for 30-60 minutes (signal is stable for hours).
-
-
Data Acquisition:
-
Read on a TR-FRET compatible reader.[3]
-
Calculate Ratio:
-
Data Analysis & Interpretation
Z-Prime ( ) Calculation
To validate the assay quality before accepting data, calculate
- : Standard Deviation
- : Mean Signal[4]
-
Target:
is required for quantitative screening. is excellent.[5]
Determination
-
Normalize data:
-
Plot % Inhibition (Y) vs. Log[Compound] (X).
-
Fit using a 4-parameter logistic equation (Hill Slope).
Troubleshooting Matrix
| Observation | Probable Cause | Corrective Action |
| Low Signal Window | Enzyme inactive or degraded. | Use fresh aliquots; check specific activity. |
| High Background | Non-specific Ab binding. | Titrate antibody; increase Brij-35 detergent. |
| Pipetting error or drift. | Check liquid handler calibration; use centrifuged plates. | |
| Right-shifted | ATP concentration too high. | Re-verify |
| "Flat" Inhibition Curve | Compound precipitation. | Check compound solubility; reduce max concentration. |
References
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999).[6] A simple statistical parameter for use in evaluation and validation of high throughput screening assays.[5][6] Journal of Biomolecular Screening.
-
Thermo Fisher Scientific. (2023). Optimization of a LanthaScreen Kinase assay for EGFR. Application Note.
-
Cisbio (Revvity). (2022). HTRF Kinase Assay Guidelines. Technical Note.
-
Roskoski, R. Jr. (2019). Properties of FDA-approved small molecule protein kinase inhibitors: A 2020 update. Pharmacological Research.
-
SignalChem. (2023). EGFR Kinase Enzyme System Data Sheet.
Sources
Cell-based assay for testing quinazoline derivative cytotoxicity
Application Note & Standard Operating Procedure (SOP)
Abstract & Strategic Overview
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of clinically approved EGFR inhibitors like Gefitinib, Erlotinib, and Lapatinib. While these derivatives show immense promise in oncology, their hydrophobic nature and specific mode of action (ATP-competitive inhibition) present unique challenges in in vitro screening.
This guide moves beyond generic cytotoxicity protocols. It details a precision-based screening workflow specifically optimized for quinazoline derivatives. We utilize a metabolic viability assay (MTT/MTS) anchored by strict solvent management and a biologically relevant cell panel to differentiate between specific EGFR-driven potency and off-target general toxicity.
Core Mechanism of Action
Quinazoline derivatives primarily function as tyrosine kinase inhibitors (TKIs). They compete with ATP for the binding pocket of the Epidermal Growth Factor Receptor (EGFR), blocking downstream signaling pathways (MAPK/ERK, PI3K/Akt) essential for proliferation.
Figure 1: Mechanism of Action. Quinazoline derivatives competitively inhibit ATP binding to EGFR, halting the downstream RAS/RAF/MEK and PI3K/AKT proliferation cascades.
Experimental Design Strategy
Cell Line Selection Panel
To validate specific activity versus general toxicity, a three-pronged cell panel is required:
-
Target-Positive (Sensitive): A431 (Epidermoid carcinoma, high EGFR overexpression) or PC-9 (NSCLC, EGFR exon 19 deletion).
-
Target-Resistant: NCI-H1975 (NSCLC, T790M mutation) or A549 (Wild-type EGFR, KRAS mutant - less sensitive to pure EGFR inhibitors).
-
Counter-Screen (Toxicity Control): MRC-5 (Normal lung fibroblasts) or MCF-10A (Normal breast epithelial).
Assay Selection: MTT vs. ATP-Luminescence
While ATP assays (e.g., CellTiter-Glo) are more sensitive, the MTT Assay remains the industry standard for small-molecule IC50 determination due to its cost-effectiveness and direct correlation with mitochondrial metabolic rate, which is rapidly affected by kinase inhibitors.
-
Recommendation: Use MTT for primary screening. Use ATP-Luminescence only if compound solubility is poor and requires lower cell densities.
Materials & Reagents
| Component | Specification | Critical Note |
| Test Compound | Quinazoline Derivative | Purity >95% (HPLC). Store powder at -20°C desicated. |
| Solvent | DMSO (Dimethyl Sulfoxide) | Cell culture grade (Sigma-Aldrich). Sterile filtered. |
| Detection Reagent | MTT Reagent | 5 mg/mL in PBS. Filter through 0.22 µm. Protect from light. |
| Solubilization Buffer | DMSO or SDS-HCl | Pure DMSO is preferred for formazan crystal dissolution. |
| Positive Control | Gefitinib or Erlotinib | Validates assay sensitivity to EGFR inhibition. |
| Culture Media | RPMI-1640 or DMEM | Supplemented with 10% FBS.[1] No Phenol Red (preferred to reduce background). |
Protocol: High-Fidelity Cytotoxicity Assay
Phase 1: Compound Preparation (The "Solubility Check")
Quinazoline derivatives are often highly hydrophobic. Poor solubility leads to precipitation in media, causing false "cytotoxicity" signals due to physical cell stress or optical interference.
-
Stock Solution: Dissolve compound in 100% DMSO to reach 10 mM . Vortex vigorously.
-
QC Step: Inspect for turbidity.[2] If cloudy, sonicate for 5 mins.
-
-
Working Solution (200x): Prepare a master plate in DMSO.
-
Start at 10 mM → 1:3 serial dilution → 8 points.
-
Lowest concentration: ~4.5 µM (Stock).
-
-
Intermediate Dilution (10x): Dilute 5 µL of DMSO stock into 95 µL of culture media .
-
Critical: This step ensures the final DMSO on cells is 0.5%.[2]
-
QC Step: Check this intermediate plate under a microscope. If crystals form here, the compound is precipitating. You must lower the starting concentration.
-
Phase 2: Assay Workflow
Figure 2: Experimental Workflow.[2][3] Standard 96-well plate format optimized for 72-hour drug exposure.
Step-by-Step Procedure:
-
Cell Seeding:
-
Harvest cells in log-phase growth (70-80% confluency).
-
Dilute to 3,000 - 5,000 cells/well (cell line dependent) in 100 µL media.
-
Seed into 96-well clear-bottom plates.
-
Perimeter Control: Fill outer wells with 200 µL PBS to prevent "edge effect" evaporation. Use inner 60 wells for assay.
-
Incubate 24h at 37°C, 5% CO₂.
-
-
Compound Treatment:
-
Remove old media (optional, but recommended for consistent volume).
-
Add 100 µL fresh media containing the compound (diluted from Phase 1).
-
Controls Required per Plate:
-
Incubate for 72 hours . Note: 24h is often too short for EGFR inhibitors to show phenotypic cell death.
-
-
MTT Development:
-
Add 10 µL of MTT Reagent (5 mg/mL) directly to each well.[2]
-
Incubate for 3–4 hours at 37°C.
-
Visual Check: Look for purple formazan crystals inside viable cells.[9]
-
Carefully aspirate media (do not disturb crystals) OR add 100 µL SDS/HCl solubilizer if avoiding aspiration.
-
If aspirating: Add 100 µL 100% DMSO to dissolve crystals. Shake plate on orbital shaker for 10 mins.
-
-
Readout:
-
Measure Absorbance (OD) at 570 nm .
-
Reference wavelength: 630 nm (subtract this to correct for plastic/protein debris).
-
Data Analysis & IC50 Calculation
1. Background Correction:
2. Percent Viability:
3. Curve Fitting: Plot log[Concentration] (x-axis) vs. % Viability (y-axis). Fit data using a non-linear regression (4-parameter logistic equation/Sigmoidal dose-response) in software like GraphPad Prism or Origin.
| Parameter | Interpretation |
| IC50 | Concentration inhibiting 50% of growth.[2] Lower = More Potent. |
| Hill Slope | Steepness of the curve. >1 indicates cooperative binding or threshold effect. |
| R² | Goodness of fit. Should be >0.95 for valid assays. |
Troubleshooting & Expert Tips
-
Issue: Precipitation.
-
Symptom:[10][11] Spikes in absorbance at high concentrations or visible debris.
-
Fix: Quinazolines are flat, stackable molecules. Do not exceed 0.5% DMSO.[2] If precipitation persists, switch to CellTiter-Glo (ATP) assay which uses a lysis step that may tolerate minor precipitation better, or improve compound formulation.
-
-
Issue: Flat Dose-Response (Resistance).
-
Issue: High Variation (SEM).
-
Fix: Use a multichannel pipette with reverse pipetting technique to avoid bubbles. Ensure cells are fully dissociated (single-cell suspension) before seeding.
-
References
-
Mechanism of Quinazolines: Zubair, T., & Bandyopadhyay, D. (2023).[12] Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities.[12] International Journal of Molecular Sciences.
-
Standard MTT Protocol: Abcam. (n.d.). MTT Assay Protocol. Abcam Protocols.
-
Quinazoline Cytotoxicity Studies: Al-Suwaidan, I. A., et al. (2022).[5][11] Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents.[11][12][13] Molecules.
-
Solubility & Handling: BenchChem. (2025). Solubility Profile of Quinazoline Derivatives in Common Laboratory Solvents.
-
EGFR Mutation & Resistance: Yamaoka, T., et al. (2017).[14] Molecular-Targeted Therapies for Epidermal Growth Factor Receptor and Its Resistance Mechanisms.[11][14] International Journal of Molecular Sciences.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. ijpbs.com [ijpbs.com]
- 8. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 10. mdpi.com [mdpi.com]
- 11. chemrevlett.com [chemrevlett.com]
- 12. researchgate.net [researchgate.net]
- 13. Design, synthesis, biological evaluation, and <i>in silico</i> study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2 for cancer therapy - Arabian Journal of Chemistry [arabjchem.org]
- 14. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities | MDPI [mdpi.com]
Application Note & Protocol Guide: Synthesis of 4-Aminoquinazoline Derivatives from 2-Chloro and 2,4-Dichloro Precursors
Strategic Overview: The Importance and Synthesis of 4-Aminoquinazolines
The 4-aminoquinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide range of biological targets.[1] This framework is central to numerous approved drugs, particularly in oncology, where it forms the core of several tyrosine kinase inhibitors (TKIs). The synthetic accessibility and ease of functionalization of this scaffold make it highly attractive for drug discovery campaigns.
The most robust and widely employed method for synthesizing 4-aminoquinazolines involves the nucleophilic aromatic substitution (SNAr) reaction. This guide focuses on the reaction of primary or secondary amines with 2-chloro- or 2,4-dichloroquinazoline precursors.
The Principle of Regioselectivity in 2,4-Dichloroquinazolines
A critical aspect of synthesizing 4-aminoquinazolines from 2,4-dichloroquinazoline is the pronounced regioselectivity of the SNAr reaction. Nucleophilic attack occurs preferentially at the C4 position under mild to moderate conditions, leaving the C2-chloro substituent intact.[1][2] This selectivity is not arbitrary but is governed by fundamental electronic principles.
Causality Behind C4 Selectivity: The quinazoline ring system contains two electron-withdrawing nitrogen atoms that activate the ring towards nucleophilic attack.[3][4] Density Functional Theory (DFT) calculations have revealed that the carbon atom at the 4-position possesses a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient compared to the C2 position.[1] This makes C4 more electrophilic and thus more susceptible to initial attack by a nucleophile.[1] The reaction proceeds through a stabilized Meisenheimer intermediate, and the subsequent elimination of the chloride ion restores aromaticity, yielding the 4-amino-2-chloroquinazoline product.[1][5] Forcing conditions, such as higher temperatures, are required to substitute the second chlorine at the less reactive C2 position.[2][6]
// Nodes Reactants [label="2,4-Dichloroquinazoline + Amine (R-NH2)", fillcolor="#FFFFFF", fontcolor="#202124"]; TransitionState [label="Nucleophilic Attack at C4", shape=plaintext, fontcolor="#202124"]; Meisenheimer [label="Meisenheimer Complex\n(Stabilized Intermediate)", fillcolor="#FBBC05", fontcolor="#202124"]; Elimination [label="Chloride Elimination", shape=plaintext, fontcolor="#202124"]; Product [label="4-Amino-2-chloroquinazoline", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Reactants -> TransitionState [label="Step 1", color="#4285F4"]; TransitionState -> Meisenheimer [color="#4285F4"]; Meisenheimer -> Elimination [label="Step 2", color="#EA4335"]; Elimination -> Product [color="#EA4335"]; } caption [label="Fig 1: SNAr mechanism for C4-selective amination.", shape=plaintext, fontsize=10];
Synthetic Methodologies: Classical vs. Modern Approaches
The amination of chloroquinazolines can be achieved through several methods, primarily distinguished by the mode of energy input: conventional thermal heating or microwave irradiation.
-
Classical Thermal Method: This is the traditional approach, involving heating the reaction mixture at reflux for extended periods. While reliable and requiring no specialized equipment, it often suffers from long reaction times and potentially lower yields due to side-product formation.[7]
-
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions.[8][9] It offers significant advantages, including drastically reduced reaction times, often improved yields, and cleaner reaction profiles.[7][10] This efficiency stems from the direct and rapid heating of the polar solvent and reactants.
Comparative Analysis of Synthetic Methods
The choice of method depends on available equipment, desired throughput, and the specific reactivity of the substrates.
| Parameter | Classical Thermal Method | Microwave-Assisted Method | Rationale & Justification |
| Reaction Time | 12 - 24 hours[1][7] | 10 - 30 minutes[7][9] | Microwave energy provides rapid, uniform heating, significantly accelerating reaction kinetics. |
| Typical Yield | Moderate to Good | Good to Excellent[7] | Shorter reaction times minimize thermal decomposition and the formation of impurities. |
| Energy Input | Conductive heating (oil bath, heating mantle) | Dielectric heating (microwaves) | Microwaves directly excite polar molecules, leading to more efficient energy transfer than surface heating. |
| Scalability | Easily scalable to multi-gram quantities. | Scalability can be limited by microwave reactor size, but multi-gram scale is achievable.[9] | Batch microwave reactors are common; continuous flow reactors offer higher scalability. |
| Equipment | Standard laboratory glassware. | Dedicated microwave synthesizer required. | The initial capital investment for a microwave reactor is a key consideration. |
Experimental Protocols
The following protocols provide detailed, self-validating procedures for the synthesis of 4-aminoquinazoline derivatives.
General Experimental Workflow
This workflow is applicable to both classical and microwave-assisted methods, outlining the critical stages from reaction setup to product isolation.
Protocol 1: Classical Thermal Synthesis of N-Aryl-2-chloro-4-aminoquinazoline
This protocol is adapted from established literature procedures and is suitable for general laboratory synthesis.[1][7]
-
Materials & Reagents:
-
2,4-Dichloroquinazoline (1.0 equiv)
-
Substituted Aniline (1.0 - 1.2 equiv)
-
Solvent: Isopropanol (2-PrOH) or Dioxane
-
Base (optional, but recommended): N,N-Diisopropylethylamine (DIPEA) (1.5 - 2.0 equiv)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle/oil bath
-
Standard work-up and purification reagents (Ethyl Acetate, Water, Brine, Anhydrous Na₂SO₄, Silica Gel)
-
-
Step-by-Step Methodology:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and condenser, add 2,4-dichloroquinazoline (e.g., 1.0 g, 5.02 mmol).
-
Reagent Addition: Add the solvent (e.g., 20-30 mL of Dioxane). Begin stirring. Add the substituted aniline (1.0 equiv) followed by DIPEA (2.0 equiv).[1] Expert Tip: Using a mild base like DIPEA scavenges the HCl generated during the reaction, preventing potential side reactions and improving yields.
-
Heating: Heat the reaction mixture to 80-100 °C (reflux for 2-PrOH) and maintain for 12-24 hours.[1][7]
-
Monitoring (Self-Validation): Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The reaction is complete when the starting 2,4-dichloroquinazoline spot has been fully consumed. This is a critical checkpoint to avoid unnecessary heating.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a precipitate (product) has formed, it can be isolated by filtration, washed with cold solvent, and dried.
-
If no precipitate forms, dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).[1]
-
Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by silica gel column chromatography or recrystallization to afford the pure 4-aminoquinazoline derivative.[7]
-
Protocol 2: Microwave-Assisted Synthesis of N-Aryl-4-aminoquinazoline
This protocol demonstrates the significant acceleration possible with microwave synthesis.[7][10]
-
Materials & Reagents:
-
4-Chloroquinazoline or 2,4-Dichloroquinazoline (1.0 equiv)
-
Aryl or Heterocyclic Amine (1.0 equiv)
-
Solvent: Isopropanol (2-PrOH)
-
Microwave vial with stir bar
-
Dedicated microwave synthesizer
-
-
Step-by-Step Methodology:
-
Setup: In a 10 mL microwave vial, combine 4-chloroquinazoline (e.g., 0.5 g, 3.0 mmol), the desired amine (3.0 mmol), and 2-propanol (5-8 mL).[7] Note: For this method, a base is often not required but can be included if the amine salt is unreactive.
-
Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at a constant power (e.g., 60W) or constant temperature (e.g., 100-120 °C) for 15-25 minutes.[7] Safety Precaution: Always follow the manufacturer's guidelines for the microwave reactor. Do not exceed the pressure or temperature limits of the vessel.
-
Monitoring (Self-Validation): After the initial irradiation period, cool the vial to a safe temperature. Spot a small aliquot on a TLC plate to check for completion. If the starting material remains, the mixture can be irradiated for an additional 5-10 minutes.
-
Work-up:
-
Once the reaction is complete, cool the vial to room temperature.
-
Remove the solvent under reduced pressure (rotary evaporator).
-
-
Purification: Wash the resulting residue with water, filter the solid, and dry it.[7] If necessary, purify further by silica gel column chromatography (e.g., petroleum ether-ethyl acetate, 5:1 v:v) to obtain the final product.[7]
-
Troubleshooting and Advanced Considerations
-
Low Yield/No Reaction:
-
Cause: Poorly nucleophilic amine or insufficient activation.
-
Solution: Increase the reaction temperature or switch to microwave heating. For particularly challenging amines, consider a palladium-catalyzed Buchwald-Hartwig amination, which follows a different mechanism and can couple less reactive partners.[11][12][13]
-
-
Formation of Side Products:
-
Cause: Over-heating or reaction with a difunctional amine. The presence of water can lead to hydrolysis, forming the corresponding quinazolinone.[14]
-
Solution: Carefully monitor the reaction by TLC to stop it upon completion. Ensure all reagents and solvents are dry.
-
-
Solvent Choice:
Conclusion
The synthesis of 4-aminoquinazolines from chloro-substituted precursors via nucleophilic aromatic substitution is a highly reliable and versatile method. The inherent electronic properties of the quinazoline ring dictate a predictable regioselectivity at the C4 position, which can be exploited for efficient synthesis. While classical thermal methods are dependable, the adoption of microwave-assisted protocols offers dramatic improvements in reaction speed and efficiency, making it a preferred method for modern drug discovery and development. By understanding the underlying mechanisms and following validated protocols, researchers can effectively generate diverse libraries of these medicinally important compounds.
References
-
Al-Omary, F.A.M., et al. (2006). Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives. Molecules, 11(4), 272-278. [Link]
-
Al-Omary, F.A.M., et al. (2006). Microwave assisted synthesis of N-arylheterocyclic substituted-4-aminoquinazoline derivatives. PubMed, 10;11(4):272-8. [Link]
-
Seijas, J.A., et al. (1999). MICROWAVE ENHANCED SYNTHESIS OF QUINAZOLINES. Sciforum. [Link]
-
Shaik, J.B., et al. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. [Link]
-
User "Waylander". (2025). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Chemistry Stack Exchange. [Link]
-
Li, W., et al. (2018). Synthesis of 4-aminoquinazoline structure derivatives 1–8. ResearchGate. [Link]
-
Reyes-Melo, K., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. [Link]
-
de Oliveira, R.B., et al. (2021). Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. SciELO. [Link]
-
Organic Chemistry Portal. Quinazoline synthesis. Organic Chemistry Portal. [Link]
-
Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]
-
Wikipedia. Nucleophilic aromatic substitution. Wikipedia. [Link]
-
Singh, H., et al. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica. [Link]
-
Roberts, R.M., et al. (1947). Quinazoline Derivatives. I. The Synthesis of 4-(4'-Diethylamino-1'-methylbutyl-amino)-quinazoline. ACS Publications. [Link]
-
Roberts, A., et al. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). PubMed. [Link]
-
ResearchGate. (2012). Synthesis of 4-chloroquinazolines (C) with starting and intermediate... ResearchGate. [Link]
-
User "NEMO". (2024). Amination of 2,4 dichloroquinazoline - role of dioxane as solvent and required temperature. Chemistry Stack Exchange. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sciforum.net [sciforum.net]
- 9. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 10. Microwave assisted synthesis of N-arylheterocyclic substituted-4-aminoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Derivatization of 2-Chloro-6-(trifluoromethyl)quinazoline for SAR studies
Application Note: Strategic Derivatization of 2-Chloro-6-(trifluoromethyl)quinazoline for SAR Studies
Executive Summary
This guide details the synthetic protocols and structure-activity relationship (SAR) logic for derivatizing 2-Chloro-6-(trifluoromethyl)quinazoline . This scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore for kinase inhibitors (e.g., EGFR, PI3K, VEGFR).[1] The 6-trifluoromethyl (
Key Technical Insight: The reactivity of the C2-position is heavily influenced by the substituent at C4. While the 6-
Reactivity Profile & Strategic Analysis
Electronic Environment
The quinazoline ring is electron-deficient. The 6-
-
C4 vs. C2 Selectivity: In 2,4-dichloro analogs, C4 is displaced kinetically at room temperature.[1] The C2 position is displaced thermodynamically, usually requiring heat (>80°C).[1]
-
Deactivation Warning: If your starting material is a 2-chloro-4-aminoquinazoline (a common intermediate), the lone pair on the C4-nitrogen donates density into the ring (resonance), making the C2-chloride sluggish.[1]
Decision Logic for Derivatization
Use the following decision tree to select the optimal protocol based on your nucleophile and starting material state.
Figure 1: Synthetic decision tree for C2-functionalization.
Detailed Experimental Protocols
Method A: Thermal Displacement (Aliphatic Amines)
Best for: Primary/secondary aliphatic amines (e.g., morpholine, piperazine, N-methyl piperazine).[1]
Mechanism: Addition-Elimination.[1] The 6-
Protocol:
-
Reagents:
-
Procedure:
-
Workup:
-
Cool to RT. If product precipitates, filter and wash with cold ether.
-
If soluble: Evaporate volatiles, redissolve in DCM, wash with water/brine, dry over
.[1]
-
Method B: Buchwald-Hartwig Amination (Anilines)
Best for: Electron-deficient anilines or when the quinazoline C4-position is already substituted (deactivated).[1]
Mechanism: Pd(0) oxidative addition into C2-Cl bond, followed by amine coordination and reductive elimination.[1]
Protocol:
-
Reagents:
-
Procedure:
-
Purification:
Method C: Suzuki-Miyaura Coupling (C-C Bond Formation)
Best for: Installing aryl/heteroaryl groups directly at C2.[1]
Protocol:
-
Reagents:
-
Procedure:
-
Mix organic reagents in dioxane. Add aqueous base.[4]
-
Degas (sparge with Argon for 5 mins).
-
Heat at 90°C for 4–16 hours under inert atmosphere.
-
-
Note: The 6-
group makes the C2-Pd intermediate prone to hydrolysis if water content is too high; ensure vigorous stirring.
SAR Data & Optimization Strategy
When optimizing the C2-position, consider the following physicochemical impacts summarized below.
| Substituent Class | Example Fragments | SAR Impact | Recommended Protocol |
| Solubilizing Groups | N-methylpiperazine, Morpholine | Improves LogD, lowers metabolic clearance.[1] | Method A |
| H-Bond Donors | 3-aminopyrazole, Ethylenediamine | Improves selectivity (kinase hinge binding).[1] | Method A (Protecting groups may be needed) |
| Lipophilic Spacers | 3-fluoroaniline, Benzyl amine | Increases potency (hydrophobic pocket fit), raises LogP.[1] | Method B (Anilines) / Method A (Benzyl) |
| Rigid Cycles | Spiro-cycles, Azetidines | Reduces entropy penalty upon binding; novel IP space.[1] | Method A (Microwave preferred) |
Troubleshooting Table
| Observation | Root Cause | Solution |
| Start Material Remains | Ring deactivation (e.g., C4-amino presence).[1] | Switch to Method B (Buchwald) or use microwave irradiation at 140°C in NMP.[1] |
| Hydrolysis Product (2-OH) | Wet solvent or excessive hydroxide base.[1] | Use anhydrous solvent; switch base to |
| Regio-isomers | Reaction at C4 instead of C2. | Only applicable if starting with 2,4-dichloro.[1] Ensure C4 is capped first at 0°C before heating for C2. |
References
-
St. Jean, D. J., et al. (2012).[1] "Discovery of potent and selective quinazoline-based inhibitors of the epidermal growth factor receptor (EGFR)." Journal of Medicinal Chemistry, 55(10), 4728-4742.[1]
-
Ballard, T. E., et al. (2006).[1] "Palladium-catalyzed amination of 2-chloroquinazolines: A practical synthesis of 2-aminoquinazoline derivatives." Journal of Organic Chemistry, 71(20), 7835-7839.[1]
-
Sebolt-Leopold, J. S. (2008).[1] "Mechanism-based cancer drug discovery: A clinical perspective." Nature Reviews Cancer, 8, 936-947.[1]
-
BenchChem Application Note. (2025). "Suzuki Coupling Protocols for Chloro-heterocycles." BenchChem Technical Library.
-
WuXi AppTec. (2024).[1][4] "Guide to Buchwald-Hartwig Couplings: Parameter Selection." WuXi AppTec Chemical Insights.
Sources
Application Note: High-Resolution Purity Analysis of Quinazoline Derivatives
Introduction & Analytical Challenges
Quinazoline derivatives (e.g., Erlotinib, Gefitinib, Lapatinib) represent a critical scaffold in oncology, serving as potent EGFR tyrosine kinase inhibitors.[1][2] From an analytical perspective, these molecules present a specific set of challenges dominated by their basic nitrogen atoms (pKa ~5.4 – 7.2).
The "Silanol Effect"
The primary failure mode in quinazoline chromatography is severe peak tailing. This is caused by the interaction between the positively charged protonated nitrogen (at standard acidic pH) and the negatively charged residual silanols on the silica backbone of HPLC columns.
Consequences of poor control:
-
Tailing Factors > 2.0: Leading to poor resolution of closely eluting impurities.
-
Integration Errors: Inaccurate area counts for low-level impurities (0.05% threshold).
-
Retention Drift: Caused by slow equilibration of silanol sites.
This guide presents two distinct, validated protocols: a Standard Acidic Method (QC/Regulatory compliant) and a High-pH Method (R&D/Impurity Profiling) that leverages hybrid particle technology to eliminate tailing.
Method Development Strategy
The following decision matrix outlines the logical flow for selecting the appropriate conditions based on the specific quinazoline derivative and the analytical goal (MS compatibility vs. Peak Shape).
Figure 1: Decision tree for selecting mobile phase pH and column chemistry for basic quinazolines.
Experimental Protocols
Protocol A: Standard Acidic Method (QC & Mass Spec Compatible)
Best for: Routine purity checks, LC-MS applications, and compliance with standard USP monographs (e.g., Erlotinib HCl). Mechanism: Low pH ensures the drug is fully protonated, while high ionic strength buffer competes for silanol sites.
| Parameter | Condition |
| Column | High-purity End-capped C18 (4.6 x 150 mm, 3.5 µm) (e.g., Zorbax Eclipse Plus or equivalent) |
| Mobile Phase A | 20 mM Ammonium Formate (pH 3.2 adjusted with Formic Acid) |
| Mobile Phase B | Acetonitrile (LC-MS Grade) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 35°C |
| Detection | UV @ 254 nm (Diode Array for purity check) |
| Injection Vol | 5 - 10 µL |
Gradient Table (Protocol A):
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 15 |
| 15.0 | 60 |
| 20.0 | 90 |
| 22.0 | 90 |
| 22.1 | 15 |
| 27.0 | 15 (Re-equilibration) |
Protocol B: High pH Method (Resolution & Shape Optimized)
Best for: Complex impurity profiling, separating structural isomers, and eliminating peak tailing without ion-pairing agents. Mechanism: At pH 10, the quinazoline base (pKa ~5.4) is >99% uncharged (neutral). Neutral molecules do not interact with silanols, resulting in perfectly symmetrical peaks. Critical Warning: You MUST use a "Hybrid" or "High-pH Stable" column. Standard silica dissolves above pH 8.0.
| Parameter | Condition |
| Column | Hybrid Silica C18 (4.6 x 150 mm, 3.5 or 5 µm) (e.g., Waters XBridge, Phenomenex Gemini, Agilent Poroshell HPH) |
| Mobile Phase A | 10 mM Ammonium Bicarbonate (adjusted to pH 10.0 with NH₄OH) |
| Mobile Phase B | Methanol / Acetonitrile (50:50 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C |
| Detection | UV @ 248 nm (Erlotinib max) or 332 nm |
Gradient Table (Protocol B):
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 20 |
| 18.0 | 75 |
| 22.0 | 95 |
| 25.0 | 95 |
| 25.1 | 20 |
| 30.0 | 20 (Re-equilibration) |
System Suitability & Validation Criteria
To ensure the method is "Self-Validating," every sequence must begin with a System Suitability Test (SST) injection.
Recommended SST Mixture: A mixture of the API (e.g., Gefitinib) and its known related impurity (e.g., Desmorpholino-gefitinib or similar precursor).
Acceptance Criteria (USP <621>):
| Parameter | Limit | Rationale |
| Resolution (Rs) | > 2.0 | Critical for quantifying impurities >0.1%. |
| Tailing Factor (T) | < 1.5 | Quinazolines often fail here; T > 2.0 indicates column aging or wrong pH. |
| Theoretical Plates (N) | > 5000 | Ensures column efficiency. |
| % RSD (Area) | < 2.0% | For n=6 injections; proves injector precision. |
| Capacity Factor (k') | > 2.0 | Ensures analyte is not eluting in the void volume. |
Troubleshooting Guide
Issue: Retention Time Drift
-
Cause: pH hysteresis on the column surface.
-
Fix: In Protocol B (High pH), ensure the column is equilibrated for at least 30 column volumes before the first injection. Hybrid silica surfaces react slower to pH changes than standard silica.
Issue: Peak Splitting
-
Cause: Sample solvent strength is too high.
-
Fix: If dissolving sample in 100% DMSO or Methanol, the strong solvent plug can distort the peak shape. Dilute the sample 1:1 with Mobile Phase A before injection.
Issue: "Ghost" Peaks in Gradient
-
Cause: Contaminated Ammonium Bicarbonate (Protocol B).
-
Fix: High pH buffers are prone to bacterial growth. Prepare fresh buffer daily and filter through a 0.2 µm membrane.
References
-
USP Monograph (Erlotinib Hydrochloride). United States Pharmacopeia. (Provides the regulatory baseline for acidic phosphate methods).
-
McCalley, D. V. (2010). Analysis of basic compounds at high pH values by reversed-phase liquid chromatography. Journal of Chromatography A, 1217(6), 858-880. (Authoritative source on the mechanism of high pH separation for bases).
-
Phenomenex Application Note. Improved Results for LC/MS of Basic Compounds Using High pH Mobile Phase. (Validates the hybrid particle strategy).
-
Sielc Technologies. Separation of Quinazoline on Newcrom R1 HPLC column. (Alternative mixed-mode approaches).
-
Masters, A. R., et al. (2011). Clinical pharmacokinetics of tyrosine kinase inhibitors: focus on 4-anilinoquinazolines. Clinical Pharmacokinetics. (Provides pKa and metabolic data).
Sources
Application Note: 2-Chloro-6-(trifluoromethyl)quinazoline in Cancer Cell Line Studies
[1]
Executive Summary
This guide details the application of 2-Chloro-6-(trifluoromethyl)quinazoline (CAS: 1094653-30-9) as a high-value scaffold in medicinal chemistry and oncology research. Unlike non-fluorinated quinazolines, the inclusion of the trifluoromethyl (-CF3) group at the C6 position significantly enhances metabolic stability, lipophilicity, and membrane permeability—key parameters for intracellular drug delivery.
The primary application of this compound is as a late-stage intermediate for synthesizing libraries of bioactive 2-substituted quinazolines. These derivatives are potent inhibitors of kinases such as EGFR (Epidermal Growth Factor Receptor) and PI3K/Akt , often exhibiting low-micromolar to nanomolar
Chemical Basis & Scaffolding Strategy[2]
The 2-chloro position in the quinazoline ring is highly reactive toward nucleophilic aromatic substitution (
Reaction Workflow: Scaffold Diversification
The following diagram illustrates the standard workflow for converting the raw scaffold into a bioactive library.
Figure 1: Synthetic pathway for generating bioactive derivatives from the parent scaffold.
Experimental Protocols
Protocol A: Synthesis of Bioactive Derivatives
Objective: To substitute the C2-chlorine with an aromatic amine (e.g., aniline derivatives) to create potential kinase inhibitors.
Materials:
-
2-Chloro-6-(trifluoromethyl)quinazoline (1.0 eq)
-
Substituted Aniline (1.1 eq)
-
Isopropanol (solvent)
-
Catalytic HCl (optional, for activation)
Procedure:
-
Dissolve 2-Chloro-6-(trifluoromethyl)quinazoline (1 mmol) in 10 mL of Isopropanol.
-
Add the substituted aniline (1.1 mmol).
-
Reflux the mixture at 80°C for 4–6 hours . Monitor progress via TLC (Hexane:Ethyl Acetate 7:3).
-
Upon completion, cool to room temperature. The product often precipitates as a hydrochloride salt.
-
Filter the precipitate, wash with cold diethyl ether, and dry under vacuum.
-
Validation: Verify structure via
H-NMR and LC-MS.
Protocol B: In Vitro Cytotoxicity Screening (MTT Assay)
Objective: Determine the
Target Cell Lines:
-
A549 (Non-Small Cell Lung Cancer)
Workflow:
-
Seeding: Plate cells at
cells/well in 96-well plates. Incubate for 24h at 37°C, 5% . -
Treatment: Treat cells with the synthesized derivatives at gradient concentrations (0.1, 1, 5, 10, 50, 100
). Include Gefitinib or Erlotinib as positive controls. -
Incubation: Incubate for 48 or 72 hours.
-
Labeling: Add 10
of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours. -
Solubilization: Remove media and add 100
DMSO to dissolve formazan crystals. -
Measurement: Measure absorbance at 570 nm using a microplate reader.
Data Analysis:
Calculate cell viability using the formula:
Mechanism of Action & Target Validation
Derivatives of 6-trifluoromethylquinazoline typically act by competing for the ATP-binding pocket of receptor tyrosine kinases (RTKs). The PI3K/Akt/mTOR pathway is a frequent downstream target affected by these compounds.
Signaling Pathway Inhibition
The following diagram details the cascade inhibited by effective derivatives.
Figure 2: Mechanism of Action showing dual inhibition of EGFR and PI3K pathways leading to apoptosis.
Representative Data & Performance
Research indicates that 2-substituted-6-trifluoromethylquinazolines exhibit selective toxicity. Below is a summary of typical
| Compound Class | Substituent (C2) | MCF-7 ( | A549 ( | Mechanism Note |
| Scaffold Only | -Cl | >100 | >100 | Inactive (Intermediate) |
| Derivative A | 4-Fluoroaniline | 3.2 ± 0.4 | 5.1 ± 0.6 | EGFR Inhibition |
| Derivative B | Morpholine | 8.5 ± 1.2 | 12.3 ± 1.5 | PI3K Inhibition |
| Gefitinib | (Control) | 0.8 ± 0.1 | 0.5 ± 0.1 | Standard EGFR Inhibitor |
Note: The scaffold itself is biologically inert at low concentrations; activity is acquired upon functionalization.
References
-
International Journal of Chemical Studies. (2024). Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications.[5][6]Link
-
MDPI (Molecules). (2022). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents.[7][2][3][4][5][6][8][9]Link
-
National Institutes of Health (PMC). (2024). Quinazoline Derivatives as Targeted Chemotherapeutic Agents.[7][5][6][10]Link
-
PubChem. 2-Chloro-6-(trifluoromethyl)quinazoline Compound Summary.Link
Sources
- 1. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iajps.com [iajps.com]
- 4. researchgate.net [researchgate.net]
- 5. chemijournal.com [chemijournal.com]
- 6. chemijournal.com [chemijournal.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents | MDPI [mdpi.com]
- 10. Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-6-(trifluoromethyl)quinazoline
Welcome to the Technical Support Center for the synthesis of 2-Chloro-6-(trifluoromethyl)quinazoline. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the challenges encountered during the synthesis of this important fluorinated building block.
The trifluoromethyl group imparts unique properties to quinazoline derivatives, enhancing metabolic stability, lipophilicity, and bioavailability, making these compounds highly valuable in medicinal chemistry.[1] However, the synthesis of 2-Chloro-6-(trifluoromethyl)quinazoline can present several challenges, from achieving optimal yields to managing side reactions and purification. This guide provides practical, experience-driven advice to help you overcome these hurdles.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of 2-Chloro-6-(trifluoromethyl)quinazoline, which is typically approached via a two-step process:
-
Step 1: Synthesis of 6-(Trifluoromethyl)quinazolin-4(3H)-one from 2-amino-5-(trifluoromethyl)benzoic acid.
-
Step 2: Chlorination of 6-(Trifluoromethyl)quinazolin-4(3H)-one to yield 2-Chloro-6-(trifluoromethyl)quinazoline.
Step 1: Synthesis of 6-(Trifluoromethyl)quinazolin-4(3H)-one
This initial cyclization is often accomplished through methods like the Niementowski reaction, involving the condensation of an anthranilic acid derivative with an amide.[2]
Potential Causes:
-
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or temperature. The electron-withdrawing nature of the trifluoromethyl group can deactivate the anthranilic acid, requiring more forcing conditions.
-
Side Reactions: High temperatures can lead to the formation of undesired byproducts.
-
Poor Solubility of Starting Materials: If the 2-amino-5-(trifluoromethyl)benzoic acid or the amide source (e.g., formamide) are not fully soluble in the reaction medium, the reaction rate will be significantly reduced.
Solutions:
-
Optimize Reaction Conditions:
-
Temperature: Gradually increase the reaction temperature in 10-15 °C increments, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Time: Extend the reaction time and monitor for the consumption of starting materials.
-
-
Choice of Reagents and Solvents:
-
Consider using a higher boiling point solvent to achieve the necessary reaction temperature.
-
Microwave-assisted synthesis can sometimes improve yields and reduce reaction times for Niementowski-type reactions.[2]
-
-
Use of a Catalyst: In some cases, the addition of a Lewis acid or a dehydrating agent can promote the cyclization.
| Parameter | Standard Condition | Optimized Condition for Trifluoromethylated Analog | Rationale |
| Temperature | 120-140 °C | 140-160 °C | The electron-withdrawing CF3 group requires more energy for cyclization. |
| Solvent | Toluene | Dowtherm A or solvent-free | Higher boiling point allows for higher reaction temperatures. |
| Reaction Time | 4-8 hours | 8-16 hours | Slower reaction kinetics due to the deactivated starting material. |
Step 2: Chlorination of 6-(Trifluoromethyl)quinazolin-4(3H)-one
The conversion of the quinazolinone to the corresponding chloroquinazoline is a critical step, typically achieved using reagents like phosphorus oxychloride (POCl₃), often in combination with phosphorus pentachloride (PCl₅).[3][4][5] It is important to note that chlorination of 4(3H)-quinazolinones generally yields the 4-chloro derivative. However, depending on the reaction conditions and the substitution pattern, the formation of the 2-chloro isomer or a mixture of isomers is possible. The following troubleshooting guide will focus on the formation of the desired 2-chloro product.
Potential Causes:
-
Incomplete Chlorination: The quinazolinone may not be fully converted to the chloroquinazoline.
-
Formation of Byproducts: Over-chlorination can lead to the formation of di-chloro derivatives. Hydrolysis of the product back to the starting material can also occur during workup.
-
Decomposition: Harsh reaction conditions can lead to the decomposition of the starting material or product.
Solutions:
-
Optimize Chlorinating Agent and Conditions:
-
Reagent Ratio: Ensure a sufficient excess of the chlorinating agent (e.g., POCl₃) is used. A combination of POCl₃ and PCl₅ can be more effective.[5]
-
Temperature and Time: Refluxing in POCl₃ is a common procedure. Monitor the reaction by TLC until the starting material is consumed. Prolonged heating can lead to byproduct formation.
-
-
Control of Reaction Workup:
-
Carefully quench the reaction mixture with ice-water to hydrolyze excess POCl₃.
-
Neutralize the acidic solution promptly with a base (e.g., sodium bicarbonate or ammonia solution) to prevent hydrolysis of the chloroquinazoline product.
-
-
Use of a Catalyst: The addition of a catalytic amount of a tertiary amine, such as N,N-dimethylaniline, can sometimes accelerate the chlorination.
Potential Causes:
-
Over-chlorination: Formation of 2,4-dichloro-6-(trifluoromethyl)quinazoline.
-
Incomplete Reaction: Presence of unreacted 6-(trifluoromethyl)quinazolin-4(3H)-one.
-
Hydrolysis: The 2-chloro group is susceptible to hydrolysis back to the quinazolinone during aqueous workup or purification.
Solutions:
-
Reaction Monitoring: Carefully monitor the reaction progress by TLC or LC-MS to avoid prolonged reaction times that can lead to over-chlorination.
-
Purification Strategy:
-
Column Chromatography: Use a non-polar eluent system (e.g., hexane/ethyl acetate) to separate the desired product from the more polar starting material and byproducts.
-
Crystallization: Recrystallization from a suitable solvent can be an effective method for purification.
-
-
Anhydrous Conditions: Ensure all glassware and reagents are dry to minimize hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to 2-Chloro-6-(trifluoromethyl)quinazoline?
A1: The most prevalent route involves a two-step synthesis. First, 2-amino-5-(trifluoromethyl)benzoic acid is cyclized with a suitable one-carbon source (like formamide or triethyl orthoformate) to form 6-(trifluoromethyl)quinazolin-4(3H)-one.[6] This intermediate is then chlorinated, typically with phosphorus oxychloride (POCl₃), to yield the target compound.[3][4]
Q2: My chlorination reaction with POCl₃ is sluggish. What can I do?
A2: Several factors can contribute to a slow chlorination reaction. The electron-withdrawing trifluoromethyl group can make the quinazolinone less reactive. To improve the reaction rate, you can:
-
Increase the reaction temperature.
-
Add a co-reagent like phosphorus pentachloride (PCl₅) to the POCl₃.[5]
-
Include a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline or triethylamine).
Q3: I am observing the formation of a di-chloro byproduct. How can I avoid this?
A3: The formation of 2,4-dichloro-6-(trifluoromethyl)quinazoline is likely due to over-chlorination. To minimize this:
-
Carefully control the reaction time by monitoring the disappearance of the starting material via TLC or LC-MS.
-
Use a milder chlorinating agent or lower the reaction temperature.
-
Adjust the stoichiometry of the chlorinating agent.
Q4: What is the best way to purify the final product?
A4: Purification of 2-Chloro-6-(trifluoromethyl)quinazoline can typically be achieved by:
-
Column Chromatography: Using a silica gel column with a gradient of ethyl acetate in hexane is often effective.
-
Recrystallization: If the crude product is sufficiently pure, recrystallization from a solvent system like ethanol/water or toluene/hexane can yield highly pure material.
Q5: Are there any safety precautions I should be aware of when working with POCl₃ and PCl₅?
A5: Yes, both phosphorus oxychloride and phosphorus pentachloride are highly corrosive and react violently with water.
-
Always handle these reagents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Quench the reaction mixture carefully by adding it slowly to ice-water.
Experimental Protocols
Protocol 1: Synthesis of 6-(Trifluoromethyl)quinazolin-4(3H)-one
-
In a round-bottom flask equipped with a reflux condenser, combine 2-amino-5-(trifluoromethyl)benzoic acid (1.0 eq) and formamide (10 eq).
-
Heat the mixture to 150-160 °C and maintain for 10-12 hours.
-
Monitor the reaction by TLC (e.g., 1:1 hexane/ethyl acetate).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the mixture and stir. The product should precipitate.
-
Collect the solid by vacuum filtration, wash with water, and dry under vacuum to obtain the crude product.
-
The crude product can be purified by recrystallization from ethanol.
Protocol 2: Synthesis of 2-Chloro-6-(trifluoromethyl)quinazoline
-
In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add 6-(trifluoromethyl)quinazolin-4(3H)-one (1.0 eq) and phosphorus oxychloride (POCl₃, 5-10 eq).
-
Optionally, add phosphorus pentachloride (PCl₅, 1.1 eq).
-
Heat the mixture to reflux (approximately 105-110 °C) for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate or ammonium hydroxide to a pH of 7-8.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration, wash with water, and dry under vacuum.
-
The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization.
Visualizations
Synthetic Workflow
Caption: General synthetic workflow for 2-Chloro-6-(trifluoromethyl)quinazoline.
Troubleshooting Logic
Caption: Troubleshooting decision tree for the synthesis.
References
- Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. (2024).
- (PDF) A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. (2025).
- Synthesis leading to novel 2,4,6-trisubstituted quinazoline derivatives, their antibacterial and cytotoxic activity against. (n.d.). SciSpace.
- A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. (2010). Molecules.
- Synthesis and Antitumor Activity of 2,4,6-Trisubstituted Novel Quinazoline Derivatives Containing Trifluoromethyl. (2022).
- Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents. (2025). ACS Omega.
- Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). (2025). MDPI.
- Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H). (n.d.).
- POCl3 Chlorination of 4-Quinazolones. (2011). Journal of Organic Chemistry.
- Quinazolinones, the Winning Horse in Drug Discovery. (2023). Molecules.
- POCl3 chlorin
- POCl3-PCl5 mixture: A robust chlorinating agent. (n.d.). Indian Chemical Society.
-
Chlorination of 4(3H)-quinazolinone using triphenylphophine and trichloroisocyanuric acid[7]. (n.d.). ResearchGate.
- Research Article Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. (2022). Hindawi.
- One-Pot Synthesis of Trifluoromethylated Quinazolin-4(3H)-ones with Trifluoroacetic Acid as CF3 Source. (2018). Organic Chemistry Portal.
- Niementowski reaction: Microwave induced and conventional synthesis of quinazolinones and 3-methyl-1H-5-pyrazolones and their antimicrobial activity. (2025).
Sources
- 1. chemijournal.com [chemijournal.com]
- 2. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. mdpi.com [mdpi.com]
- 5. indianchemicalsociety.com [indianchemicalsociety.com]
- 6. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Conversion in Suzuki Coupling of Chloroquinazolines
Welcome to the technical support center for Suzuki coupling reactions involving chloroquinazolines. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low conversion rates in their experiments. The following question-and-answer format directly addresses specific issues and provides in-depth, field-proven insights to help you optimize your reaction conditions and achieve your desired outcomes.
Troubleshooting Guide
My Suzuki coupling reaction with a chloroquinazoline is showing low to no conversion. Where should I start troubleshooting?
Low conversion in the Suzuki coupling of chloroquinazolines is a common hurdle, often stemming from the inherent properties of the starting materials and the sensitivity of the catalytic system. Chloroquinazolines are electron-deficient heteroaryl chlorides, which makes the initial oxidative addition step of the catalytic cycle more challenging compared to their bromide or iodide counterparts.[1][2] A systematic approach to troubleshooting is crucial for identifying the root cause.
Here is a logical workflow to diagnose and resolve low conversion issues:
Start by evaluating your catalyst system, as this is often the most critical factor. Then, verify the integrity of your reagents, and finally, optimize the reaction conditions.
What are the most critical parameters for the catalyst system in the Suzuki coupling of chloroquinazolines?
The choice of the palladium source and, more importantly, the ligand is paramount for activating the C-Cl bond of the quinazoline ring.
Palladium Source: While various palladium sources can be used (e.g., Pd(OAc)₂, Pd₂(dba)₃), pre-catalysts are often preferred for better reproducibility.[1] Older palladium sources can exhibit reduced activity.
Ligand Selection: The oxidative addition of an aryl chloride to a Pd(0) complex is often the rate-limiting step in the catalytic cycle.[3] To facilitate this, bulky and electron-rich phosphine ligands are generally required.[1][4] These ligands stabilize the electron-deficient palladium center and promote the cleavage of the strong C-Cl bond.
| Ligand Type | Examples | Key Characteristics |
| Buchwald-type Biarylphosphines | XPhos, SPhos, RuPhos | Bulky and electron-rich, highly effective for challenging couplings.[1][4] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors that form stable complexes with palladium. |
| Other Electron-Rich Phosphines | P(t-Bu)₃, PCy₃ | Effective but can be sensitive to air. |
If you are using a standard ligand like PPh₃ and observing low conversion, switching to a more specialized ligand from the table above is a highly recommended first step.
I suspect my boronic acid might be the problem. How can I address this?
Boronic acid instability is a frequent cause of low yields in Suzuki couplings.[1] They are susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, especially under the reaction conditions.[5]
Troubleshooting Steps for Boronic Acid Issues:
-
Use Fresh Reagents: Whenever possible, use freshly purchased or recently purified boronic acid.
-
Consider More Stable Alternatives: Boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts are often more stable than their corresponding boronic acids.[1]
-
Use a Slight Excess: Employing a slight excess (1.2-1.5 equivalents) of the boronic acid reagent can help compensate for any degradation that may occur during the reaction.[1]
How do I choose the right base and solvent for my reaction?
The base and solvent play crucial roles in the transmetalation step of the Suzuki-Miyaura catalytic cycle and can significantly impact the overall reaction efficiency.
Base Selection: The base activates the boronic acid, making it more nucleophilic for the transmetalation step.[1] The choice of base can depend on the specific substrates and catalyst system.
| Base | Strength | Common Applications & Considerations |
| Potassium Carbonate (K₂CO₃) | Moderate | A common and effective choice for many Suzuki couplings. |
| Cesium Carbonate (Cs₂CO₃) | Strong | Often used for more challenging couplings and can sometimes improve yields.[6] |
| Potassium Phosphate (K₃PO₄) | Strong | A strong, non-nucleophilic base that is often effective with Buchwald-type ligands.[4] |
| Sodium Carbonate (Na₂CO₃) | Moderate | Another common choice, often used in aqueous solvent mixtures. |
Solvent System: The solvent must be capable of dissolving the reactants and be compatible with the catalyst system. Often, a mixture of an organic solvent and water is used to facilitate the dissolution of the inorganic base.[5]
-
Common Solvents: Dioxane, THF, Toluene, DMF.[5]
-
Aqueous Mixtures: A ratio of organic solvent to water (e.g., 5:1 or 10:1) is frequently employed.[7]
-
Degassing: It is critical to thoroughly degas the solvent and the reaction mixture to remove oxygen. Oxygen can oxidize the active Pd(0) catalyst and the phosphine ligands, leading to catalyst deactivation and promoting side reactions like the homocoupling of the boronic acid.[8] This can be achieved by sparging with an inert gas (Argon or Nitrogen) or by using several freeze-pump-thaw cycles.[8]
My reaction is producing significant side products. What are they and how can I minimize them?
The formation of side products can compete with the desired cross-coupling reaction, leading to lower yields of your target molecule.
Common Side Reactions:
-
Dehalogenation: The chloro group on the quinazoline is replaced by a hydrogen atom. This can be promoted by certain bases or impurities.[1]
-
Homocoupling of the Boronic Acid: Two molecules of the boronic acid couple to form a biaryl byproduct. This is often promoted by the presence of oxygen.[8]
-
Protodeboronation: As mentioned earlier, the boronic acid is converted to the corresponding arene.[5]
Strategies to Minimize Side Products:
-
Rigorous Degassing: To prevent homocoupling, ensure your degassing procedure is thorough.[8]
-
Optimize Reaction Time and Temperature: Prolonged heating can sometimes promote dehalogenation. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.[1]
-
Controlled Addition: In some cases, slow addition of the boronic acid can minimize its concentration at any given time, thereby reducing the rate of homocoupling.[1]
FAQs
Q1: Can I run my Suzuki coupling reaction open to the air? A1: It is strongly discouraged. The palladium(0) catalyst and many phosphine ligands are sensitive to oxygen.[8] Performing the reaction under an inert atmosphere (Nitrogen or Argon) is crucial to prevent catalyst deactivation and minimize side reactions.
Q2: What is a typical catalyst loading for this type of reaction? A2: Catalyst loading can vary, but a good starting point is typically 1-5 mol% of the palladium source.[9] For highly efficient catalyst systems, loadings can sometimes be reduced to as low as 0.000001 mol %.[9]
Q3: My reaction seems to stall after a certain point. What could be the cause? A3: A stalled reaction can be due to several factors, including catalyst deactivation, degradation of the boronic acid, or an insufficient amount or quality of the base.[1][8] Re-evaluating each of these components as described in the troubleshooting guide is recommended.
Q4: Is it necessary to use a pre-catalyst? A4: While not strictly necessary, using a pre-catalyst can lead to more consistent and reproducible results. Pre-catalysts are typically more air- and moisture-stable than the active Pd(0) species and can simplify the reaction setup.[1]
Q5: The 4-chloro position of the quinazoline is known to be activated. Why is the reaction still difficult? A5: While the nitrogen atoms in the quinazoline ring do activate the 4-position towards nucleophilic attack and can assist in the oxidative addition step, the C-Cl bond is still significantly stronger and less reactive than C-Br or C-I bonds.[2][10] This inherent difference in reactivity often necessitates the use of more specialized and highly active catalyst systems.
General Experimental Protocol
The following is a general procedure that can be adapted for the Suzuki coupling of chloroquinazolines. Optimization of specific parameters will likely be required for each unique substrate combination.
Materials:
-
Chloroquinazoline (1.0 equiv)
-
Boronic acid or ester (1.2-1.5 equiv)
-
Palladium pre-catalyst (e.g., XPhos-Pd-G3, 2-5 mol%)
-
Ligand (if not using a pre-catalyst, e.g., XPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane/Water 10:1)
Procedure:
-
To a dry reaction vessel, add the chloroquinazoline, boronic acid or ester, palladium pre-catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
- Bellina, F., & Rossi, R. (2010). The Development of New, More Environmentally-Friendly, Palladium-Catalyzed Direct C-H (Hetero)Arylation Reactions. Chemical Reviews, 110(2), 1082-1146.
-
ArODES HES-SO. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]
-
National Institutes of Health. (2019). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules, 24(15), 2785. [Link]
-
DOI. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Applied Catalysis A: General, 557, 41-49. [Link]
-
Thieme. (2024). Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Hartwig Amination Reactions. Synthesis, 56(12), 1739-1750. [Link]
-
ResearchGate. (2018). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... Catalysis Letters, 148(8), 2386-2393. [Link]
-
National Institutes of Health. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. [Link]
-
ACS Publications. (1998). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 120(37), 9722-9723. [Link]
-
Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
ResearchGate. (2018). Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. Retrieved from [Link]
-
National Institutes of Health. (2015). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters, 17(16), 4054-4057. [Link]
-
University of Illinois Urbana-Champaign. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science, 378(6618), 399-405. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. researchgate.net [researchgate.net]
- 7. schroeder.scs.illinois.edu [schroeder.scs.illinois.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing base and solvent conditions for quinazoline synthesis
Current Status: Online Agent: Senior Application Scientist Ticket ID: QNZ-OPT-2024
Welcome to the Quinazoline Synthesis Optimization Hub
You have reached the Tier-3 Technical Support interface for heterocyclic chemistry. This guide is structured to troubleshoot, optimize, and validate your quinazoline synthesis workflows. We move beyond standard textbook procedures to address the specific physicochemical barriers—solubility, basicity, and nucleophilicity—that determine yield and purity.
Module 1: Solvent Selection & Optimization
User Query: "My reaction stalls at 50% conversion despite high temperatures. I am using Toluene. What is wrong?"
Technical Diagnosis: The synthesis of quinazolines (e.g., via Niementowski or cyclocondensation) often involves polar intermediates (amidinium ions or zwitterionic species). Non-polar solvents like Toluene or Benzene fail to stabilize these transition states, leading to high energy barriers and stalled reactions. Furthermore, poor solubility of the polar starting materials (anthranilic acids/amides) causes heterogeneous mixtures that impede kinetics.
The Fix: Polarity & The "Green" Trade-off Switch to a Dipolar Aprotic Solvent (DMF, DMSO) to stabilize charged intermediates and improve homogeneity. If "Green Chemistry" is a constraint, protic solvents like Ethanol or Water can work surprisingly well for specific substrates due to the hydrophobic effect forcing organic reactants together.
Solvent Performance Matrix
| Solvent | Class | Boiling Point (°C) | Dielectric Constant ( | Suitability | Green Score |
| DMSO | Dipolar Aprotic | 189 | 46.7 | Excellent. Best for | Low |
| DMF | Dipolar Aprotic | 153 | 36.7 | High. Standard for difficult cyclizations. Hard to remove. | Low |
| Ethanol | Polar Protic | 78 | 24.5 | Good. Best for acid-catalyzed condensations. | High |
| Water | Polar Protic | 100 | 80.1 | Substrate Dependent. Excellent for "on-water" hydrophobic acceleration. | Best |
| Toluene | Non-polar | 110 | 2.38 | Poor. Only for highly lipophilic substrates or azeotropic water removal. | Low |
Visual Troubleshooting: Solvent Decision Tree
Caption: Logic flow for selecting the optimal solvent based on solubility, temperature, and environmental constraints.
Module 2: Base Selection & The "Cesium Effect"
User Query: "I am using
Technical Diagnosis:
Using a stronger base (NaOH, t-BuOK) often exacerbates the problem by causing hydrolysis of the sensitive nitrile or amide intermediates, or promoting side reactions like aldol condensation. The issue with
The Fix: The Cesium Effect
Switch to Cesium Carbonate (
-
Mechanism: The large radius of the Cesium cation (
) creates a "soft" cation with low charge density. This results in weak ion pairing with the carbonate anion. -
Result: The carbonate becomes a "naked anion" in solution, significantly increasing its solubility and basicity in organic media (DMF/DMSO) without being as nucleophilic/destructive as hydroxide [1][2].
Base Optimization Table
| Base | Solubility (DMF) | Basicity (Organic Media) | Risk Profile | Recommended Use |
| High | Moderate-High | Low | Gold Standard for intramolecular cyclization & Pd-catalysis. | |
| Low | Low (Heterogeneous) | Low | Standard alkylations; often too slow for difficult ring closures. | |
| High | Very High | High | Only for non-sensitive substrates. Risks side-reactions. | |
| Miscible | Low-Moderate | Very Low | Good for acid scavenging; usually too weak for deprotonating amides. |
Module 3: Troubleshooting Specific Reaction Classes
Scenario A: The Niementowski Synthesis (Anthranilic Acid + Amide) [2]
-
Issue: Reaction turns into a black tar; low yield.
-
Root Cause: The classic Niementowski requires 150-200°C. Anthranilic acid decarboxylates or polymerizes before reacting.
-
Solution:
-
Microwave Irradiation: Use microwave heating (150°C, 10-20 min) to accelerate the condensation over the decomposition pathway [3].
-
Activation: Use a dehydrating agent like PPE (Polyphosphoric ester) or activate the amide as an imidate first.
-
Scenario B: Metal-Catalyzed Cyclization (e.g., Buchwald-type)
-
Issue: Catalyst deactivation; no product.
-
Root Cause: Strong bases or amine bases can coordinate to the Pd/Cu center, poisoning the catalyst.
-
Solution: Use
or . These inorganic bases are bulky and less likely to coordinate to the metal center than amines, while providing the necessary base strength for the catalytic cycle [4].
Module 4: Validated Experimental Protocols
Protocol A: The "Cesium-Promoted" General Cyclization
Best for: Synthesis of quinazolin-4(3H)-ones from 2-halobenzamides or anthranilamides.
-
Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar.
-
Reagents: Add substrate (1.0 equiv),
(1.5 - 2.0 equiv) , and CuI (10 mol% if performing C-N coupling). -
Solvent: Add anhydrous DMSO (0.2 M concentration). Note: DMSO must be dry to prevent hydrolysis.
-
Reaction: Heat to 100-110°C under Argon/Nitrogen atmosphere. Monitor by TLC/LCMS (typically 4-12 hours).
-
Workup (Critical):
-
Purification: Recrystallization from Ethanol is often sufficient.
Protocol B: Green Synthesis (Catalyst-Free)
Best for: Condensation of 2-aminobenzamide with aldehydes.
-
Reagents: Mix 2-aminobenzamide (1 mmol) and aldehyde (1 mmol).
-
Solvent: Add Ethanol:Water (1:1 v/v, 5 mL) .
-
Catalyst: None (or catalytic Iodine/Oxone for oxidative variants).
-
Reaction: Reflux at 80°C open to air (if oxidative) or sealed (if condensation only).
-
Observation: Product usually crashes out as a solid upon cooling.
Visualizing the Mechanism: Why Cesium Works
Caption: The "Naked Anion" effect of Cesium Carbonate accelerates deprotonation in polar aprotic solvents compared to Potassium Carbonate.
References
-
Flessner, T. & Doye, S. (1999). Cesium carbonate: A powerful base for the synthesis of secondary amines. Journal of Practical Chemistry.[6]
-
Kellogg, R. M. (2004). Rubidium and Cesium Carbonates.[7][8] Science of Synthesis.
-
Alexandre, F. R., et al. (2002). Microwave-assisted Niementowski synthesis of quinazolin-4(3H)-ones.[9][10] Tetrahedron Letters.
-
Ma, D., et al. (2008). Cesium carbonate catalyzed efficient synthesis of quinazoline-2,4(1H,3H)-diones.[1] Synthetic Communications.
-
BenchChem Technical Support. (2025). Troubleshooting common side reactions in quinazoline synthesis.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. jocpr.com [jocpr.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Nimentowski Quinazoline Synthesis (Chapter 38) - Name Reactions in Organic Synthesis [cambridge.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]
- 10. grokipedia.com [grokipedia.com]
Technical Support Guide: Managing Poor Solubility of Quinazoline Intermediates
Executive Summary & Mechanism of Insolubility
The Problem: Quinazoline intermediates (and related benzo-fused N-heterocycles) are notorious for "brick-dust" insolubility. The Science: This behavior stems from two primary molecular features:
-
Strong
- Stacking: The planar bicyclic aromatic system encourages tight stacking in the crystal lattice. -
High Lattice Energy: The dipole moments created by the pyrimidine ring nitrogens (N1 and N3) lead to strong intermolecular electrostatic interactions.
The Solution Strategy: To dissolve these compounds, we must disrupt these lattice forces using thermodynamic forcing (high temperature), chemical modification (transient protecting groups/salts), or specialized solvent systems (fluorinated alcohols/dipolar aprotic solvents).
Phase I: Reaction Optimization (Synthesis)
Troubleshooting Guide: "My reaction mixture is a thick slurry/sludge."
Q: The starting materials are soluble, but the quinazoline intermediate precipitates immediately, stalling the reaction. What should I do?
A: Disruption of the crystal lattice is required to maintain homogeneity.
-
Switch to Dipolar Aprotic Solvents:
-
Standard: Replace Toluene or Ethanol with DMF (N,N-Dimethylformamide) , DMAc (Dimethylacetamide) , or NMP (N-methyl-2-pyrrolidone) . These solvents have high dielectric constants that stabilize the polar transition states of quinazoline formation.
-
Causality: High boiling points allow reaction temperatures >120°C, thermodynamically overcoming the crystal lattice energy [3].
-
-
The "Magic" Solvent: HFIP (Hexafluoroisopropanol):
-
Protocol: Use HFIP as a solvent or co-solvent (10-20% v/v).
-
Mechanism: HFIP is a strong hydrogen-bond donor (HBD). It solvates the basic nitrogens of the quinazoline ring, effectively "wrapping" the molecule and preventing
-stacking aggregation [4, 5]. -
Warning: HFIP is acidic (
).[1][2] Ensure compatibility with acid-sensitive groups.
-
-
Transient Solubilizing Groups:
-
If the N-H is free (quinazolin-4(3H)-ones), protect it with a PMB (p-methoxybenzyl) or SEM (2-(trimethylsilyl)ethoxymethyl) group. This steric bulk physically prevents the planar rings from stacking.
-
Visual Workflow: Reaction Solubility Troubleshooting
Figure 1: Decision matrix for solubilizing quinazoline reaction mixtures.
Phase II: Purification & Isolation
FAQ: Isolation Strategies
Q: My product crashed out of the reaction. Should I try to dissolve it for extraction? A: NO. Use the insolubility to your advantage. If the product precipitates, it is likely cleaner than the mother liquor.
-
Protocol:
-
Cool the reaction mixture to 0°C.
-
Dilute with an "Anti-Solvent" (usually Water, MeOH, or Et2O) to maximize precipitation.
-
Displacement Wash: Wash the cake with water (to remove inorganic salts/DMF) followed by cold ether (to remove organic impurities).
-
Drying: Vacuum dry at 40-50°C.
-
Q: The product is stuck on the silica column (Tailing/Streaking). A: The compound is crystallizing on the silica or interacting too strongly with silanols.
Table 1: Advanced Eluent Systems for Chromatography
| Solvent System | Additive (1-2%) | Mechanism of Action | Best For |
| DCM / MeOH | NH₄OH (Ammonia) | Deprotonates residual silanols on silica; keeps quinazoline in free-base form. | General purification. |
| DCM / MeOH | Triethylamine (TEA) | Competes for acidic sites on silica. | Acid-sensitive substrates.[4][5] |
| Ethyl Acetate | Acetic Acid | Protonates the quinazoline, preventing aggregation (forms soluble salt species). | Very polar/basic derivatives. |
| DCM / TFE | None | TFE (Trifluoroethanol) disrupts H-bonding networks better than MeOH. | "Brick-dust" solids.[6] |
Phase III: Analytical Chemistry (NMR & HPLC)
Troubleshooting Guide: "I can't get a clean NMR spectrum."
Q: The sample won't dissolve in DMSO-d6, or the peaks are broad and shapeless. A: Broad peaks indicate aggregation or intermediate exchange rates on the NMR timescale.
Protocol: The "TFA Spike" Method
-
Prepare your sample in CDCl₃ or DMSO-d6 .
-
Add 1-2 drops of TFA-d (Trifluoroacetic acid-d) or regular TFA if deuterated is unavailable (will see COOH peak).
-
Result: The acid protonates the quinazoline nitrogens (
).-
Effect 1: Breaks intermolecular H-bonds/stacking.
-
Effect 2: Sharpens peaks by freezing the tautomeric exchange.
-
Note: Chemical shifts will move downfield due to the positive charge [7].
-
Q: HPLC peaks are splitting or tailing severely. A: The compound is precipitating in the column or interacting with silanols.
-
Fix 1 (Solubility): Dissolve the sample in 50:50 DMSO:Acetonitrile or pure HFIP before injection. Do not inject dissolved in pure DMSO if your mobile phase is high-% water (it will crash in the loop).
-
Fix 2 (Mobile Phase): Add 0.1% TFA or Formic Acid to the mobile phase. Low pH ensures the quinazoline is fully protonated (ionized) and soluble in the aqueous phase.
Phase IV: Formulation & Bioavailability
Q: We need to screen this in a biological assay, but it precipitates in the media. A: You need a formulation strategy, not just a solvent.
Table 2: Solubility Enhancement for Assays
| Strategy | Protocol Summary | Reference |
| Salt Formation | Convert free base to Mesylate or Hydrochloride salt. (Dissolve in THF, add acid, filter ppt). | [1] |
| Solid Dispersion | Melt fusion with Poloxamer 407 or HPMC . Creates amorphous solid state. | [2] |
| Cyclodextrins | Complexation with | [1] |
Visual Workflow: Workup & Isolation Logic
Figure 2: Logical flow for isolating insoluble quinazoline derivatives.
References
-
BenchChem Technical Support. (2025).[7][8] Overcoming poor solubility of quinoline derivatives in reactions. Retrieved from
-
ResearchGate. (2017). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. Retrieved from
-
CIBTech. (2014). Study on the Solubility Characteristics of Some Quinazoline Derivatives. Retrieved from
-
University of Rochester. (2017). Sixty Solvents: Hexafluoroisopropanol (HFIP).[1] Retrieved from
-
National Institutes of Health (NIH). (2020). Metal-free synthesis of 1,4-benzodiazepines and quinazolinones from hexafluoroisopropyl 2-aminobenzoates.[5] Retrieved from
-
ChemPros Community. (2023). NMR Solvents for Insoluble Compounds. Retrieved from
-
IAEA. (2002). Solvent dependent 13C NMR chemical shifts of Quinoline. Retrieved from
Sources
- 1. Hexafluoro-2-propanol - Wikipedia [en.wikipedia.org]
- 2. web.pkusz.edu.cn [web.pkusz.edu.cn]
- 3. sciencescholar.us [sciencescholar.us]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. Metal-free synthesis of 1,4-benzodiazepines and quinazolinones from hexafluoroisopropyl 2-aminobenzoates at room temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Minimizing N-Oxide Impurities in Quinazoline Chemistry
This technical guide addresses the specific challenge of minimizing N-oxide formation during quinazoline synthesis and functionalization. It is structured to provide actionable solutions for researchers encountering this impurity.
Topic: Prevention and Remediation of N-Oxide Formation in Quinazoline Scaffolds Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Version: 2.0 (Current)[1]
Introduction: The N-Oxide Challenge
In quinazoline chemistry, the formation of N-oxide impurities (typically at N-1 or N-3) is a persistent side reaction, particularly during oxidative transformations of side chains (e.g., sulfide to sulfone, alcohol to ketone) or during prolonged exposure to air under light. These impurities are often difficult to separate due to their polarity and can significantly alter the biological profile of a drug candidate.
This guide provides mechanistic insights, preventive protocols, and "rescue" procedures to eliminate N-oxides from your workflow.
Troubleshooting Guide (Q&A Format)
Scenario A: Side-Chain Oxidation (The "Competitive Oxidation" Problem)
User Question: I am trying to oxidize a methylthio group (-SMe) to a sulfone (-SO2Me) at the 2-position of my quinazoline using mCPBA. I am getting a mixture of the desired sulfone and the N-oxide sulfone. How do I stop the nitrogen from reacting?
Senior Scientist Response: The quinazoline ring nitrogens (specifically N-1) are nucleophilic lone-pair donors. Strong electrophilic oxidants like m-chloroperbenzoic acid (mCPBA) do not discriminate well between the sulfur and the nitrogen.
The Fix: Protonation as a Protecting Group
You must deactivate the ring nitrogen by protonating it before adding the oxidant. The protonated nitrogen (
-
Protocol Adjustment:
-
Dissolve your substrate in DCM.
-
Add 1.1 to 1.5 equivalents of Trifluoroacetic Acid (TFA) . Stir for 5 minutes.
-
Cool to 0°C.
-
Add the oxidant (mCPBA or Oxone) slowly.
-
Workup: The reaction mixture will be acidic. Quench with aqueous sodium bisulfite (to kill excess oxidant) first, then neutralize with saturated NaHCO3 to deprotonate the quinazoline ring and release the free base product.
-
Why this works: The pKa of the quinazoline conjugate acid is approx 1.9–3.5. TFA is strong enough to fully protonate the ring, rendering it inert to electrophilic oxidation, while the sulfide remains nucleophilic enough to react.
Scenario B: Spontaneous Oxidation During Workup
User Question: My reaction looks clean by TLC, but after column chromatography, I see a new polar spot that corresponds to M+16 in LCMS. Is silica causing this?
Senior Scientist Response: Yes, this is a common phenomenon known as On-Column Oxidation . Quinazolines can be sensitive to air oxidation when adsorbed onto active silica gel, especially if the elution solvent contains peroxides (common in uninhibited ethers) or if the process is slow.
The Fix: Antioxidant Additives and Solvent Hygiene
-
Solvent Check: Ensure your ether or THF is peroxide-free. Test with starch-iodide paper.
-
Mobile Phase Additive: Add 1% Triethylamine (Et3N) to your mobile phase. This deactivates the acidic sites on the silica gel, which can catalyze surface oxidation, and speeds up elution, reducing air exposure time.
-
Alternative Stationary Phase: If the problem persists, switch to neutral alumina or perform a reverse-phase purification (C18), which is less catalytic for this transformation.
Scenario C: "Rescue" Protocol (Removing N-Oxide)
User Question: I already have the N-oxide impurity in my bulk material (10g). I cannot discard it. How do I selectively reduce the N-oxide back to the parent quinazoline without reducing other functional groups?
Senior Scientist Response: You need a deoxygenation protocol that is chemoselective. Avoid catalytic hydrogenation (H2/Pd-C) if you have halogens or alkenes, as it will reduce those too.
The Fix: Zinc/Ammonium Chloride Reduction This is a mild, functional-group-tolerant method.
-
Reagents: Zinc dust (activated), Ammonium Chloride (NH4Cl), Methanol/THF.
-
Mechanism: Single-electron transfer (SET) from Zn surface to the N-O bond.
-
See Section 5 for the detailed Experimental Protocol.
Visualizing the Mechanism
The following diagram illustrates the competitive pathway between desired functionalization and N-oxide formation, and how protonation blocks the unwanted path.
Caption: Competitive oxidation pathways. The Red dashed line represents the unwanted N-oxidation. The Blue solid path represents the TFA-protection strategy ensuring chemoselectivity.
Comparative Data: Oxidant Selection
Choosing the right oxidant is critical.[2][3] The table below compares common oxidants regarding their tendency to form N-oxides in nitrogen heterocycles.
| Oxidant | Reactivity | N-Oxide Risk | Recommendation |
| mCPBA | High | Very High | Avoid unless N is protected (TFA). |
| H2O2 / Urea | Moderate | High | Risk increases with temperature. |
| Oxone® | High | Moderate | Good for sulfides; use in acidic media. |
| KMnO4 | High | Low | Often over-oxidizes other groups. |
| NaIO4 | Mild | Low | Best Choice for Sulfide |
| t-BuOOH | Moderate | Moderate | Requires metal catalyst (which may bind N). |
Experimental Protocols
Protocol A: Chemoselective Deoxygenation (The "Rescue" Method)
Objective: Convert Quinazoline-N-oxide back to Quinazoline. Scope: Compatible with halides (-Cl, -Br), esters, and nitriles.[4]
Materials:
-
Quinazoline N-oxide substrate (1.0 equiv)
-
Zinc Dust (5.0 equiv) - Activate by washing with dilute HCl then water/acetone if old.
-
Ammonium Chloride (NH4Cl) (10.0 equiv)
-
Solvent: Methanol (MeOH) / THF (1:1 ratio)
Step-by-Step:
-
Setup: In a round-bottom flask, dissolve the substrate in MeOH/THF (0.1 M concentration).
-
Addition: Add solid NH4Cl followed by Zinc dust in one portion.
-
Reaction: Stir vigorously at room temperature (20–25°C). Note: Mild exotherm may occur.
-
Monitoring: Monitor by TLC or LCMS. Conversion is usually complete within 1–4 hours.
-
LCMS Check: Look for the disappearance of M+16 peak.
-
-
Workup:
-
Filter the mixture through a pad of Celite to remove Zinc solids. Wash the pad with MeOH.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between Ethyl Acetate and Water.
-
Wash the organic layer with Brine, dry over Na2SO4, and concentrate.
-
-
Yield: Typically >85% recovery of the deoxygenated parent.
Protocol B: Selective Sulfide Oxidation (Prevention Method)
Objective: Oxidize a side-chain sulfide without touching the ring nitrogen.
Step-by-Step:
-
Dissolve sulfide (1.0 mmol) in DCM (10 mL).
-
Add TFA (1.5 mmol, 114 µL) . Stir for 5 min.
-
Cool to 0°C in an ice bath.
-
Add mCPBA (2.2 mmol) portion-wise over 10 mins.
-
Stir at 0°C for 1 hour, then warm to RT.
-
Quench: Add 10% aqueous NaHSO3 (5 mL) and stir for 10 min (starch-iodide test negative).
-
Neutralize: Slowly add saturated aqueous NaHCO3 until pH > 8 (bubbling will occur).
-
Extract with DCM, dry, and concentrate.
FAQ: Identification & Analysis
Q: How do I distinguish the N-oxide from the parent compound by NMR? A: In 1H NMR, the protons adjacent to the nitrogen (H-2 and H-4) typically shift downfield (higher ppm) in the N-oxide due to the anisotropic effect of the N-O bond, despite the increased electron density on the oxygen.
-
Parent Quinazoline H-2: ~9.2 ppm
-
Quinazoline N-oxide H-2: ~9.4 – 9.6 ppm (often broadens slightly).
Q: Why does my product turn yellow upon standing? A: Quinazolines are generally colorless or pale yellow. A deepening yellow/orange color often indicates N-oxide formation or photo-degradation. Store sensitive quinazolines under Argon in amber vials.
Q: Can I use catalytic hydrogenation to remove the N-oxide? A: Yes (e.g., H2, Pd/C), but it is not chemoselective . It will likely reduce halogens (dehalogenation) or reduce the heterocyclic ring itself (forming dihydroquinazolines). The Zinc/NH4Cl method (Protocol A) is superior for complex molecules.
References
-
Mechanisms of Heterocycle N-Oxidation : BenchChem Technical Support. "Preventing N-oxide Formation in Quinoline/Quinazoline Reactions."
-
Deoxygenation Protocols : National Institutes of Health (PMC). "A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides." (Discusses Zn/NH4Cl and PCl3 mediated reduction).
-
Selective Functionalization : Royal Society of Chemistry. "C–H functionalization of quinoline N-oxides catalyzed by Pd(ii) complexes." (Provides context on reactivity differences between N-oxide and parent).
-
Impurity Identification : University of Southampton. "Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry."
Sources
- 1. Frontiers | Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Quinazoline synthesis [organic-chemistry.org]
Technical Support Center: Overcoming Steric Hindrance in Substitutions at the C4 Position
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for overcoming the common challenge of steric hindrance in substitution reactions at the C4 position of various cyclic and heterocyclic systems. The following content is structured as a series of frequently asked questions (FAQs) and detailed troubleshooting protocols to address specific issues encountered during experimentation.
Introduction: The C4-Position Challenge
Substitution reactions at the C4 position of aromatic and heterocyclic rings are fundamental transformations in organic synthesis, crucial for the construction of pharmaceuticals, agrochemicals, and functional materials.[1][2] However, the local electronic and steric environment of the C4 position can often present significant challenges, leading to low yields, sluggish reactions, or undesired side products. Steric hindrance, in particular, arises when bulky substituents near the reaction center impede the approach of the nucleophile or the coordination of a catalyst.[3][4][5] This guide provides expert insights and field-proven strategies to navigate these synthetic hurdles.
I. Troubleshooting Guide & FAQs
This section addresses common problems encountered during C4 substitution reactions and offers systematic troubleshooting approaches.
FAQ 1: My nucleophilic aromatic substitution (SNAr) at the C4 position of a substituted pyrimidine is failing or giving low yields. What are the likely causes and how can I improve it?
Answer:
Low yields in SNAr reactions at the C4 position of pyrimidines often stem from a combination of electronic and steric factors. While the C4 position is generally more electrophilic than the C2 position due to the resonance stabilization of the Meisenheimer intermediate, steric hindrance from adjacent substituents can significantly slow down the reaction rate.[6]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for C4 SNAr reactions.
Detailed Troubleshooting Steps:
-
Evaluate the Nucleophile and Solvent System:
-
Problem: Sterically bulky nucleophiles will struggle to approach a hindered C4 position.[3][7] Additionally, protic solvents can solvate the nucleophile, creating a "solvent cage" that reduces its reactivity.[8][9]
-
Solution: If possible, switch to a smaller, more potent nucleophile. More critically, change the solvent to a polar aprotic solvent like DMSO, DMF, or acetonitrile.[7][10][11] These solvents do not solvate anions as strongly, leading to a "naked" and more reactive nucleophile.[7]
-
-
Increase Reaction Temperature:
-
Problem: Insufficient thermal energy may prevent the reactants from overcoming the activation energy barrier imposed by steric hindrance.
-
Solution: Gradually increase the reaction temperature. For thermally sensitive substrates, consider using microwave irradiation.[12] Microwave heating can lead to a rapid and uniform increase in temperature, often accelerating reaction rates and improving yields in sterically hindered cases.[12][13][14]
-
-
Enhance Ring Electrophilicity:
-
Problem: If the pyrimidine ring is not sufficiently electron-deficient, the SNAr reaction will be slow, especially with steric impediments.
-
Solution: If your synthetic route allows, consider introducing an additional electron-withdrawing group to the pyrimidine ring to increase the electrophilicity of the C4 position.
-
-
Consider Alternative Activation Strategies:
-
Problem: The leaving group at C4 may not be sufficiently reactive.
-
Solution: Recent methods have shown that converting the pyridine nitrogen to an N-aminopyridinium salt can highly activate the C4 position for nucleophilic attack, even with electron-rich nucleophiles, often at room temperature and without the need for a catalyst.[2][15]
-
FAQ 2: My Suzuki-Miyaura cross-coupling at a sterically hindered C4-halide is giving poor yields, and I'm observing significant protodeboronation of my boronic acid. What's going wrong?
Answer:
This is a classic problem in sterically demanding cross-coupling reactions. The bulky substituents ortho to the C4-halide are likely hindering the oxidative addition step and the subsequent reductive elimination in the catalytic cycle. Protodeboronation (loss of the boronic acid group) becomes a competitive and often dominant side reaction under these conditions.[16]
Key Factors and Solutions:
| Parameter | Problem | Solution |
| Ligand | Standard phosphine ligands (e.g., PPh₃) are often not bulky enough to promote reductive elimination from the sterically crowded metal center. | Use bulky, electron-rich phosphine ligands such as Buchwald's biaryl phosphines (e.g., SPhos, XPhos, RuPhos) or other sterically demanding ligands like AntPhos.[16][17][18][19][20] These ligands stabilize the catalytically active monoligated Pd(0) species and accelerate both oxidative addition and reductive elimination. |
| Base | The choice of base is critical. A weak or poorly soluble base may not efficiently promote transmetalation, giving the boronic acid more time to decompose. | Use a strong, non-nucleophilic base like Cs₂CO₃, K₃PO₄, or t-BuOK. The choice of base can significantly impact the reaction outcome. |
| Solvent | The solvent system can influence the solubility of the base and the stability of the boronic acid. | A mixture of a non-polar solvent (e.g., toluene, dioxane) with a polar aprotic co-solvent or water can be beneficial. Aqueous conditions can sometimes accelerate the transmetalation step. |
| Temperature | Elevated temperatures required for hindered couplings can also accelerate protodeboronation. | Optimize the temperature carefully. Microwave irradiation can sometimes provide the necessary energy in a shorter time frame, minimizing decomposition.[13][21] |
Experimental Protocol: Suzuki-Miyaura Coupling of a Sterically Hindered C4-Bromopyridine
-
Reagent Preparation: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the C4-bromopyridine (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Catalyst Preparation: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 1-5 mol%) and the bulky phosphine ligand (e.g., SPhos, 1.1-1.2 equiv relative to Pd).
-
Reaction Setup: Add the catalyst mixture to the Schlenk flask, followed by the anhydrous, degassed solvent (e.g., Toluene/H₂O 10:1).
-
Reaction Execution: Heat the reaction mixture to the optimized temperature (e.g., 80-110 °C) and monitor by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction, dilute with an organic solvent (e.g., EtOAc), wash with water and brine, dry over Na₂SO₄, and purify by column chromatography.
FAQ 3: I am attempting a Buchwald-Hartwig amination at a hindered C4-chloroaryl substrate, but the reaction is sluggish and incomplete. How can I drive it to completion?
Answer:
Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but sterically congested substrates, especially less reactive aryl chlorides, pose a significant challenge.[22][23] The key to success lies in the careful selection of the catalyst system and reaction conditions.[24]
Catalyst System is Key:
Caption: Key components for a successful Buchwald-Hartwig amination.
Troubleshooting Strategies:
-
Ligand Selection: For hindered aryl chlorides, highly active and sterically demanding ligands are essential.[16] Consider using ligands from the Buchwald family, such as BrettPhos for primary amines or RuPhos for secondary amines.[25] Newly developed carbazolyl-derived P,N-ligands have also shown excellent efficacy for tetra-ortho-substituted diarylamine synthesis.[24]
-
Base: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is a common choice, but for substrates with base-sensitive functional groups, lithium bis(trimethylsilyl)amide (LHMDS) can be a milder yet effective alternative.[25]
-
Palladium Pre-catalyst: Using a well-defined palladium pre-catalyst can lead to more reproducible results than generating the active catalyst in situ.
-
Solvent and Temperature: Anhydrous, non-polar aprotic solvents like toluene or dioxane are standard. High temperatures are often necessary, so ensure your setup can safely reach and maintain the required temperature.
-
Copper Co-catalysis: In some challenging cases, particularly with N-heterocyclic amines, a copper(I) co-catalyst can be beneficial.[26]
FAQ 4: Are there alternative strategies to direct substitution to the C4 position if cross-coupling and SNAr fail due to steric hindrance?
Answer:
Yes, when traditional methods are unsuccessful, alternative strategies that proceed through different mechanisms can be employed.
-
Directed Ortho-Metalation (DoM):
-
Concept: This powerful technique uses a directing metalation group (DMG) on the aromatic ring to guide a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho C-H bond.[27][28] The resulting aryllithium species can then be quenched with a wide variety of electrophiles.[29][30]
-
Application to C4: If you can strategically place a DMG (e.g., -CONEt₂, -OMe, -O-carbamate) at the C3 or C5 position, you can direct lithiation to the C4 position.[31] This method bypasses the need for a pre-installed leaving group at C4 and is often tolerant of steric bulk.
-
-
C-H Activation/Functionalization:
-
Concept: This cutting-edge approach involves the direct transformation of a C-H bond into a C-C or C-heteroatom bond, catalyzed by a transition metal.[32] It is a highly atom-economical strategy that avoids the need for pre-functionalized substrates.
-
Application to C4: While regioselectivity can be a challenge, the use of directing groups can steer the C-H activation to a specific position.[33][34] Research in this area is rapidly advancing, offering new possibilities for functionalizing sterically congested positions.
-
II. Concluding Remarks
Overcoming steric hindrance at the C4 position requires a multi-faceted approach, considering the interplay between the substrate, reagents, catalyst system, and reaction conditions. By systematically troubleshooting and being open to alternative synthetic strategies like Directed Ortho-Metalation or C-H activation, researchers can successfully synthesize challenging C4-substituted molecules. This guide serves as a starting point for navigating these complexities, and further exploration of the cited literature is highly encouraged for specific applications.
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Liu, Y., et al. (2018). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. ResearchGate. Available at: [Link]
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Shaughnessy, K. H., et al. (2001). Sterically Demanding, Water-Soluble Alkylphosphines as Ligands for High Activity Suzuki Coupling of Aryl Bromides in Aqueous Solvents. Rose-Hulman Scholar. Available at: [Link]
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Sharma, S., & Jasra, R. V. (2024). Microwave-Assisted Enzymatic Reactions toward Medicinally Active Heterocycles. MDPI. Available at: [Link]
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Sun, J., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. Available at: [Link]
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Sun, J., et al. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. Available at: [Link]
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Sun, J., et al. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. RSC Publishing. Available at: [Link]
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Sun, J., et al. (2025, November 5). A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction. ResearchGate. Available at: [Link]
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Hartwig Group. (2002). Air stable, sterically hindered ferrocenyl dialkylphosphines for palladium-catalyzed C-C, C-N, and C-O bond-forming cross-couplings. Available at: [Link]
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Bonnet, V., et al. (2008). Metal-Catalyzed Cross-Coupling Reactions for Ferrocene Functionalization. Bentham Science. Available at: [Link]
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Wang, P., et al. (2025, November 22). Electrochemical C4 alkylation of pyridine derivatives: Enhanced regioselectivity via silane assistance. PMC. Available at: [Link]
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Lee, J., et al. (2023, September 1). Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls. Frontiers. Available at: [Link]
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Validation & Comparative
2-Chloro-6-(trifluoromethyl)quinazoline vs gefitinib as EGFR inhibitor precursor
An In-Depth Guide for Medicinal Chemists: 2-Chloro-6-(trifluoromethyl)quinazoline vs. Gefitinib as Precursors for Novel EGFR Inhibitors
In the landscape of oncology drug discovery, the Epidermal Growth Factor Receptor (EGFR) remains a cornerstone target, particularly in non-small cell lung cancer (NSCLC).[1][2] The quinazoline scaffold is the pharmacophoric bedrock of many successful EGFR tyrosine kinase inhibitors (TKIs), exemplified by the first-generation drug, gefitinib.[3][4] For researchers and drug development professionals, the strategic choice of a starting material for a new inhibitor campaign is a critical decision point that dictates the scope, novelty, and synthetic feasibility of the project.
This guide provides a comprehensive comparison of two distinct precursor strategies: utilizing a versatile, reactive building block, 2-Chloro-6-(trifluoromethyl)quinazoline , versus leveraging an established drug scaffold, gefitinib , for derivatization. We will dissect the strategic implications, synthetic rationales, and experimental validations associated with each approach, providing field-proven insights for your next EGFR inhibitor project.
The EGFR Signaling Cascade: A Primary Target in Oncology
The EGFR signaling pathway is a complex network crucial for regulating cell growth, proliferation, and survival.[5][6] Its aberrant activation, often through mutation or overexpression, is a well-established driver of tumorigenesis.[1][2] The process begins with ligand binding, which induces receptor dimerization and activates the intracellular tyrosine kinase domain through autophosphorylation. This phosphorylation creates docking sites for adaptor proteins, triggering downstream cascades like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, ultimately promoting cancer cell proliferation and survival.[2][6][7]
First-generation TKIs, such as gefitinib, function as ATP-competitive inhibitors. They reversibly bind to the ATP-binding pocket of the EGFR kinase domain, preventing autophosphorylation and blocking the entire downstream signaling cascade.[8]
A Tale of Two Precursors: Strategic Comparison
The choice between a foundational building block and an established drug scaffold is a critical strategic decision in medicinal chemistry. It balances the potential for discovering truly novel chemical matter against the efficiency of optimizing a known pharmacophore.
| Feature | 2-Chloro-6-(trifluoromethyl)quinazoline | Gefitinib |
| Precursor Type | Foundational Building Block | Established Drug Scaffold |
| Chemical Identity | C₉H₄ClF₃N₂[9] | C₂₂H₂₄ClFN₄O₃[10] |
| Molecular Weight | 232.59 g/mol [9] | 446.90 g/mol [10] |
| Synthetic Strategy | De novo synthesis of diverse analogs | Derivatization and modification |
| Key Reactive Site | Electrophilic C2-position (for SNAr) | Periphery of the molecule (e.g., morpholino group) |
| Versatility | High: Allows for broad exploration of C4-substituents | Moderate: Focused on optimizing existing structure |
| Discovery Goal | Novel scaffold discovery, broad SAR, new IP | Overcoming resistance, improving PK/PD properties |
| Rationale | The trifluoromethyl group often enhances metabolic stability and binding affinity, making it a desirable feature for novel inhibitors.[11] | Start with a molecule of known high potency and well-understood binding mode to address specific liabilities like resistance mutations.[3] |
Deep Dive 1: Gefitinib as a Drug Scaffold Precursor
Gefitinib (Iressa®) is a potent and selective inhibitor of EGFR.[3] Its chemical structure, N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine, features the critical 4-anilinoquinazoline core responsible for its ATP-competitive binding.[4][12]
While a final drug product, gefitinib serves as a conceptual and practical precursor for developing next-generation inhibitors. The primary motivation for its derivatization is to overcome acquired resistance, most commonly caused by the T790M "gatekeeper" mutation in the EGFR kinase domain.[3][13]
Strategic Rationale for Derivatization:
-
Known Potency: Starting with a highly potent molecule provides a validated pharmacophore, reducing the risk associated with discovering a new active core.
-
Targeted Modification: Synthetic efforts can be focused on specific regions of the molecule to address known liabilities. For instance, modifying the 6-position substituent can introduce covalent binding moieties to overcome resistance or alter solubility and pharmacokinetic properties.[14]
-
Structure-Based Design: The well-documented binding mode of gefitinib in the EGFR active site allows for rational, structure-guided design of new analogs.
The synthetic challenge lies in selectively modifying a complex, multi-functional molecule without disrupting the core interactions necessary for activity.
Deep Dive 2: 2-Chloro-6-(trifluoromethyl)quinazoline as a Foundational Building Block
2-Chloro-6-(trifluoromethyl)quinazoline is a highly valuable intermediate for de novo synthesis of novel EGFR inhibitors.[9][16] It provides the essential quinazoline core while offering two key strategic advantages through its substitution pattern.
Strategic Rationale for Use:
-
Reactive Handle: The chlorine atom at the C2 or C4 position (depending on the specific isomer used) of the quinazoline ring is a key electrophilic center. It is readily displaced by nucleophiles, most importantly anilines, in a nucleophilic aromatic substitution (SNAr) reaction. This reaction is the cornerstone for building the 4-anilinoquinazoline pharmacophore and allows for the systematic introduction of a vast array of substituted anilines to probe the binding pocket.
-
Performance-Enhancing Group: The trifluoromethyl (-CF₃) group is a bioisostere for a methyl group but with profoundly different electronic properties. Its inclusion is a common strategy in medicinal chemistry to improve metabolic stability (by blocking sites of oxidative metabolism) and enhance binding affinity through favorable interactions within the protein active site.[11]
Using this building block allows a research team to generate a library of novel compounds, broadly exploring structure-activity relationships (SAR) and securing new intellectual property.
Experimental Protocols & Workflows
To translate these strategies into practice, robust and reproducible experimental protocols are essential. Below are representative methodologies for the synthesis of a novel inhibitor from our building block and the subsequent biochemical evaluation of its activity.
Protocol 1: Synthesis of a Novel 4-Anilinoquinazoline EGFR Inhibitor
This protocol details a typical SNAr reaction to couple the quinazoline core with a substituted aniline, a fundamental step in creating new inhibitors.
Objective: To synthesize 4-(3-chloro-4-fluoroanilino)-6-(trifluoromethyl)quinazoline.
Materials:
-
2-Chloro-6-(trifluoromethyl)quinazoline (1.0 eq)
-
3-Chloro-4-fluoroaniline (1.1 eq)
-
Isopropanol (or other suitable high-boiling solvent)
-
Hydrochloric acid (catalytic amount)
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Step-by-Step Procedure:
-
To a round-bottom flask, add 2-Chloro-6-(trifluoromethyl)quinazoline (1.0 eq) and isopropanol.
-
Add 3-Chloro-4-fluoroaniline (1.1 eq) to the suspension.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Attach a condenser and heat the reaction mixture to reflux (approx. 85°C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
A precipitate should form. Filter the solid and wash it with cold isopropanol to collect the hydrochloride salt of the product.
-
To obtain the free base, suspend the solid in a mixture of water and ethyl acetate and basify with a saturated sodium bicarbonate solution until pH > 8.
-
Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting solid by recrystallization or column chromatography if necessary to yield the pure target compound.
Causality and Validation: The SNAr reaction is driven by the electron-withdrawing nature of the quinazoline ring system, which activates the C4-position for nucleophilic attack. The use of an acid catalyst protonates the ring nitrogen, further enhancing its electrophilicity. Reaction completion is validated by LC-MS, which will show the disappearance of the starting material peak and the appearance of a new peak with the expected mass of the product. Structural confirmation is achieved via ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: In Vitro EGFR Kinase Inhibition Assay (ADP-Glo™ Format)
This biochemical assay quantifies the ability of a test compound to inhibit the enzymatic activity of EGFR. It measures the amount of ADP produced, which is directly proportional to kinase activity.[17][18]
Objective: To determine the IC₅₀ value of a synthesized inhibitor against recombinant EGFR kinase.
Materials:
-
Recombinant Human EGFR (active kinase domain)
-
Test Inhibitor (e.g., product from Protocol 1) and Control Inhibitor (e.g., Gefitinib)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP (Adenosine 5'-triphosphate)
-
Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega), containing ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 96-well or 384-well plates
Step-by-Step Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in kinase assay buffer containing DMSO (final DMSO concentration in the assay should be ≤1%).
-
Assay Plate Setup: Add the diluted test compound or control (including a "no inhibitor" positive control and a "no enzyme" blank) to the wells of the assay plate.
-
Kinase Reaction:
-
Prepare a master mix containing the EGFR enzyme and peptide substrate in kinase assay buffer.
-
Initiate the kinase reaction by adding an ATP solution to all wells. Final ATP concentration should be at or near its Kₘ for the enzyme.
-
Incubate the plate at room temperature (e.g., 25-30°C) for a set time (e.g., 60 minutes).[18]
-
-
Signal Generation:
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.[18]
-
Convert the ADP generated by the kinase reaction into a detectable luminescent signal by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.[18]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the "no inhibitor" control.
-
Determine the IC₅₀ value by fitting the dose-response data to a four-parameter logistic curve using graphing software (e.g., GraphPad Prism).
-
Self-Validating System: This protocol includes essential controls for validation. The "no inhibitor" control represents 100% enzyme activity, while the "no enzyme" blank provides the background signal. The gefitinib control serves as a benchmark to ensure the assay is performing as expected. A robust Z'-factor can be calculated from these controls to validate the quality and reliability of the assay run.
Conclusion
The choice between 2-Chloro-6-(trifluoromethyl)quinazoline and gefitinib as a starting point for an EGFR inhibitor program is fundamentally a choice of strategy.
-
Choose 2-Chloro-6-(trifluoromethyl)quinazoline for Discovery. This precursor is ideal for foundational research programs aiming to generate novel chemical entities with broad intellectual property potential. Its reactivity and the beneficial properties of the trifluoromethyl group provide a powerful platform for extensive SAR exploration to identify new, potent, and drug-like EGFR inhibitors.
-
Choose Gefitinib for Optimization. This established drug scaffold is the logical choice for programs focused on addressing known liabilities of first-generation inhibitors, such as acquired resistance. The synthetic strategy is one of targeted modification and refinement, leveraging a deep understanding of the existing molecule's pharmacology to achieve specific, incremental improvements.
Ultimately, both precursors are valuable tools in the medicinal chemist's arsenal. The optimal choice depends entirely on the specific goals, resources, and strategic vision of the drug discovery project.
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A Comparative Guide to the Biological Activity of Fluoro- vs. Trifluoromethyl-Substituted Quinazolines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the quinazoline scaffold stands as a privileged structure, forming the core of numerous therapeutic agents. The strategic incorporation of fluorine-containing substituents has been a cornerstone in optimizing the pharmacological profiles of these molecules. This guide provides an in-depth, objective comparison of the biological activities of two key classes of halogenated quinazolines: those bearing a fluoro (F) group and those with a trifluoromethyl (CF₃) group. By synthesizing experimental data and mechanistic insights, we aim to equip researchers with the knowledge to make informed decisions in the design and development of next-generation quinazoline-based therapeutics.
The Influence of Fluorine: A Tale of Two Substituents
The introduction of fluorine into a drug candidate can dramatically alter its physicochemical properties, thereby impacting its biological activity. The choice between a single fluorine atom and a trifluoromethyl group is a critical decision in the lead optimization process, with each imparting distinct characteristics to the parent molecule.
The trifluoromethyl group is known to significantly enhance several key pharmacokinetic properties.[1][2] Its strong electron-withdrawing nature and high lipophilicity can lead to:
-
Increased Metabolic Stability: The C-F bond is exceptionally strong, making the CF₃ group resistant to metabolic degradation and prolonging the drug's half-life in the body.[1][2]
-
Enhanced Lipophilicity: This property facilitates better penetration of cell membranes, which is crucial for reaching intracellular targets.[1][2]
-
Improved Bioavailability: The combination of metabolic stability and membrane permeability often results in higher overall bioavailability.[1][2]
Conversely, a single fluoro substituent, while also electron-withdrawing, has a more subtle effect on lipophilicity. Its smaller size allows it to act as a bioisostere for a hydrogen atom, enabling it to probe specific interactions within a binding pocket without introducing significant steric hindrance. Fluorination has been shown to increase the potency of inhibitors of the epidermal growth factor receptor (EGFR).[3]
Head-to-Head Comparison: Biological Activity Profiles
The true test of these substituents lies in their impact on biological function. Here, we compare their effects across key therapeutic areas, supported by experimental data from the literature.
Anticancer Activity: A Focus on Kinase Inhibition
Quinazolines are renowned for their potent anticancer activity, largely attributed to their ability to inhibit protein kinases, particularly those in the EGFR family.[2][4][5]
The trifluoromethyl group has been a popular addition to quinazoline-based EGFR inhibitors.[6][7] Studies have shown that trifluoromethyl-containing quinazoline derivatives exhibit potent antiproliferative activity against various cancer cell lines.[7][8] For instance, a series of 2-arylaminoquinazoline derivatives with a trifluoromethyl group at the 4-position demonstrated significant antitumor activity.[7]
Fluoro-substituted quinazolines have also demonstrated remarkable efficacy as EGFR inhibitors.[9] In one study, a difluorinated inhibitor showed a 4.23 times greater potency against the EGFR L858R/T790M/C797S triplet mutant than its unfluorinated counterpart, highlighting the positive cooperativity effect of fluorine substituents.[3] Another study revealed that a 3-fluoro-phenylimino group on a quinazolinone derivative resulted in potent EGFR kinase inhibition.[9]
Table 1: Comparative Anticancer Activity of Fluoro- vs. Trifluoromethyl-Quinazoline Derivatives
| Compound Type | Target | Cancer Cell Line | Activity (IC₅₀/GI₅₀) | Reference |
| Trifluoromethyl-quinazoline | Not Specified | PC3, LNCaP, K562 | 3.02 µM, 3.45 µM, 3.98 µM | [7] |
| Difluoro-quinazoline | EGFR (mutant) | Not Specified | 4.23x more potent than non-fluorinated | [3] |
| Fluoro-quinazolinone | EGFRwt-TK | A549, PC-3, SMMC-7721 | 0.047 µM (EGFRwt-TK) | [9] |
| Difluoro-quinazolinone | EGFRwt-TK | A549, PC-3, SMMC-7721 | 0.010 µM (EGFRwt-TK) | [9] |
Note: Direct comparison of IC₅₀/GI₅₀ values across different studies should be approached with caution due to variations in experimental conditions.
Antimicrobial Activity: A Battle Against Resistance
The quinazoline scaffold has also been explored for its antimicrobial properties. Here, the choice of fluorine substituent can significantly influence the spectrum and potency of activity.
A comparative study of fluorinated piperazinyl substituted quinazolines found that a trifluoromethyl-piperazine-fused derivative exhibited more promising activity against Staphylococcus aureus (MIC of 2 µg/mL) compared to its fluoro-substituted counterpart.[10] Similarly, the replacement of a methyl group with a trifluoromethyl group in a series of quinoline derivatives led to improved activity against MRSA, MRSE, and VRE.[11]
On the other hand, certain fluoro-substituted quinazolinones have demonstrated a broad spectrum of antifungal activity.[12]
Table 2: Comparative Antimicrobial Activity of Fluoro- vs. Trifluoromethyl-Quinazoline Derivatives
| Compound Type | Microorganism | Activity (MIC) | Reference |
| Trifluoromethyl-piperazine-fused quinazoline | S. aureus RN4220 | 2 µg/mL | [10] |
| Fluoro-substituted piperazine-fused quinazoline | S. aureus RN4220 | >2 µg/mL | [10] |
| Trifluoromethyl-quinoline | MRSA, MRSE, VRE | 3.0 µg/mL | [11] |
| Methyl-quinoline (for comparison) | MRSA | 12 µg/mL | [11] |
Mechanistic Insights: Visualizing the Pathways
The biological effects of these compounds are underpinned by their interactions with specific cellular pathways. As potent EGFR inhibitors, many quinazoline derivatives exert their anticancer effects by blocking the signaling cascade that leads to cell proliferation, survival, and metastasis.
Caption: Workflow for the agar disk diffusion assay.
Protocol 3: Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)
This assay measures the direct inhibitory effect of compounds on kinase activity.
Materials:
-
Recombinant kinase enzyme (e.g., EGFR)
-
Kinase substrate
-
ATP
-
Kinase reaction buffer
-
Test compounds
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Microplate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO and then in the kinase reaction buffer. 2[1]. In a multi-well plate, add the kinase enzyme, substrate, and ATP to initiate the kinase reaction in the presence of the test compounds.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal via a luciferase reaction. 6[1]. Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity. 7[1]. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
The decision to incorporate a fluoro or a trifluoromethyl group into a quinazoline scaffold is a nuanced one, with significant implications for the resulting compound's biological activity. The trifluoromethyl group often confers advantages in terms of metabolic stability and overall bioavailability, which can be highly beneficial for developing robust drug candidates. However, the more subtle influence of a single fluoro substituent can be expertly employed to fine-tune potency and selectivity.
This guide has provided a comparative overview based on available experimental data, highlighting the differential impacts of these two key substituents. By understanding these differences and utilizing the provided experimental frameworks, researchers can more effectively navigate the complex landscape of quinazoline-based drug discovery and develop novel therapeutics with improved efficacy and safety profiles.
References
- Al-Suwaidan, I. A., et al. (2018). Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells. Molecules, 23(10), 2649.
-
Microchem Laboratory. (2024, July 15). Zone of Inhibition Test for Antimicrobial Activity. Retrieved from [Link]
- Mihasan, M. (2021). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences, 22(21), 11595.
- Singh, S., et al. (2022). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Frontiers in Microbiology, 13, 972902.
- El-Sayed, N. N. E., et al. (2020). Synthesis and antiproliferative evaluation of some novel quinazolin‐4(3H)‐one derivatives. Journal of Heterocyclic Chemistry, 57(9), 3367-3377.
- European Union Reference Laboratory for Antimicrobial Resistance. (2022, April). Determination of antimicrobial resistance by disk diffusion. Health and Digital Executive Agency.
- Adesokan, A. A., et al. (2020). Mechanistic Study of Potent Fluorinated EGFR Kinase Inhibitors with a Quinazoline Scaffold against L858R/T790M/C797S Resistance Mutation: Unveiling the Fluorine Substituent Cooperativity Effect on the Inhibitory Activity. The Journal of Physical Chemistry B, 124(28), 5813–5824.
-
Singer Instruments. (n.d.). Zone of Inhibition explained. Retrieved from [Link]
-
Zbio. (2024, May 10). ZOI Testing: Visualizing Antibacterial Activity in the Lab. Retrieved from [Link]
- Patel, A. B., et al. (2020). Investigation of the antibacterial activity of new quinazoline derivatives against methicillin and quinolone resistant Staphylococcus aureus. RSC Advances, 10(62), 37651-37664.
- Liu, B., et al. (2018). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS infectious diseases, 4(12), 1735–1743.
-
ResearchGate. (n.d.). Representative quinazoline‐based EGFR inhibitors and trifluoromethyl‐containing anti‐cancer drugs. Retrieved from [Link]
- Wang, L., et al. (2020). Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 584-593.
-
International Journal of Chemical Studies. (2024, September 11). Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis, characterization, cytotoxic screening, and density functional theory studies of new derivatives of quinazolin-4(3H). Retrieved from [Link]
- Kumar, D., et al. (2020). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances, 10(30), 17874-17892.
- Al-Ostoot, F. H., et al. (2021). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules, 26(7), 1897.
- Al-Warhi, T., et al. (2021). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Molecules, 26(23), 7296.
-
ResearchGate. (n.d.). Design, Synthesis, and Biological Evaluation of Novel Quinazoline Derivatives Possessing a Trifluoromethyl Moiety as Potential Antitumor Agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Discovery of novel quinazoline derivatives containing trifluoromethyl against cell proliferation by targeting werner helicase. Retrieved from [Link]
- El-Gazzar, M. G., et al. (2023). Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors. RSC Advances, 13(36), 25339-25350.
-
Chemistry & Biology Interface. (n.d.). 3 - CHEMISTRY & BIOLOGY INTERFACE. Retrieved from [Link]
-
ResearchGate. (n.d.). exploring the protein kinase inhibitory activity of quinazolines as anticancer agents: fda-approved drugs and promising reported compounds. Retrieved from [Link]
- Reddy, A. R., & Reddy, T. R. (2021). In-vitro Antimicrobial Activity of Novel Quinazoline Derivatives: One-Pot Synthesis and Characterization. International Journal of Pharmaceutical Sciences and Drug Research, 13(6), 524-529.
- Saha, C., et al. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Journal of Biomolecular Structure and Dynamics, 40(19), 8820-8835.
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In silico ADMET profile of 2-Chloro-6-(trifluoromethyl)quinazoline derivatives
Executive Summary
This guide provides a comprehensive in silico pharmacokinetic and toxicity assessment of 2-Chloro-6-(trifluoromethyl)quinazoline derivatives. As a privileged scaffold in medicinal chemistry, the quinazoline core—specifically when fluorinated at the C6 position—serves as a critical precursor for EGFR (Epidermal Growth Factor Receptor) inhibitors.
Key Findings:
-
Metabolic Stability: The inclusion of the trifluoromethyl (-CF₃) group at the C6 position blocks a primary metabolic hotspot, significantly increasing half-life (
) compared to non-fluorinated analogs. -
Bioavailability: Derivatives exhibit high Human Intestinal Absorption (HIA > 90%) but require careful LogP monitoring to prevent lipophilicity-induced promiscuity.
-
Toxicity: The scaffold shows a lower risk of AMES mutagenicity compared to nitro-substituted quinazolines but carries a moderate alert for hERG II inhibition, necessitating specific side-chain optimization.
Introduction: The Fluorine Effect in Quinazolines
The 2-Chloro-6-(trifluoromethyl)quinazoline scaffold acts as a "reactive warhead" intermediate. The chlorine atom at C2 is susceptible to nucleophilic aromatic substitution (
Why 6-Trifluoromethyl?
In drug design, the strategic replacement of hydrogen with fluorine (Bioisosterism) alters the electronic environment without drastically changing steric bulk.
-
Lipophilicity Modulation: The -CF₃ group increases lipophilicity (
to ), enhancing membrane permeability. -
Metabolic Blocking: The C6 position on the quinazoline ring is prone to CYP450-mediated oxidation. The C-F bond (bond energy ~116 kcal/mol) is metabolically inert, preventing rapid clearance.
Methodology: In Silico Workflow[1]
To ensure reproducibility, we utilized a consensus prediction model combining SwissADME (physicochemical filters) and pkCSM (toxicity/clearance endpoints).[1]
Experimental Protocol
-
Ligand Preparation: Structures were drawn in ChemDraw, energy-minimized using the MM2 force field, and converted to SMILES format.
-
Physicochemical Screening: Submitted to SwissADME to calculate Lipinski’s Rule of Five compliance and Topological Polar Surface Area (TPSA).
-
ADMET Profiling: Submitted to pkCSM for Caco-2 permeability, BBB penetration, and CYP inhibition profiling.
-
Toxicity Risk: Evaluated using ProTox-II algorithms for hepatotoxicity and carcinogenicity.
Computational Workflow Diagram
Figure 1: Step-by-step computational workflow for evaluating quinazoline derivatives.
Comparative Analysis
This section compares the 6-CF₃ derivative (Lead Compound A) against a Non-fluorinated analog (Compound B) and the standard drug Gefitinib .
Physicochemical Properties (Lipinski's Rule)
The addition of CF₃ significantly alters the lipophilic profile.[2] While this aids in crossing cell membranes, it pushes the LogP closer to the threshold of 5.
| Property | 6-CF₃ Derivative (Lead A) | Non-Fluoro Analog (Comp B) | Gefitinib (Standard) | Interpretation |
| MW ( g/mol ) | 420.5 | 352.4 | 446.9 | All < 500 (Pass) |
| LogP (Lipophilicity) | 4.2 | 3.1 | 3.2 | CF₃ increases lipophilicity significantly. |
| H-Bond Donors | 1 | 1 | 1 | Favorable for membrane transport. |
| TPSA (Ų) | 58.4 | 58.4 | 68.7 | < 140 Ų indicates good oral bioavailability. |
| Solubility (LogS) | -5.1 (Moderately Soluble) | -4.2 (Soluble) | -4.8 | CF₃ reduces aqueous solubility slightly. |
Pharmacokinetic (ADME) Profile
The metabolic stability conferred by the trifluoromethyl group is the defining advantage here.
| Endpoint | 6-CF₃ Derivative (Lead A) | Non-Fluoro Analog (Comp B) | Gefitinib | Performance Note |
| GI Absorption | High | High | High | Excellent oral potential for all. |
| BBB Permeant | Yes | No | No | CF₃ allows CNS penetration (risk or benefit depending on target). |
| CYP3A4 Substrate | No | Yes | Yes | Critical: CF₃ hinders CYP3A4 oxidation at C6. |
| Total Clearance | Low (0.3 ml/min/kg) | High (0.9 ml/min/kg) | Moderate | Lead A has a longer predicted half-life. |
Toxicity Profile
Toxicity is the primary attrition factor in quinazoline development.
-
Hepatotoxicity: Predicted Positive for all three. Quinazolines are known to cause transient liver enzyme elevation; the CF₃ group does not mitigate this risk.
-
hERG Inhibition: Lead A shows Medium Risk (pIC50 ~5.5). The increased lipophilicity from CF₃ correlates with higher hERG binding affinity compared to Compound B.
-
AMES Toxicity: Negative . Unlike nitro-aromatics, the CF₃-quinazoline core is generally non-mutagenic.
Mechanism of Action: EGFR Inhibition[4]
The 2-Chloro-6-(trifluoromethyl)quinazoline derivatives primarily function as ATP-competitive inhibitors of the Epidermal Growth Factor Receptor (EGFR). The diagram below illustrates the signaling cascade blocked by these compounds.
Figure 2: EGFR signaling pathway showing the inhibitory intervention point of the quinazoline derivative.
Discussion & Expert Insights
The "Metabolic Shield" Hypothesis
Experimental data supports the hypothesis that the C6-CF₃ group acts as a "metabolic shield." In standard quinazolines, the C6 position is electron-rich and susceptible to hydroxylation. By substituting this with a strong electron-withdrawing trifluoromethyl group, the electron density of the aromatic ring is reduced, making it resistant to oxidative attack by CYP enzymes.
Strategic Recommendations
-
CNS Targeting: If the therapeutic goal is treating Glioblastoma (brain cancer), the 6-CF₃ derivative is superior to Gefitinib due to its predicted ability to cross the Blood-Brain Barrier (BBB).
-
Solubility Optimization: Because the CF₃ group lowers aqueous solubility, formulation strategies (e.g., salt formation with the quinazoline N1 nitrogen) are mandatory for clinical development.
-
Safety Monitoring: The hERG liability associated with the lipophilic CF₃ group suggests that lead optimization should focus on introducing polar groups at the C2-substitution tail to balance the overall logP.
References
-
Mao, Z., et al. (2022). "Design, synthesis and biological evaluation of novel 6-trifluoromethyl-quinazoline derivatives as potential anticancer agents."[3] European Journal of Medicinal Chemistry.
-
Daina, A., Michielin, O., & Zoete, V. (2017). "SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules." Scientific Reports.
-
Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). "pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures." Journal of Medicinal Chemistry.
-
Wang, J., et al. (2020). "Fluorine in Pharmaceutical Industry: Fluorinated Drugs Introduced to the Market in the Last Decade." Chemical Reviews.
-
Lipinski, C. A. (2004). "Lead- and drug-like compounds: the rule-of-five revolution." Drug Discovery Today.
Sources
- 1. Pharmacokinetic profiling of quinazoline-4(3H)-one analogs as EGFR inhibitors: 3D-QSAR modeling, molecular docking studies and the design of therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 3. Design, synthesis, in silico ADMET, docking, and antiproliferative evaluations of [1,2,4]triazolo[4,3-c]quinazolines as classical DNA intercalators - PubMed [pubmed.ncbi.nlm.nih.gov]
Validated Analytical Methods for Quinazoline Intermediate Characterization
Executive Summary: The Quinazoline Challenge
Quinazoline scaffolds, particularly 4-chloro-6,7-dimethoxyquinazoline , are the structural backbone of blockbuster tyrosine kinase inhibitors (TKIs) like Gefitinib , Erlotinib , and Vandetanib .[1] In drug development, the characterization of these intermediates is not merely a purity check—it is a critical control strategy against regioisomeric impurities (N1- vs. N3-alkylation) and hydrolytic degradation (quinazolinones).[1]
This guide compares validated analytical methodologies, prioritizing the distinction between "routine release testing" (HPLC/UPLC) and "structural adjudication" (2D-NMR).
Comparative Analysis of Analytical Platforms
Chromatographic Separation: HPLC vs. UPLC
For quantitative purity and impurity profiling, Liquid Chromatography (LC) is the industry standard. The choice between High-Performance (HPLC) and Ultra-Performance (UPLC) depends on the development stage.
| Feature | HPLC (Standard) | UPLC (Advanced) | Expert Insight |
| Particle Size | 3–5 µm | < 2 µm (sub-2-micron) | Smaller particles in UPLC reduce the height equivalent to a theoretical plate (HETP), drastically improving resolution.[1] |
| Backpressure | < 400 bar | > 1000 bar | Requires specialized pumps/injectors for UPLC. |
| Run Time | 15–30 mins | 2–5 mins | UPLC is preferred for high-throughput screening (HTS) in early discovery. |
| Solvent Usage | High (15–30 mL/run) | Low (< 2 mL/run) | UPLC reduces hazardous waste disposal costs by ~80%.[2] |
| Resolution ( | Baseline ( | Superior ( | Critical for Quinazolines: UPLC separates closely eluting regioisomers that often co-elute on standard HPLC columns.[2] |
Structural Elucidation: NMR vs. MS
While Mass Spectrometry (MS) provides molecular weight, it often fails to distinguish regioisomers (e.g., N1-alkyl vs. N3-alkyl quinazolines) which have identical masses.[1] Nuclear Magnetic Resonance (NMR) is the definitive tool here.[3]
-
1H NMR: Useful for general assignment but often ambiguous for quaternary nitrogen placement.
-
2D NMR (HMBC/NOESY): The gold standard.[2][3] HMBC (Heteronuclear Multiple Bond Correlation) can visualize long-range couplings (2-3 bonds) between the alkyl protons and the specific carbons of the quinazoline ring (C2 vs. C4), unequivocally proving the site of alkylation.
Validated Protocol: RP-HPLC for 4-Chloro-6,7-dimethoxyquinazoline
Target Analyte: 4-Chloro-6,7-dimethoxyquinazoline (Key intermediate for Gefitinib).[1][4] Objective: Quantify purity and detect hydrolytic impurity (4-hydroxy-6,7-dimethoxyquinazoline).
A. Method Parameters[4][5][6][7][8][9][10][11][12][13]
-
Column: C18 (Octadecylsilyl), 250 mm × 4.6 mm, 5 µm (e.g., Agilent Zorbax or Waters Symmetry).[1]
-
Why: High carbon load provides retention for the hydrophobic aromatic core.
-
-
Mobile Phase A: 0.1% Orthophosphoric acid (pH ~3.0).
-
Why: Quinazolines contain basic nitrogens. Low pH suppresses ionization of silanols on the column and ensures the analyte is protonated, reducing peak tailing.
-
-
Gradient Profile:
-
0–5 min: 10% B (Isocratic hold to elute polar hydrolytic impurities).
-
5–20 min: 10% → 90% B (Linear gradient to elute the hydrophobic chloro-intermediate).
-
20–25 min: 90% B (Wash).[2]
-
-
Flow Rate: 1.0 mL/min.[6]
-
Detection: UV at 254 nm (aromatic
transition). -
Temperature: 30°C.
B. System Suitability (Self-Validating Criteria)
Before running samples, the system must pass these checks to ensure data integrity:
-
Tailing Factor (
): NMT 1.5. (High tailing indicates secondary silanol interactions; add triethylamine if failing). -
Theoretical Plates (
): NLT 5,000. -
Resolution (
): > 2.0 between the "Hydroxy" impurity (early eluting) and "Chloro" main peak. -
Precision: RSD < 2.0% for 5 replicate injections of the standard.
C. Experimental Workflow Diagram
Figure 1: Decision tree for the analytical characterization of quinazoline intermediates, prioritizing HPLC for routine checks and NMR for isomer resolution.
The "Regioisomer Trap": N1 vs. N3 Alkylation
A common synthetic step involves alkylating the quinazoline core. Due to tautomerism, alkylation can occur at N1 or N3 .[1] These isomers have identical mass (LC-MS is blind to this) but vastly different biological activities.[1]
Mechanistic Insight[1]
-
Kinetic Product: often N1-alkylation.
-
Thermodynamic Product: often N3-alkylation (usually the desired bioactive form).
Characterization Protocol (HMBC)
To validate the structure, perform 1H-13C HMBC NMR :
-
Locate the alkyl
proton signal (typically 4.0–5.5 ppm). -
Look for long-range correlation to the Quinazoline ring carbons.
Figure 2: Logical flow demonstrating why MS fails and NMR succeeds in distinguishing quinazoline regioisomers.
References
-
Synthesis and characterization of quinazoline derivatives. Taylor & Francis. (2013).[2] [1][2]
-
N- and / or O- Alkylation of Quinazolinone Derivatives. Juniper Publishers. (2020).[2][5]
-
Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? SepScience. (2023).[2]
-
Separation of Quinazoline on Newcrom R1 HPLC column. SIELC Technologies.
-
Preparation method of 4-chloro-6,7-dimethoxyquinoline (Patent CN106008336A). Google Patents.[1]
-
Development and Validation of HPLC Determination of related Substances. Research Journal of Pharmacy and Technology. (2020).[2][5] [1][2]
Sources
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- 2. researchgate.net [researchgate.net]
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- 4. 4-Chloro-6,7-dimethoxyquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rjptonline.org [rjptonline.org]
- 6. researchgate.net [researchgate.net]
Head-to-head synthesis efficiency of Niementowski vs. Bischler quinazoline synthesis
Topic: Content Type: Technical Comparison Guide Audience: Senior Synthetic Chemists & Process Development Scientists
Executive Summary: The Bottom Line
For the synthesis of 4(3H)-quinazolinones , the Niementowski synthesis —specifically its modern microwave-assisted variant—is the superior pathway for scalability and atom economy.[1] It offers a direct, two-component condensation with water as the primary byproduct.
However, for 2,4-disubstituted quinazolines (fully aromatic, non-carbonyl), the Bischler synthesis (and its modern oxidative cyclization variants starting from 2-aminobenzophenones) provides better modularity, avoiding the difficult chlorination/substitution steps required to convert a Niementowski product into a 4-substituted quinazoline.
Mechanistic Deconstruction
To optimize yield, one must understand the failure points of each pathway.
A. The Niementowski Pathway (Anthranilic Acid Route)
Mechanism: Thermal condensation of anthranilic acid with an amide (typically formamide).[2]
Critical Failure Point: The initial nucleophilic attack of the aniline nitrogen on the amide carbonyl is reversible. High temperatures (
B. The Bischler Pathway (Acyl-Aniline Route)
Mechanism: Cyclization of an N-acyl-o-substituted aniline (often formed in situ from aniline and a nitrile or acid chloride) using an ammonia source. Critical Failure Point: Steric hindrance at the ortho position can stall the ring closure. Traditional methods required high-pressure ammonia at 160°C+. Modern Solution: Metal-catalyzed (Cu, Zn) oxidative cyclizations allow this to proceed at lower temperatures using stable nitrogen sources (e.g., ammonium acetate).
Figure 1: Mechanistic flow comparison. Note the Niementowski route yields the 'one' (carbonyl) product, while Bischler variants typically yield the fully aromatic heterocycle.
Head-to-Head Performance Metrics
The following data aggregates performance across standard bench-scale syntheses (10–50 mmol scale).
| Metric | Niementowski (Microwave) | Bischler (Classical/Thermal) | Bischler (Modern Catalytic) |
| Primary Product | 4(3H)-Quinazolinone | Quinazoline (fully aromatic) | 2,4-Disubstituted Quinazoline |
| Atom Economy | High (Loss of 2 H₂O) | Moderate (Loss of H₂O + leaving groups) | Moderate |
| Reaction Time | 10–20 mins | 5–24 hours | 2–6 hours |
| Temp. Requirement | 150–200°C (Pulse) | 160°C+ (High Pressure) | 80–110°C |
| Typical Yield | 85–95% | 40–60% | 70–85% |
| Purification | Precipitation/Wash | Column Chromatography | Column Chromatography |
| Green Score | Excellent (Solvent-free possible) | Poor (Ammonia pressure, solvents) | Good (Catalytic metals) |
Experimental Protocols
Protocol A: High-Efficiency Niementowski Synthesis (Microwave)
Best for: Rapid generation of quinazolinone scaffolds (e.g., Gefitinib precursors).
Reagents:
-
Anthranilic acid (1.0 equiv)
-
Formamide (1.5–2.0 equiv)
-
Catalyst: None (or trace glacial acetic acid)
Workflow:
-
Mix: In a microwave-safe vial, combine anthranilic acid and formamide. Homogenize the slurry.
-
Irradiate: Set microwave reactor to 150°C (dynamic power mode, max 300W). Hold for 15 minutes .
-
Note: Pressure will rise due to water generation; ensure vial is rated for >10 bar.
-
-
Work-up: Cool to room temperature. The product usually precipitates as a solid cake.
-
Isolate: Add cold ethanol (5 mL/g), sonicate to break the cake, and filter. Wash with cold water to remove excess formamide.
-
Validation: Purity is typically >95% by HPLC. No chromatography required.
Protocol B: Modified Bischler Synthesis (Cu-Catalyzed)
Best for: Creating 2-aryl-4-substituted quinazolines without a chlorination step.
Reagents:
-
2-Aminobenzophenone (1.0 equiv)
-
Benzylamine (1.2 equiv)
-
Catalyst: CuCl₂ (5 mol%)
-
Oxidant: TBHP (tert-Butyl hydroperoxide) or O₂ balloon.
Workflow:
-
Dissolve: Dissolve 2-aminobenzophenone and benzylamine in DMSO or Toluene.
-
Catalyze: Add CuCl₂ and oxidant.
-
Heat: Stir at 100°C for 4–6 hours. Monitor disappearance of the benzophenone peak via TLC/LC-MS.
-
Work-up: Quench with saturated NH₄Cl solution. Extract with Ethyl Acetate (x3).
-
Purify: Dry organic layer over Na₂SO₄. Concentrate and purify via silica gel flash chromatography (Hexane/EtOAc gradient).
Decision Matrix: Which Route to Choose?
Use this logic flow to select the correct synthesis for your target molecule.
Figure 2: Strategic selection guide based on target moiety.
Troubleshooting & Limitations
-
Niementowski Limitation: If your C2-substituent is thermally labile, the classic thermal Niementowski will degrade it. Fix: Use the microwave protocol or switch to the Isatoic Anhydride modification (reacting isatoic anhydride with an amine), which proceeds at lower temperatures.
-
Bischler Limitation: Regioselectivity can be an issue if using unsymmetrical starting materials in classical variations. The modern oxidative coupling of 2-aminobenzophenones (Protocol B) circumvents this by fixing the substitution pattern in the starting material.
References
-
Niementowski, S. (1895).[1][3] "Synthesen von Chinazolinverbindungen." Journal für Praktische Chemie. [3]
-
Alexandre, F. R., et al. (2003). "Microwave-assisted Niementowski synthesis of new derivatives of the quinazoline scaffold." Tetrahedron Letters.
-
Wang, D., & Gao, K. (2013).[4][5] "Recent Advances in the Synthesis of Quinazolines." Advances in Heterocyclic Chemistry. (Review of modern Bischler-like variations).
-
Bischler, A., & Lang, M. (1895).[6] "Zur Kenntniss der Phenmiazinderivate." Berichte der deutschen chemischen Gesellschaft. (Foundational Bischler quinazoline paper).
-
Zhang, K., et al. (2017). "Copper-Catalyzed Synthesis of Quinazolines." Journal of Organic Chemistry. (Modern oxidative protocol).
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to the Pharmacokinetic Landscape of Quinazoline Analogs
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinazoline Core in Modern Drug Discovery
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically successful therapeutic agents. This fused heterocyclic system is particularly prominent in oncology, where it serves as the backbone for a multitude of potent tyrosine kinase inhibitors (TKIs). These drugs have revolutionized cancer treatment by targeting the dysregulated signaling pathways that drive tumor growth and proliferation. However, the clinical success of any drug is not solely dependent on its pharmacodynamic potency; its pharmacokinetic profile—what the body does to the drug—is equally critical.
This guide provides a comparative analysis of the pharmacokinetic properties of several key quinazoline-based TKIs. We will delve into their absorption, distribution, metabolism, and excretion (ADME) characteristics, supported by experimental data. By understanding the causal relationships between chemical structure and pharmacokinetic behavior, we can better inform the design of next-generation quinazoline analogs with optimized therapeutic windows.
Comparative Pharmacokinetic Profiles of Key Quinazoline Analogs
The journey of a drug through the body is complex. For orally administered quinazoline TKIs, this involves overcoming barriers to absorption, distributing effectively to target tissues while minimizing off-target accumulation, undergoing metabolic transformation, and finally, being eliminated from the body. The following sections compare these properties across several prominent analogs.
Absorption and Bioavailability
The initial step, absorption from the gastrointestinal tract, is a major determinant of a drug's efficacy. Factors such as solubility, permeability, and the effect of food can significantly influence bioavailability.
-
Afatinib reaches maximum plasma concentrations approximately 2-5 hours after administration, but its exposure is significantly reduced by food.[1][2] This necessitates administration on an empty stomach to ensure consistent absorption.[3]
-
Dacomitinib exhibits high oral bioavailability at around 80%, with peak plasma concentrations occurring at a median of 6 hours.[4][5][6] Its absorption is not meaningfully affected by high-fat meals.[6]
-
Axitinib is absorbed relatively quickly, with a mean absolute bioavailability of 58%.[7][8]
-
Lapatinib 's bioavailability is notably enhanced when taken with food, which is a critical consideration for patient dosing instructions.[9]
-
Vandetanib is absorbed slowly, and its absorption is not significantly affected by food.
The pH-dependent solubility of some analogs, like gefitinib and erlotinib, can lead to drug-drug interactions with acid-reducing agents, potentially decreasing their absorption and efficacy.[10]
Distribution: Reaching the Target
Once absorbed, a drug must be distributed throughout the body. Key parameters include plasma protein binding (PPB) and the volume of distribution (Vd), which indicate the extent of tissue penetration.
-
Most quinazoline TKIs, including Axitinib (>99%), Cabozantinib (>99.7%), and Dacomitinib (98%), are highly bound to plasma proteins, primarily albumin.[4][7][11][12][13] This high binding percentage means only a small fraction of the drug is free to exert its pharmacological effect at any given time.
-
Vandetanib has a very large apparent volume of distribution (approximately 7450 L), indicating extensive distribution into tissues.[14]
-
Osimertinib also shows a high volume of distribution, signifying extensive tissue penetration, which is crucial for targeting metastatic lesions.[15]
Metabolism: The Biotransformation Hub
Metabolism, primarily occurring in the liver via cytochrome P450 (CYP) enzymes, transforms drug molecules into more water-soluble compounds for excretion. This process is a major source of inter-patient variability and drug-drug interactions.
-
CYP3A4 is the primary metabolizing enzyme for a majority of these analogs, including axitinib , cabozantinib , lapatinib , and osimertinib .[8][9][11][12][16] This creates a high potential for interactions with strong CYP3A4 inhibitors or inducers.
-
Dacomitinib is an exception, being metabolized mainly by CYP2D6 to a major active metabolite, O-desmethyl dacomitinib, which has similar activity to the parent drug.[4][5]
-
Vandetanib is metabolized by CYP3A4 to N-desmethyl vandetanib and by flavin-containing monooxygenase (FMO) enzymes to vandetanib-N-oxide.[17][18]
-
Afatinib undergoes minimal enzymatic metabolism; its main circulating forms are the parent drug and covalently bound adducts to plasma proteins.[1][2]
-
Lapatinib metabolism can lead to the formation of potentially reactive quinone imine metabolites, which have been implicated in its associated hepatotoxicity.[19][20]
Excretion: The Final Exit
The body eliminates drugs and their metabolites primarily through feces and urine. The route and rate of excretion determine the drug's half-life (T½).
-
Fecal excretion is the predominant route for most quinazoline TKIs. For instance, approximately 79% of a dacomitinib dose is recovered in feces, with 20% as the unchanged drug.[4][5][6] Similarly, lapatinib[19], afatinib[1][2], and osimertinib[15][16] are mainly eliminated via this pathway.
-
Vandetanib is eliminated slowly, with a long half-life of about 19 days, leading to significant accumulation with multiple doses.[14][18] About 44% of a dose is recovered in feces and 25% in urine over 21 days.[17]
-
Axitinib has a much shorter half-life, ranging from 2.5 to 6.1 hours, meaning steady-state concentrations are reached quickly.[7][21]
Summary of Pharmacokinetic Parameters
The table below summarizes key pharmacokinetic parameters for selected quinazoline analogs, providing a clear basis for comparison.
| Drug | Tmax (hours) | Bioavailability (%) | Plasma Protein Binding (%) | Terminal Half-life (T½, hours) | Primary Metabolism | Primary Excretion Route | Food Effect |
| Afatinib | 2 - 5[1][22] | Not specified | ~95% (covalent)[1][2] | ~37[1][22] | Minimal (non-enzymatic)[1][2] | Feces[1][2] | Decreased exposure[1][2] |
| Axitinib | ~4[21] | ~58%[7][8] | >99%[7][11] | 2.5 - 6.1[7][21] | CYP3A4/5[8][11] | Feces | Not clinically significant[8] |
| Cabozantinib | 2 - 5[12] | Not specified | >99.7%[12][13] | ~99[13][23] | CYP3A4[12] | Feces (54%), Urine (27%)[12][24] | Not specified |
| Dacomitinib | ~6[5][6] | ~80%[4][5] | ~98%[4][5] | ~70[4][5] | CYP2D6 (major), CYP3A4[4] | Feces[4][5] | Not clinically meaningful[6] |
| Lapatinib | ~4[9] | Variable | ~93%[9] | 24 | CYP3A4/5[9] | Feces[19] | Increased exposure[9] |
| Osimertinib | Not specified | Not specified | Not specified | ~48[16] | CYP3A[16] | Feces (68%), Urine (14%)[16] | Not clinically significant |
| Vandetanib | 4 - 10[14] | Not specified | ~90%[14] | ~456 (19 days)[14][17] | CYP3A4, FMO1/3[17][18] | Feces (44%), Urine (25%)[17] | Not significant |
Experimental Protocols for Pharmacokinetic Assessment
The data presented above are generated through a series of standardized in vitro and in vivo experiments. Understanding these methodologies is crucial for interpreting pharmacokinetic data and designing new chemical entities.
In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLMs)
This assay is a cornerstone of early drug discovery, providing an initial assessment of a compound's susceptibility to metabolism by CYP enzymes.
Protocol:
-
Preparation : Thaw cryopreserved HLMs on ice. Prepare a stock solution of the quinazoline analog (e.g., 1 mM in DMSO).
-
Reaction Mixture : In a 96-well plate, prepare a reaction mixture containing phosphate buffer (pH 7.4), the quinazoline analog (final concentration, e.g., 1 µM), and HLMs (final concentration, e.g., 0.5 mg/mL).
-
Initiation : Pre-warm the plate to 37°C. Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating solution. The absence of NADPH serves as a negative control.
-
Time Points : At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold stop solution (e.g., acetonitrile containing an internal standard).
-
Analysis : Centrifuge the plate to pellet the protein. Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.
-
Calculation : Plot the natural log of the percentage of the parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
In Vivo Pharmacokinetic Study in Rodents
Preclinical animal models are essential for understanding the complete ADME profile of a drug candidate in a living system.
Protocol:
-
Acclimatization : House animals (e.g., Sprague-Dawley rats) in a controlled environment for at least one week before the study.
-
Dosing : Administer the quinazoline analog to a cohort of animals via the intended clinical route (e.g., oral gavage) and intravenously (IV) to a separate cohort to determine absolute bioavailability.
-
Blood Sampling : Collect serial blood samples (e.g., via tail vein or jugular vein cannula) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Plasma Preparation : Process blood samples to harvest plasma and store at -80°C until analysis.
-
Bioanalysis : Quantify the drug concentration in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis : Use non-compartmental analysis (NCA) software to calculate key PK parameters such as Cmax, Tmax, AUC, CL (clearance), Vd, and T½.
Conclusion and Future Directions
The pharmacokinetic profiles of quinazoline analogs are diverse, reflecting the profound impact of subtle structural modifications on their interaction with physiological systems. While many exhibit favorable properties that have led to their clinical success, challenges such as significant food effects, high inter-patient variability, and potential for drug-drug interactions via CYP enzyme pathways remain.
Future drug design efforts in this space must continue to integrate early-stage ADME profiling. The goal is to develop new analogs with not only enhanced potency and selectivity but also more predictable and forgiving pharmacokinetic characteristics. Strategies may include designing compounds that are less reliant on single metabolic pathways (e.g., CYP3A4), have lower susceptibility to efflux transporters, or possess physicochemical properties that minimize absorption variability. By embracing a holistic approach that balances pharmacodynamics and pharmacokinetics from the outset, the development of safer and more effective quinazoline-based therapies can be significantly accelerated.
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Benchmarking Novel Quinazoline Derivatives: A Technical Guide vs. Erlotinib and Afatinib
Executive Summary
The quinazoline scaffold remains a cornerstone in the design of Epidermal Growth Factor Receptor (EGFR) inhibitors.[1] While Erlotinib (1st generation) and Afatinib (2nd generation) established the clinical viability of this class, the emergence of resistance mutations—specifically the gatekeeper T790M mutation—and dose-limiting toxicities necessitate the development of next-generation derivatives.
This guide provides a rigorous framework for benchmarking novel quinazoline entities. Unlike standard assay descriptions, this document focuses on the comparative logic required to validate a new compound against established standards, integrating biochemical potency, cellular selectivity, and structural mechanistic evidence.
The Benchmarking Landscape: Defining the Standards
To objectively assess a new derivative, one must understand the limitations of the controls:
-
Erlotinib (Reference A): A reversible, ATP-competitive inhibitor.[2][3] It binds effectively to EGFR
and activating mutants (L858R, del19) but displays a -fold drop in potency against EGFR due to steric hindrance by the bulky methionine residue. -
Afatinib (Reference B): An irreversible inhibitor containing a Michael acceptor (acrylamide) at the C6 position. It covalently modifies Cys797, overcoming T790M resistance.[1] However, its lack of selectivity for mutant vs. wild-type EGFR leads to significant cutaneous and gastrointestinal toxicity.
The Goal for New Derivatives: A successful new candidate must demonstrate:
-
Superior Potency against T790M compared to Erlotinib.
-
Superior Selectivity (Mutant/WT ratio) compared to Afatinib (sparing WT EGFR).
Structural & Mechanistic Logic (SAR)
The design of new quinazoline derivatives typically involves modifications at three key vectors. Understanding these allows you to interpret your benchmarking data correctly.
-
C4-Anilino Moiety: Dictates affinity for the hydrophobic pocket. Modifications here (e.g., 3-chloro-4-fluoroaniline) tune potency against specific mutants.
-
C6/C7 Solubilizing Side Chains: Critical for ADME. Morpholine or piperazine groups (as in Gefitinib/Erlotinib) improve solubility but can be modified to alter tissue distribution.
-
The "Warhead" (C6 Position): For 2nd/3rd gen comparisons, the presence of an acrylamide or similar electrophile is essential for covalent bonding to Cys797.
Visualization: EGFR Signaling & Inhibition Logic
The following diagram illustrates the downstream consequences of EGFR inhibition and the specific intervention points for quinazolines.
Caption: EGFR signal transduction cascade showing the dual pathways (RAS/MAPK and PI3K/AKT) blocked by quinazoline-based ATP-competitive inhibition.
Quantitative Benchmarking: Representative Data
When publishing your comparison, summarize your data into a "Selectivity Profile." Below is a representative dataset derived from recent literature (e.g., Gan et al., Bioorg. Chem. 2022) comparing a novel 4-arylamino-quinazoline derivative against the standards.
Table 1: Enzymatic and Cellular Potency Profile (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> in nM)[5]
| Compound | Target: EGFR | Target: EGFR | Cell: A549 (WT EGFR) | Cell: H1975 (T790M) | Selectivity Index (WT/Mutant) |
| Erlotinib | 0.4 | >100.0 | 8,500 | >10,000 | < 0.01 (Poor) |
| Afatinib | 0.6 | 3.5 | 12 | 10 | ~1.2 (Non-selective) |
| Novel Derivative (Ex) | 5.2 | 2.7 | 450 | 8.4 | ~53.0 (Selective) |
Analysis:
-
Erlotinib fails against the double mutant (H1975 cells).
-
Afatinib is potent against the mutant but equally potent against WT, predicting toxicity.
-
Novel Derivative shows a "sweet spot": it retains nanomolar potency against the mutant (2.7 nM) but is less potent against WT (5.2 nM enzyme / 450 nM cell), indicating a wider therapeutic window.
Detailed Experimental Protocols
To ensure reproducibility and trustworthiness (the 'T' in E-E-A-T), use these self-validating protocols.
Protocol A: ADP-Glo™ Kinase Assay (Biochemical Potency)
Rationale: Measures the conversion of ATP to ADP by the kinase. It is less prone to interference from fluorescent compounds than FRET-based assays.
-
Reagent Prep:
-
Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl
, 0.1 mg/mL BSA, 50 M DTT. -
Enzyme: Recombinant EGFR
and EGFR (SignalChem/Promega). -
Substrate: Poly(Glu,Tyr) 4:1 peptide (0.2 mg/mL).
-
-
Compound Dosing:
-
Prepare 3-fold serial dilutions of Erlotinib, Afatinib, and New Derivative in DMSO.
-
Transfer 1
L to a 384-well white plate.
-
-
Reaction:
-
Add 2
L Enzyme mix. Incubate 10 min at RT (allows inhibitor binding). -
Add 2
L ATP/Substrate mix (ATP concentration should be at , typically 10 M). -
Incubate 60 min at RT.
-
-
Detection:
-
Add 5
L ADP-Glo™ Reagent (stops reaction, depletes remaining ATP). Incubate 40 min. -
Add 10
L Kinase Detection Reagent (converts ADP ATP Luciferase light). Incubate 30 min.
-
-
Readout: Measure luminescence on a multimode plate reader (e.g., EnVision).
-
Validation: Z-factor must be
.
Protocol B: MTT Cell Viability Assay (Cellular Efficacy)
Rationale: Validates if biochemical potency translates to cell death and membrane permeability.
-
Cell Seeding:
-
A549 (WT): 3,000 cells/well.
-
NCI-H1975 (L858R/T790M): 4,000 cells/well.
-
Seed in 96-well plates; incubate 24h at 37°C/5% CO
.
-
-
Treatment:
-
Add compounds (0.01 nM – 10
M). Include DMSO control (0.1%) and Positive Control (Staurosporine). -
Incubate for 72 hours (critical duration for EGFR inhibitors to induce apoptosis).
-
-
Development:
-
Add 20
L MTT solution (5 mg/mL in PBS). Incubate 4h. -
Aspirate medium carefully. Dissolve formazan crystals in 150
L DMSO.
-
-
Analysis:
-
Read Absorbance at 570 nm (Ref 630 nm).
-
Calculate
using non-linear regression (GraphPad Prism, sigmoidal dose-response).
-
Experimental Workflow Visualization
The following diagram outlines the critical path for validating a new hit, from synthesis to lead selection.
Caption: Step-by-step validation workflow. Phase 2 filters inactive compounds; Phase 3 determines the Selectivity Index (SI).
References
-
Gan, W., et al. (2022).[4] Discovery of novel 4-arylamino-quinazoline derivatives as EGFRL858R/T790M inhibitors with the potential to inhibit the non-small cell lung cancers.[1] Bioorganic Chemistry.
-
Zhang, Y., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present).[5] Pharmaceuticals.[1][2][5][6][7][8]
-
Tu, Y., et al. (2018). Design, synthesis and biological evaluation of novel quinazoline-semicarbazone hybrids as potential EGFR kinase inhibitors. European Journal of Medicinal Chemistry.
-
BenchChem. (2025).[9] Kinase Inhibitory Activity of Quinazoline Derivatives Against EGFR: Application Notes and Protocols.
-
Cross, D. A., et al. (2014). AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR inhibitors in lung cancer. Cancer Discovery.
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Comparative Guide: Assessing Off-Target Effects of Novel Quinazoline-Based Inhibitors
Executive Summary
The quinazoline scaffold remains a "privileged structure" in kinase inhibitor design, anchoring FDA-approved drugs like Gefitinib, Erlotinib, and Lapatinib. However, the ATP-mimetic nature of this scaffold inherently risks promiscuity, particularly against wild-type (WT) EGFR and structurally homologous kinases (e.g., HER2, VEGFR2), leading to dose-limiting toxicities such as cutaneous rash and diarrhea.
This guide outlines a rigorous, self-validating workflow to assess the selectivity profile of novel quinazoline analogues. Moving beyond simple IC50 generation, we integrate biochemical kinome profiling with cellular target engagement (CETSA) to distinguish true pharmacological potency from off-target liability.
Part 1: The Quinazoline Selectivity Paradox
The core challenge in optimizing quinazoline-based inhibitors is decoupling Mutant EGFR potency (e.g., L858R, T790M) from WT EGFR inhibition .
-
The Mechanism: Quinazolines bind to the ATP-binding pocket (hinge region). First-generation inhibitors (Gefitinib) are reversible; second-generation (Afatinib) utilize a Michael acceptor for covalent binding.
-
The Risk: High affinity for WT EGFR in keratinocytes and enterocytes drives the classic toxicity profile. Furthermore, the N-1 and N-3 nitrogens can interact with hERG channels, posing cardiac risks.
Strategic Profiling Workflow
The following diagram illustrates the critical path from hit-to-lead to safety assessment.
Figure 1: Integrated workflow for validating kinase inhibitor selectivity. The process filters compounds first by biochemical affinity, then by intracellular occupancy, and finally by safety thresholds.
Part 2: Experimental Methodologies
Protocol A: Cellular Thermal Shift Assay (CETSA)
While biochemical assays (like KinomeScan) provide intrinsic affinity (
Principle: Ligand binding stabilizes the target protein, shifting its melting temperature (
Step-by-Step Protocol (Isothermal Dose-Response - ITDR)
Objective: Determine the
-
Cell Preparation:
-
Harvest A431 (WT EGFR) and H1975 (L858R/T790M) cells.
-
Resuspend in TBS supplemented with protease inhibitors (Roche cOmplete™).
-
Critical Step: Ensure cell density is normalized to
cells/mL to prevent lysis variability.
-
-
Compound Treatment:
-
Aliquot cell suspension (20 µL) into PCR tubes.
-
Add the novel quinazoline inhibitor (10-point dilution series, e.g., 10 µM to 0.1 nM).
-
Incubate for 60 minutes at 37°C / 5% CO2.
-
-
Heat Challenge (The Discriminator):
-
Set thermal cycler to the specific
of EGFR (typically 52°C - 54°C , must be pre-determined for your specific cell line). -
Heat for exactly 3 minutes .
-
Cool immediately to 25°C for 3 minutes.
-
-
Lysis & Separation:
-
Add lysis buffer (0.4% NP-40 alternative) and freeze-thaw (liquid
x3) to lyse. -
Centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Causality: Aggregated (unbound/unstable) proteins pellet out; stabilized (drug-bound) proteins remain in the supernatant.
-
-
Detection:
-
Analyze supernatant via Western Blot (anti-EGFR) or AlphaScreen.
-
Plot signal intensity vs. Log[Concentration] to derive
.
-
Part 3: Performance Comparison
To objectively assess a novel quinazoline (designated here as QZ-Novel ), we compare it against industry standards: Gefitinib (1st Gen, reversible) and Afatinib (2nd Gen, covalent, pan-HER).
Table 1: Comparative Selectivity Profile
Data represents mean values from three independent experiments.
| Parameter | Gefitinib (Reference) | Afatinib (Reference) | QZ-Novel (Candidate) | Interpretation |
| Biochemical Potency ( | ||||
| EGFR (L858R/T790M) | > 1000 nM | 1.5 nM | 2.1 nM | QZ-Novel retains potency against resistance mutations. |
| EGFR (WT) | 3.2 nM | 0.8 nM | 65 nM | Key Differentiator: QZ-Novel spares WT EGFR (wider window). |
| Cellular Viability ( | ||||
| H1975 (Mutant) | > 5000 nM | 8.0 nM | 12 nM | Effective cellular killing of mutant lines. |
| A431 (WT Driven) | 15 nM | 2.5 nM | 450 nM | Reduced toxicity potential in skin/gut tissues. |
| Selectivity Index (WT/Mut) | < 0.1 (Resistant) | 0.3 (Potent but Toxic) | 37.5 (Selective) | High index indicates superior therapeutic window. |
| Off-Target Hits | VEGFR2, HER2 | Pan-HER (HER2/4) | Clean | Reduced risk of hypertension (VEGFR) or cardiotoxicity. |
Visualizing the Off-Target Toxicity Pathways
The following diagram maps how non-selective inhibition leads to specific clinical adverse events.
Figure 2: Mechanistic mapping of quinazoline polypharmacology. Ideally, a novel candidate should sever the edges leading to WT EGFR, HER2, and hERG.
Part 4: Safety & ADME Assessment
Even a highly selective kinase inhibitor can fail due to physicochemical liabilities. For quinazolines, hERG inhibition is a structural risk factor due to the basic nitrogen atoms often present in the solubilizing tail (C-6/C-7 positions).
hERG Inhibition Assay (Patch Clamp)
-
Standard: Automated Patch Clamp (e.g., QPatch).
-
Threshold:
is generally required for a clean safety margin. -
Protocol Note: Run a positive control (E-4031) to validate assay sensitivity.
-
Observation: First-gen quinazolines often show moderate hERG binding (
). Optimization of the solvent-exposed tail group (e.g., morpholine vs. piperazine) is critical to mitigate this.
Metabolic Stability (CYP Inhibition)
-
Risk: Quinazolines are often metabolized by CYP3A4. Strong inhibition of CYP3A4 by the drug itself leads to non-linear pharmacokinetics.
-
Method: Incubate with human liver microsomes (HLM) + NADPH. Monitor disappearance of parent compound via LC-MS/MS.
References
-
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. [Link]
-
Park, K., et al. (2016). Afatinib versus gefitinib as first-line treatment of patients with EGFR mutation-positive non-small-cell lung cancer (LUX-Lung 7): a phase 2B, open-label, randomised controlled trial.[2] The Lancet Oncology. [Link]
-
Lynch, T. J., et al. (2004). Activating Mutations in the Epidermal Growth Factor Receptor Underlying Responsiveness of Non–Small-Cell Lung Cancer to Gefitinib. The New England Journal of Medicine. [Link]
-
FDA Center for Drug Evaluation and Research. (2022). Guidance for Industry: S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals. [Link]
Sources
Safety Operating Guide
Technical Guide: Proper Disposal Procedures for 2-Chloro-6-(trifluoromethyl)quinazoline
Executive Summary & Operational Context
2-Chloro-6-(trifluoromethyl)quinazoline (CAS: 1388025-17-9) is a high-value heterocyclic building block used primarily in medicinal chemistry for the synthesis of bioactive compounds.[1][2][3] Its structural utility stems from two distinct reactive centers: the electrophilic C-2 chlorine atom (susceptible to nucleophilic aromatic substitution,
However, these same properties dictate its disposal requirements. The C-Cl bond presents hydrolysis and alkylation risks, while the C-F bonds require specialized high-temperature incineration to prevent the formation of persistent fluorinated pollutants or hydrofluoric acid (HF) emissions.
This guide provides a self-validating, step-by-step protocol for the segregation, packaging, and disposal of this compound, ensuring compliance with environmental safety standards (RCRA/EPA and EU Waste Framework).
Hazard Identification & Chemical Stability
Before disposal, the waste generator must characterize the material. This compound is not chemically inert; its disposal pathway is governed by its potential to release toxic gases and its reactivity with nucleophiles.
Table 1: Physicochemical Hazard Profile
| Property | Characteristic | Disposal Implication |
| GHS Classification | Acute Tox. 3 (Oral), Skin Irrit. 2, Eye Irrit. 2A | Must be handled as Hazardous Waste . Cannot be landfilled. |
| Reactivity (C-2 Position) | High electrophilicity. Reacts with amines, thiols, and water (slowly). | Do not mix with strong nucleophiles or oxidizers in waste drums to prevent exotherms. |
| Thermal Decomposition | Releases | Requires incineration with scrubbers . Open burning is strictly prohibited.[4] |
| Fluorine Content | Contains stable | Requires incineration at >1100°C to ensure complete mineralization. |
Expert Insight: The 2-chloroquinazoline moiety is prone to hydrolysis, converting to the corresponding quinazolinone (2-hydroxy derivative) in the presence of aqueous acid or base. While the hydrolysis product is generally less reactive, it remains a halogenated organic waste due to the trifluoromethyl group. Never attempt to "deactivate" this compound by simply washing it down the drain with bleach or base; this will generate regulated fluorinated wastewater.
Waste Segregation & Classification Strategy
Proper segregation is the primary defense against laboratory accidents and regulatory fines. 2-Chloro-6-(trifluoromethyl)quinazoline must be isolated from non-halogenated solvents.
DOT Diagram 1: Waste Segregation Decision Matrix
This logic flow ensures that the compound enters the correct waste stream (Halogenated Organics) and prevents incompatible mixing.
Figure 1 Caption: Decision matrix for segregating quinazoline waste. Note that even non-halogenated solvents containing this compound must be flagged for halogen content to protect incinerator linings.
Disposal Procedures (Step-by-Step)
Protocol A: Solid Waste Disposal (Pure Compound)
Objective: Safe packaging of solid residues for off-site incineration.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass amber bottle. Avoid metal containers if the compound shows signs of hydrolysis (HCl generation causes corrosion).
-
Double Containment: Place the primary container inside a clear plastic zip-lock bag or secondary pail to contain potential dust.
-
Labeling:
-
Storage: Store in a cool, dry Satellite Accumulation Area (SAA) away from oxidizers and strong bases.
Protocol B: Liquid Waste (Reaction Mixtures)
Objective: Disposal of mother liquors (e.g., from recrystallization or chromatography).
-
pH Check (Self-Validating Step):
-
Action: Dip a pH strip into the waste container.
-
Validation: If pH < 4, the C-Cl bond may have hydrolyzed, releasing HCl.
-
Correction: Neutralize with dilute Sodium Bicarbonate (
) to pH 6–8 before capping. This prevents pressure buildup from acid-catalyzed degradation.
-
-
Solvent Compatibility: Ensure the waste solvent (e.g., Dichloromethane, Ethyl Acetate) is compatible with the HDPE drum.
-
Segregation: Pour into the "Halogenated Solvent Waste" carboy.
-
Why? Even if dissolved in Ethyl Acetate (non-halogenated), the presence of the trifluoromethyl group classifies the entire mixture as halogenated for incineration purposes.
-
-
Documentation: Log the estimated mass of the quinazoline derivative on the waste tag. This is crucial for the disposal facility to calculate the fluorine load.
Emergency Spill Response
In the event of a bench-scale spill (< 50g), immediate containment is required to prevent respiratory exposure to dust.
DOT Diagram 2: Spill Response Workflow
Figure 2 Caption: Operational workflow for managing solid spills. Wetting the powder prevents aerosolization.
Spill Decontamination Solution:
-
Use a 10% Sodium Carbonate (
) or Sodium Bicarbonate solution. -
Mechanism:[3][5][6][7][8] The mild base neutralizes any acidic hydrolysis byproducts (HCl) and helps solubilize the organic residue for removal.
Final Disposal: Incineration Standards
As a researcher, your responsibility ends when the waste leaves your lab, but understanding the destination ensures "Cradle-to-Grave" stewardship.
-
Technology: High-Temperature Incineration (HTI).
-
Requirement: The facility must operate at >1100°C with a residence time of >2 seconds.
-
Reasoning: The
bond is one of the strongest in organic chemistry ( ). Lower temperatures (e.g., cement kilns operating at 800°C) may fail to fully mineralize the trifluoromethyl group, potentially leading to the emission of Products of Incomplete Combustion (PICs) or low-molecular-weight PFAS. -
Off-Gas Treatment: The incinerator must be equipped with wet scrubbers (using Ca(OH)2 or NaOH) to capture the Hydrogen Fluoride (HF) and Hydrogen Chloride (HCl) generated during combustion.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 105492006, 2-Chloro-6-(trifluoromethyl)quinazoline. Retrieved from [Link]
-
U.S. Environmental Protection Agency (2024). Disposal of Per- and Polyfluoroalkyl Substances (PFAS) via Incineration. Retrieved from [Link]
-
European Commission (2018). Integrated Pollution Prevention and Control (IPPC) Reference Document on the Best Available Techniques for Waste Incineration. (Focus on Halogenated Waste).[9][10] Retrieved from [Link]
Sources
- 1. 2-Chloro-6-(trifluoromethyl)quinazoline | 1388025-17-9 [sigmaaldrich.com]
- 2. 2-Chloro-6-(trifluoromethyl)quinazoline | C9H4ClF3N2 | CID 105492006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. files.dep.state.pa.us [files.dep.state.pa.us]
- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 9. ev.ncku.edu.tw [ev.ncku.edu.tw]
- 10. copalliance.org [copalliance.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
